2,4,5,6-Tetrachloronicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5,6-tetrachloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORIERFMJHASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352529 | |
| Record name | 2,4,5,6-tetrachloronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17824-82-7 | |
| Record name | 2,4,5,6-tetrachloronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-TETRACHLORONICOTINONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4,5,6-Tetrachloronicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,5,6-Tetrachloronicotinonitrile, a pivotal intermediate in the development of advanced pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into a robust synthetic protocol, underpinned by established chemical principles, and provide a thorough guide to the analytical techniques required for the comprehensive characterization and quality control of the final compound.
Introduction: The Significance of Polychlorinated Pyridines
Polychlorinated pyridine derivatives are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for a myriad of complex molecules with significant biological activity. Their utility stems from the strategic placement of chlorine atoms, which not only modulate the electronic properties of the pyridine ring but also provide reactive sites for further functionalization through nucleophilic substitution reactions. Among these, this compound (also known as 2,4,5,6-tetrachloro-3-pyridinecarbonitrile) stands out as a key intermediate. The presence of four chlorine atoms and a nitrile group makes it a highly functionalized and reactive scaffold for the synthesis of novel therapeutic agents and specialized agrochemicals.
The strategic importance of this molecule lies in its potential for selective derivatization. The chlorine atoms at different positions on the pyridine ring exhibit differential reactivity, allowing for a controlled and stepwise introduction of various functional groups. The nitrile moiety can be readily transformed into other functionalities such as carboxylic acids, amides, or amines, further expanding its synthetic utility.
This guide will provide a detailed exploration of a reliable synthetic route to this compound and a comprehensive approach to its characterization, ensuring purity and structural integrity.
Synthetic Strategy: The Rosenmund-von Braun Cyanation
The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of a chlorine atom on a pentachloropyridine precursor with a cyanide group. The Rosenmund-von Braun reaction is a well-established and robust method for this transformation, employing copper(I) cyanide as the cyanide source.[1][2][3]
The rationale for selecting this pathway is twofold. Firstly, pentachloropyridine is a readily available starting material, often synthesized by the exhaustive chlorination of pyridine.[4][5] Secondly, the Rosenmund-von Braun reaction is known to be effective for the cyanation of electron-deficient aromatic and heteroaromatic halides. The electron-withdrawing nature of the five chlorine atoms and the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack. While palladium-catalyzed cyanation methods exist, the Rosenmund-von Braun reaction offers a cost-effective and operationally simpler alternative for this specific transformation.
Reaction Mechanism
The mechanism of the Rosenmund-von Braun reaction is thought to involve an initial coordination of the copper(I) cyanide to the nitrogen of the pyridine ring, followed by a nucleophilic attack of the cyanide ion. The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) species.[2] The use of a high-boiling polar aprotic solvent is crucial to facilitate the dissolution of the reactants and to achieve the high temperatures required for the reaction to proceed at a reasonable rate.
Diagram 1: Proposed Reaction Mechanism for the Synthesis of this compound
Caption: Proposed mechanism of the Rosenmund-von Braun reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Rosenmund-von Braun reaction and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Pentachloropyridine (≥98%)
-
Copper(I) cyanide (CuCN, ≥99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet
-
Heating mantle with a temperature controller
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask, combine pentachloropyridine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry. The use of an inert atmosphere is crucial to prevent the oxidation of copper(I) cyanide.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy of the reaction.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene.
-
Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel and wash with a dilute solution of hydrochloric acid to remove residual DMF and copper complexes.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the synthesis of this compound.
Characterization and Analytical Validation
Thorough characterization of the synthesized this compound is paramount to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | No signals are expected as there are no hydrogen atoms in the molecule. |
| ¹³C NMR | Six distinct signals are expected in the aromatic region (approximately 110-160 ppm). The carbon atom of the nitrile group (C≡N) will appear at a lower field (around 115 ppm). The carbon atoms attached to chlorine will be significantly deshielded. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2230-2240 cm⁻¹. Strong absorptions in the 1000-1200 cm⁻¹ region are anticipated due to C-Cl stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.89 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing four chlorine atoms, with a complex cluster of peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: As the molecule contains no protons, the ¹H NMR spectrum will be silent, which in itself is a key piece of structural information.
-
¹³C NMR: The ¹³C NMR spectrum is the most informative NMR technique for this compound. Six distinct signals are predicted, corresponding to the six carbon atoms in the molecule. The chemical shifts can be estimated based on the effects of the chlorine and nitrile substituents on the pyridine ring. The carbon of the nitrile group is expected to resonate at approximately 115 ppm. The other five carbons of the pyridine ring will appear in the aromatic region, with their precise chemical shifts influenced by the positions of the chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present. The most prominent feature will be a sharp and intense absorption band in the region of 2230-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration. The presence of this band is a strong indicator of the successful introduction of the nitrile group. Additionally, strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, will correspond to the C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular formula C₆Cl₄N₂. A key feature will be the characteristic isotopic cluster pattern for a molecule containing four chlorine atoms. This pattern arises from the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) and provides definitive evidence for the number of chlorine atoms in the molecule.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The presented synthetic protocol, based on the Rosenmund-von Braun reaction, offers a reliable and scalable method for the preparation of this valuable intermediate. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unequivocal identification and purity assessment of the final product. By adhering to the principles and procedures detailed herein, researchers and drug development professionals can confidently produce and utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant therapeutic and agrochemical potential.
References
-
Rosenmund, K. W.; Struck, E. Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Ber. Dtsch. Chem. Ges. A/B1919 , 52 (8), 1749–1756. [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
-
SynArchive. Rosenmund-von Braun Reaction. [Link]
-
PubChem. Pentachloropyridine. [Link]
- U.S. Patent 3,370,062 A, Process for producing pentachloropyridine, issued February 20, 1968.
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- 3. synarchive.com [synarchive.com]
- 4. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3370062A - Process for producing pentachloropyridine - Google Patents [patents.google.com]
Physicochemical properties of 2,4,5,6-Tetrachloronicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2,4,5,6-Tetrachloronicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 17824-82-7), a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data on the compound's structural, spectroscopic, and reactive characteristics. We delve into the causality behind its properties, offering field-proven insights and detailed experimental workflows for its characterization. The guide aims to serve as an authoritative resource, enabling scientists to effectively utilize this versatile reagent in their research and development endeavors.
Introduction: The Strategic Importance of a Polychlorinated Pyridine
This compound is a highly functionalized pyridine derivative. Its structure, featuring four chlorine substituents and a nitrile group on the pyridine core, presents a unique combination of electronic and steric properties. The chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups. The nitrile moiety can be transformed into other critical functionalities such as amines, amides, or carboxylic acids. This inherent versatility makes it an exceptionally valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals. Understanding its fundamental physicochemical properties is paramount for its efficient handling, reaction optimization, and analytical characterization.
Chemical Identity and Structural Framework
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 17824-82-7 | [1][2] |
| Molecular Formula | C₆Cl₄N₂ | [1][3] |
| Molecular Weight | 241.89 g/mol | [1] |
| Monoisotopic Mass | 239.88156 Da | [3] |
| IUPAC Name | 2,4,5,6-tetrachloropyridine-3-carbonitrile | [3] |
| SMILES | C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | [3] |
| InChIKey | XLORIERFMJHASL-UHFFFAOYSA-N | [3] |
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// Define nodes for substituents Cl2 [label="Cl", pos="2.4,-0.2!"]; C_nitrile [label="C", pos="2.4,-2.8!"]; N_nitrile [label="N", pos="3.4,-3.3!"]; Cl4 [label="Cl", pos="0,-4!"]; Cl5 [label="Cl", pos="-2.4,-2.6!"]; Cl6 [label="Cl", pos="-2.4,-0.2!"];
// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];
// Draw substituent bonds C2 -- Cl2; C3 -- C_nitrile; C_nitrile -- N_nitrile [style=filled, penwidth=3]; C4 -- Cl4; C5 -- Cl5; C6 -- Cl6;
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Core Physicochemical Properties
The physical state and solubility characteristics dictate the appropriate conditions for storage, handling, and reaction setup. The high degree of chlorination significantly influences these properties.
| Property | Value / Description | Rationale & Experimental Insight |
| Physical State | Solid, typically a white to off-white crystalline powder. | The planar, rigid aromatic structure and strong intermolecular forces contribute to its solid state at room temperature. |
| Melting Point | Data not consistently available in public databases. Analogous compounds like 2,4,5,6-Tetrachloropyrimidine melt at ~70°C[4]. | A differential scanning calorimetry (DSC) experiment is the standard method for obtaining a precise melting point and assessing purity. |
| Boiling Point | Predicted values are generally high due to molecular weight and polarity. For example, the related 2,3,5,6-tetrachloropyridine boils at 250.5 °C[5]. | Experimental determination is challenging due to potential decomposition at high temperatures. Vacuum distillation would be required. |
| Solubility | Low solubility in water. Soluble in nonpolar organic solvents like toluene and hexane, and moderately soluble in solvents like dichloromethane and THF. | The four chloro-substituents create a relatively nonpolar and hydrophobic molecule, following the "like dissolves like" principle[6]. This is crucial for selecting appropriate solvent systems for reactions and purification (e.g., recrystallization or chromatography). |
| Predicted XlogP | 3.7 | [3] This value indicates a high lipophilicity, a key parameter in drug development for predicting membrane permeability and bioavailability. |
Spectroscopic Profile: A Guide to Structural Verification
Accurate structural confirmation is non-negotiable in synthesis. This compound has a distinct spectroscopic fingerprint that allows for unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry is arguably the most definitive technique for this compound due to its unique isotopic signature.
Expertise & Causality: The presence of four chlorine atoms is the dominant feature. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic cluster for the molecular ion (M⁺). The parent peak is not a single line but a series of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities. Observing this pattern is a powerful validation of the compound's elemental composition.
Predicted Isotopic Distribution for C₆Cl₄N₂⁺:
| m/z (Mass-to-Charge) | Relative Intensity (%) | Isotopic Composition |
| 238 | 32.8 | Contains four ³⁵Cl atoms |
| 240 | 43.3 | Contains three ³⁵Cl and one ³⁷Cl |
| 242 | 21.4 | Contains two ³⁵Cl and two ³⁷Cl |
| 244 | 4.7 | Contains one ³⁵Cl and three ³⁷Cl |
| 246 | 0.4 | Contains four ³⁷Cl atoms |
Protocol: Acquiring a Mass Spectrum via Direct Infusion ESI-MS
This protocol provides a self-validating system by predicting a specific, complex isotopic pattern that must be matched.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.
-
Instrumentation Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) across the desired mass range (e.g., m/z 100-500).
-
Direct Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The molecular ion should be observed as [M+H]⁺ (m/z ~239) or as a radical cation M⁺ (m/z ~238) depending on the source conditions.
-
Analysis: Zoom in on the molecular ion region. The observed isotopic cluster must match the predicted distribution pattern for a C₆Cl₄N₂ species in both m/z values and relative intensities.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of the key nitrile functional group.
Expertise & Causality: The C≡N triple bond has a strong, sharp, and characteristic stretching vibration in a relatively clean region of the IR spectrum. The aromatic ring and C-Cl bonds also produce signals, primarily in the fingerprint region.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~2230-2240 | C≡N stretch | Strong, Sharp | Unambiguous evidence of the nitrile group. |
| ~1500-1600 | C=C / C=N ring stretch | Medium | Confirms the presence of the pyridine aromatic system. |
| ~1000-1250 | C-Cl stretch | Strong | Indicates chloro-substituents, though this region can be complex. |
Protocol: Acquiring an FT-IR Spectrum via ATR
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid crystalline sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key peaks, paying special attention to the sharp C≡N stretch around 2235 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of protons, ¹H NMR is not applicable for this molecule. However, ¹³C NMR is a valuable tool for confirming the carbon framework.
Expertise & Causality: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl) and the nitrile group.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Position | Predicted δ (ppm) | Rationale |
| C2 | ~150-155 | Attached to N and Cl, highly deshielded. |
| C3 | ~110-115 | Attached to the electron-withdrawing CN group. |
| C4 | ~140-145 | Attached to two C atoms and a Cl atom. |
| C5 | ~135-140 | Attached to two C atoms and a Cl atom. |
| C6 | ~155-160 | Attached to N and Cl, similar to C2 but with different neighbors. |
| CN | ~115-120 | Characteristic chemical shift for a nitrile carbon. |
Protocol: Acquiring a Quantitative ¹³C NMR Spectrum
-
Sample Preparation: Dissolve a sufficient amount of the sample (~20-30 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][8]
-
Spectrometer Setup: Place the sample in the NMR spectrometer. Tune and shim the probe for the specific sample.
-
Acquisition: Use a standard ¹³C pulse program. To obtain a quantitative spectrum where peak intensity correlates to the number of carbons (all singlets here), inverse-gated decoupling should be used with a sufficient relaxation delay (e.g., 5-10 seconds) between pulses.
-
Processing: After acquiring a sufficient number of scans (which may take several hours due to the low natural abundance of ¹³C and long relaxation times), Fourier transform the data. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Confirm the presence of six distinct signals in the expected chemical shift regions.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its predictable reactivity at multiple sites. The electron-deficient nature of the pyridine ring, exacerbated by four chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).
Key Reactive Sites:
-
C4 and C6 Positions: These positions are generally the most activated towards nucleophilic attack due to electronic activation from the ring nitrogen.
-
C2 Position: Also activated by the nitrogen, but may be sterically more hindered.
-
C5 Position: Generally the least reactive C-Cl bond towards SNAr.
-
Nitrile Group: Can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine, providing a gateway to a different class of derivatives.
This predictable, site-selective reactivity allows chemists to use this compound as a scaffold, systematically replacing chlorine atoms to build up molecular complexity. This strategy is a cornerstone of modern medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for molecular innovation. Its well-defined physicochemical properties, characterized by a unique spectroscopic fingerprint and predictable, multi-site reactivity, make it an invaluable tool for researchers in drug discovery and materials science. This guide has provided the foundational knowledge and experimental frameworks necessary to confidently handle, characterize, and strategically deploy this versatile building block in the pursuit of novel chemical entities.
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- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- BLD Pharm. (n.d.). 17824-82-7 | this compound.
- Guidechem. (n.d.). 2,4,5,6-TETRACHLORO-NICOTINONITRILE 17824-82-7 wiki.
- PubChem. (n.d.). 2,3,4,5-Tetrachloronitrobenzene.
- PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine.
- CymitQuimica. (n.d.). CAS 128917-84-0: 2-MERCAPTO-4,5,6-TRIMETHYLNICOTINONITRILE.
- ChemicalBook. (n.d.). 2,4,5,6-Tetrachloropyrimidine(1780-40-1).
-
National Center for Biotechnology Information. (n.d.). Notes on NMR Solvents. Retrieved from .
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- PubChem. (n.d.). 2,4,5,6-Tetrachloropyrimidine.
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from .
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,4,5,6-Tetrachloronicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,4,5,6-tetrachloronicotinonitrile (CAS No: 17824-82-7).[1][2][3] As a highly functionalized pyridine derivative, this compound is of significant interest to researchers in agrochemicals, pharmaceuticals, and materials science. In the absence of published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. Detailed, field-proven protocols for data acquisition are also presented to ensure researchers can validate these predictions and confidently characterize this molecule.
Introduction and Molecular Overview
This compound is a polychlorinated pyridine derivative featuring a nitrile functional group. The strategic placement of four electron-withdrawing chlorine atoms and a cyano group on the pyridine ring profoundly influences its electronic properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
Molecular Structure:
Caption: Molecular structure of this compound.
Chemical Identifiers:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a cornerstone of molecular characterization. For this compound, the lack of protons on the aromatic ring makes ¹H NMR primarily a tool for purity assessment, while ¹³C NMR provides direct insight into the carbon skeleton.
Predicted ¹H NMR Spectrum
Due to the complete substitution of all ring protons with chlorine atoms, the ¹H NMR spectrum of a pure sample of this compound is expected to be silent. The only observable signals would arise from the deuterated solvent's residual protons or any proton-containing impurities. For instance, in CDCl₃, a residual signal at approximately 7.26 ppm would be expected.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be highly informative, with six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts are heavily influenced by the electronegativity of the nitrogen and chlorine atoms and the anisotropic effect of the nitrile group. The predicted chemical shifts are presented in Table 1, with assignments based on established substituent effects in pyridine systems.[5][6][7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 152 - 158 | Adjacent to the ring nitrogen and bonded to a chlorine atom, this carbon is significantly deshielded. Data from 2-chloropyridine supports a downfield shift.[8] |
| C3 | 115 - 122 | This carbon is attached to the electron-withdrawing nitrile group, but its position relative to the multiple chlorine atoms will influence its final shift. |
| C4 | 140 - 146 | Flanked by two chlorine atoms and influenced by the ring nitrogen, this carbon is expected to be significantly deshielded. |
| C5 | 130 - 136 | Bonded to a chlorine atom, its chemical shift will be in the typical range for a chlorinated aromatic carbon. |
| C6 | 150 - 156 | Similar to C2, this carbon is adjacent to the ring nitrogen and bonded to a chlorine atom, resulting in a substantial downfield shift. |
| C≡N | 112 - 118 | The nitrile carbon typically appears in this region. Conjugation with the aromatic ring can influence the exact position. |
Table 1. Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent peak.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans for a good signal-to-noise ratio, primarily for impurity detection.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds to ensure quantitative reliability for all carbon types.
-
Co-add 1024 or more scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an indispensable technique for confirming the presence of specific functional groups. For this compound, the most characteristic absorptions will be from the nitrile group and the chlorinated aromatic ring.
Predicted IR Absorption Bands
The predicted key IR absorption bands and their assignments are summarized in Table 2.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2230 - 2245 | Strong, Sharp | C≡N stretch (Nitrile) . This is a highly characteristic and easily identifiable peak. Conjugation with the pyridine ring typically shifts the absorption to a slightly lower wavenumber compared to aliphatic nitriles.[9][10][11] |
| 1520 - 1580 | Medium | Aromatic C=C and C=N ring stretching . Polychlorination and the presence of the nitrile group will result in a complex pattern of several bands in this region. |
| 1350 - 1450 | Medium | Aromatic ring stretching . Further skeletal vibrations of the pyridine ring. |
| 1000 - 1150 | Strong | C-Cl stretching . The multiple C-Cl bonds are expected to give rise to one or more strong absorption bands in this region. The exact positions depend on the coupling of these vibrations. |
| Below 900 | Variable | Ring bending modes . Out-of-plane bending vibrations for the substituted pyridine ring would appear in the fingerprint region. |
Table 2. Predicted Characteristic IR Absorption Bands.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This technique is preferred for its simplicity and minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition through isotopic patterns, making it a definitive tool for characterizing halogenated compounds.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the monoisotopic mass of C₆³⁵Cl₄N₂, which is approximately 240.
-
Isotopic Pattern: The most striking feature of the mass spectrum will be the isotopic cluster of the molecular ion, arising from the two stable isotopes of chlorine (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance).[12][13][14] With four chlorine atoms, the spectrum will exhibit a characteristic pattern of peaks at M⁺, M+2, M+4, M+6, and M+8. The predicted relative intensities of this cluster are crucial for confirming the presence of four chlorine atoms.
| Ion | Relative Intensity (Approx.) |
| M⁺ | 100% |
| M+2 | 131% |
| M+4 | 64% |
| M+6 | 14% |
| M+8 | 1% |
Table 3. Predicted Isotopic Cluster for the Molecular Ion [C₆Cl₄N₂]⁺.
-
Fragmentation: Electron Ionization (EI) is expected to induce fragmentation. Key predicted fragmentation pathways include:
-
Loss of a chlorine radical: [M - Cl]⁺
-
Loss of the nitrile group: [M - CN]⁺
-
Sequential loss of chlorine atoms.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a Gas Chromatography (GC) interface for volatile samples to ensure purity.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements, or a quadrupole mass spectrometer for routine analysis.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions and a clear molecular ion peak.
-
Data Acquisition:
-
Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.
-
High-resolution analysis should be performed to confirm the elemental composition of the molecular ion and key fragments.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its characteristic isotopic pattern. Compare the accurate mass measurement with the theoretical mass of C₆Cl₄N₂ to confirm the elemental formula.
Integrated Spectroscopic Workflow
The logical flow for a comprehensive characterization of this compound involves a synergistic use of these techniques.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By anticipating the ¹³C NMR chemical shifts, key IR absorption bands, and the definitive mass spectrometric isotopic pattern, researchers are well-equipped to undertake and interpret the characterization of this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality, reproducible results. This foundational data is critical for any subsequent research and development involving this versatile chemical building block.
References
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Characterization of Compound-Specific Chlorine Isotopologue Distributions of Polychlorinated Organic Compounds by GC-HRMS for Source Identification. Analytical Chemistry. Available at: [Link]
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Chlorine isotope analysis of polychlorinated organic pollutants using gas chromatography-high resolution mass spectrometry and evaluation of isotope ratio calculation schemes by experiment and numerical simulation. Journal of Chromatography A. Available at: [Link]
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Notes On Nitriles IR Spectra. Scribd. Available at: [Link]
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Determination of Polychlorinated Biphenyls in Solid Samples by Isotope Dilution Mass Spectrometry Using ³⁷Cl-Labeled Analogues. Analytical Chemistry. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Origins of Life and Evolution of the Biosphere. Available at: [Link]
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Chlorine and Bromine Isotope Analysis of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers Using Gas Chromatography-Quadrupole Mass Spectrometry. ResearchGate. Available at: [Link]
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Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
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PubChem CID 141345304. PubChem. Available at: [Link]
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PubChem CID 13428 for 2,3,4,5-Tetrachloronitrobenzene. PubChem. Available at: [Link]
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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PubChem CID 15690 for 2,4,5,6-Tetrachloropyrimidine. PubChem. Available at: [Link]
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PubChem CID 16990 for 2,3,5,6-Tetrachloropyridine. PubChem. Available at: [Link]
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Crystal structure analysis of 2,4,5,6-Tetrachloronicotinonitrile
An In-depth Technical Guide to the Crystal Structure Analysis of 2,4,5,6-Tetrachloronicotinonitrile
A Note from the Senior Application Scientist: The elucidation of a molecule's three-dimensional structure is the bedrock upon which our understanding of its function, reactivity, and solid-state behavior is built. This guide addresses the crystal structure analysis of this compound, a molecule of significant interest due to its densely functionalized heterocyclic core, which makes it a valuable synthon in pharmaceutical and materials science.
While a public crystallographic deposition for this specific molecule is not available as of this writing, this document serves as an authoritative guide to the complete analytical workflow. It is designed to equip researchers with the expertise and causal logic required to undertake such an investigation from first principles. We will detail the field-proven methodologies and interpret the anticipated structural features, using data from closely related polychlorinated pyridine structures to provide concrete, illustrative examples of the analysis and expected outcomes.
Introduction: The Imperative for Structural Elucidation
This compound (C₆Cl₄N₂) is a derivative of pyridine characterized by extensive chlorination and a nitrile functional group.[1] This substitution pattern imparts unique electronic and steric properties. The electron-withdrawing nature of the four chlorine atoms and the nitrile group makes the pyridine ring highly electron-deficient, influencing its reactivity and, critically, its non-covalent interactions. Understanding the precise arrangement of atoms in the solid state through single-crystal X-ray diffraction (SC-XRD) is paramount.[2] This knowledge allows us to:
-
Predict Solid-State Properties: Crystal packing directly impacts material properties like solubility, melting point, and stability, which are critical in drug development.[3]
-
Rationalize Reactivity: The accessibility of the nitrogen lone pair and the nitrile group, along with the electrostatic potential around the chlorine atoms, can be visualized, informing synthetic strategies.
-
Engineer Novel Materials: A detailed understanding of the intermolecular forces, such as halogen bonding and π-π stacking, enables the design of co-crystals and other advanced materials with tailored properties.[3][4]
This guide provides a self-validating framework for the synthesis, crystallization, and complete structural analysis of this molecule, empowering researchers to generate and interpret high-quality crystallographic data.
Comprehensive Methodology: From Synthesis to Final Structure
The following protocols are designed as a complete, self-validating system. Each stage includes decision-making logic and quality control checkpoints to ensure the integrity of the final structural model.
Synthesis and Single-Crystal Growth
Expertise & Causality: The synthesis of polychlorinated pyridines often involves high-temperature chlorination of a suitable precursor. Growing diffraction-quality single crystals is the most critical and often challenging step; the choice of solvent and technique is dictated by the molecule's solubility and tendency to form ordered lattices. Slow evaporation is chosen here as a robust initial screening method.
Step-by-Step Protocol: Synthesis and Crystallization
-
Synthesis: A plausible route involves the exhaustive chlorination of nicotinonitrile or a related precursor using reagents like phosphorus pentachloride (PCl₅) and chlorine gas at elevated temperatures, adapting established procedures for similar heterocyclic systems.
-
Purification: The crude product must be purified to ≥99% purity, typically via column chromatography (silica gel, using a hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent like ethanol or toluene. Purity is verified by NMR spectroscopy and mass spectrometry.
-
Solvent Screening: Screen for suitable crystallization solvents by dissolving ~5-10 mg of purified this compound in 0.5 mL of various solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, ethanol) in small vials. Vials with moderate solubility are selected for crystallization trials.
-
Single-Crystal Growth (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow solvent evaporation over several days to weeks at a constant, ambient temperature.
-
Monitor the vial for the formation of small, well-defined, and transparent crystals. The ideal crystal for SC-XRD should be >0.1 mm in at least two dimensions, with sharp edges and no visible cracks or defects.[2]
-
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Trustworthiness: This protocol ensures the collection of a high-quality, complete dataset. The use of a low temperature (100 K) is critical as it minimizes atomic thermal vibrations, leading to more precise atomic positions and the resolution of weaker interactions.[5]
Step-by-Step Protocol: Data Collection
-
Crystal Mounting: Using a microscope, select a suitable single crystal and mount it on a cryoloop using a minimal amount of paratone-N oil.
-
Instrument Setup: Mount the crystal on the goniometer head of a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD).
-
Cryo-Cooling: Cool the crystal to a stable temperature of 100(2) K using a nitrogen gas cryostream. This is a crucial step to reduce thermal motion.
-
Unit Cell Determination: Collect a few initial frames (scans) to locate diffraction spots. Index these spots to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure high completeness (>99%) and redundancy. This typically involves a series of ω and φ scans covering a full sphere of reciprocal space.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensities of all reflections are integrated, corrected for experimental factors (Lorentz and polarization effects), and scaled. An absorption correction (e.g., multi-scan) is applied to account for the crystal's shape and composition. The output is a reflection file (e.g., .hkl).
Structure Solution and Refinement
Authoritative Grounding: The structure is solved using well-established direct methods and refined by full-matrix least-squares on F². This is the gold standard in small-molecule crystallography. The refinement process is a self-validating system where the model is iteratively improved to best fit the experimental data, monitored by metrics like R-factors.
Step-by-Step Protocol: Structure Solution and Refinement
-
Space Group Determination: The integrated data is analyzed to determine the correct space group based on systematic absences.
-
Structure Solution: The phase problem is solved using software like SHELXT, which employs intrinsic phasing (direct methods) to generate an initial electron density map and an initial structural model.
-
Model Refinement: The initial model is refined using a program like SHELXL. This involves:
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to model motion in three dimensions.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Convergence: The model is refined through multiple cycles of least-squares minimization until the R-factors (R1, wR2) and Goodness-of-Fit (GooF) values converge. An R1 value below 5% for high-quality data indicates a good agreement between the model and the data.
-
-
Validation: The final model is validated using tools like checkCIF to ensure it is chemically sensible and free of significant errors. The final output includes a Crystallographic Information File (CIF) and a report.
Results and Discussion: Unveiling the Structure (Illustrative)
As no published structure exists, this section outlines the expected findings based on established chemical principles and data from analogous halogenated heterocycles.[6]
Molecular Geometry
The this compound molecule is expected to be largely planar, with minor deviations from planarity due to steric strain from the bulky chlorine atoms. Key bond lengths and angles would be compared against standard values to identify any unusual geometric features.
Table 1: Illustrative Crystal Data and Structure Refinement Summary. (Note: This data is representative of what would be obtained for a small organic molecule and is for illustrative purposes only.)
| Parameter | Value |
| Empirical formula | C₆Cl₄N₂ |
| Formula weight | 241.89 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| β = 95.0° | |
| Volume | 845 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.90 Mg/m³ |
| Reflections collected | 8500 |
| Independent reflections | 1950 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is expected to be governed by a combination of halogen bonding and π-π stacking interactions, driven by the molecule's unique electronic landscape.
-
Halogen Bonding: The chlorine atoms, particularly those adjacent to the nitrogen (C2 and C6), will possess a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis. This enables them to act as halogen bond donors, forming attractive interactions with the electron-rich nitrogen atom of the nitrile group (C-Cl···N≡C) or the pyridine ring nitrogen (C-Cl···N_pyridine) of neighboring molecules. These interactions are highly directional and play a key role in structure determination.[4]
-
π-π Stacking: The electron-deficient pyridine ring is expected to form offset face-to-face π-π stacking interactions with adjacent molecules. This arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces, contributing significantly to the packing efficiency.
Table 2: Representative Geometry of Expected Intermolecular Interactions. (Note: Distances and angles are illustrative, based on typical values for these interaction types.)
| Interaction Type (D–H···A) | D···A (Å) | ∠D–H···A (°) |
| C–Cl ··· N (Nitrile) | 3.10 | 165 |
| C–Cl ··· N (Pyridine) | 3.25 | 160 |
| π ··· π (Centroid-Centroid) | 3.60 | - |
Visualizations
Experimental and Analytical Workflow
Caption: Key intermolecular interactions expected in the crystal lattice.
Conclusion
This guide has detailed an in-depth, technically grounded workflow for the complete crystal structure analysis of this compound. While a definitive structure awaits experimental determination, the principles and protocols outlined herein provide a robust framework for its elucidation. The analysis of analogous structures strongly suggests that the solid-state architecture will be a fascinating interplay between directional C-Cl···N halogen bonds and stabilizing π-π stacking interactions. Executing the described methodology will provide invaluable atomic-level insights, paving the way for the rational design of new functional materials and pharmaceutical agents based on this versatile chemical scaffold.
References
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G. R. Desiraju, "Halogen Bonding: A New Tool for Crystal Engineering," Angewandte Chemie International Edition, vol. 46, no. 44, pp. 8342-8356, 2007. [Online]. Available: [Link]
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PubChem, "this compound," National Center for Biotechnology Information. [Online]. Available: [Link]
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G. R. Desiraju, "Crystal engineering: the design of organic solids," Elsevier, 1989. [Online]. Available: [Link]
-
P. Metrangolo, H. Neukirch, T. Pilati, and G. Resnati, "Halogen Bonding: A Paradigm in Supramolecular Chemistry," Accounts of Chemical Research, vol. 38, no. 5, pp. 386-395, 2005. [Online]. Available: [Link]
-
M. D. Carducci, C. D. Incarvito, and A. L. Rheingold, "The Importance of Low-Temperature Data Collection in Obtaining Accurate Crystal Structures," Journal of Chemical Education, vol. 74, no. 5, p. 611, 1997. [Online]. Available: [Link]
-
G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, pp. 112-122, 2008. [Online]. Available: [Link]
-
Wikipedia, "X-ray crystallography," Wikimedia Foundation, 2023. [Online]. Available: [Link]
-
D. Chopra, "Halogen···nitrile and other non-covalent interactions in the crystal structures of halogenated benzonitriles," CrystEngComm, vol. 13, no. 2, pp. 583-594, 2011. [Online]. Available: [Link]
-
J. Park, S. S. Lee, and K. M. Kim, "Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions," Acta Crystallographica Section E, vol. 71, no. 7, pp. 823-827, 2015. [Online]. Available: [Link]
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- 6. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity and functionalization of 2,4,5,6-Tetrachloronicotinonitrile
An In-Depth Technical Guide to the Reactivity and Functionalization of 2,4,5,6-Tetrachloronicotinonitrile
Authored by a Senior Application Scientist
Abstract
This compound stands as a pivotal, yet under-documented, building block in modern synthetic chemistry. Its highly electrophilic pyridine core, decorated with four chlorine atoms and a potent electron-withdrawing nitrile group, presents a unique platform for complex molecular engineering. This guide provides an in-depth analysis of the molecule's electronic structure, predicts its reactivity profile, and outlines strategic approaches to its functionalization. We will focus primarily on the principles of nucleophilic aromatic substitution (SNAr), detailing the mechanistic underpinnings, predictable regioselectivity, and practical experimental considerations for leveraging this versatile scaffold in drug discovery and materials science.
Core Concepts: Electronic Profile and Predicted Reactivity
The reactivity of this compound is fundamentally governed by the severe electron deficiency of its pyridine ring. This deficiency is a direct consequence of two key features:
-
The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it exerts a strong inductive electron-withdrawing effect, polarizing the entire system.
-
Electron-Withdrawing Substituents: The ring is further deactivated by a powerful nitrile (-CN) group and four chlorine atoms. Both the nitrile group and the halogens pull electron density away from the ring through the sigma framework (inductive effect).
This pronounced electrophilicity makes the aromatic ring highly susceptible to attack by nucleophiles, which is the dominant pathway for its functionalization. Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups, setting the stage for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]
The primary mechanism for this transformation is the SNAr addition-elimination pathway . This two-step process involves:
-
Nucleophilic Attack: A nucleophile adds to one of the carbon atoms bearing a chlorine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]
-
Elimination: The aromaticity is restored as the chloride ion (a good leaving group) is expelled.[4]
The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.[2][5]
Regioselectivity: A Predictable Hierarchy of Substitution
With four distinct chlorine atoms, the critical question for any synthetic chemist is one of regioselectivity : which chlorine is replaced first? The answer lies in analyzing the relative activation of each position by the electron-withdrawing groups. In chemistry, regioselectivity refers to the preference for bond formation or breaking at one specific position over all other possibilities.[6][7][8]
The pyridine nitrogen and the C3-nitrile group are the primary activating forces. Their ability to stabilize the negative charge of the Meisenheimer intermediate via resonance is paramount.
-
Position C4 (para to the Nitrogen): This position is highly activated. A nucleophilic attack here allows the resulting negative charge to be delocalized directly onto the electronegative pyridine nitrogen atom through resonance, providing significant stabilization.
-
Position C6 (ortho to the Nitrogen): This position is also strongly activated due to its proximity to the pyridine nitrogen, which provides both inductive withdrawal and resonance stabilization of the intermediate.
-
Position C2 (ortho to the Nitrogen, adjacent to the Nitrile): While also ortho to the nitrogen, the steric hindrance from the adjacent C3-nitrile group may slightly disfavor attack compared to the less encumbered C6 position. However, it remains a highly reactive site.
-
Position C5 (meta to the Nitrogen): This position is the least activated. The negative charge from a nucleophilic attack at C5 cannot be delocalized onto the pyridine nitrogen via resonance.[5] While still influenced by inductive effects, it lacks the powerful resonance stabilization afforded to the other positions.
Based on these electronic principles, a clear hierarchy of reactivity can be predicted.
| Position | Relationship to Nitrogen | Relationship to Nitrile | Predicted Reactivity | Justification |
| C4 | para | meta | Highest | Strong resonance stabilization of the intermediate by the pyridine nitrogen. |
| C6 | ortho | meta | High | Strong resonance and inductive stabilization by the pyridine nitrogen. |
| C2 | ortho | ortho | Moderate-High | Stabilized by nitrogen, but potential steric hindrance from the adjacent nitrile group. |
| C5 | meta | ortho | Lowest | Lacks direct resonance stabilization from the pyridine nitrogen. |
This predicted order allows for the stepwise and controlled functionalization of the molecule, enabling the synthesis of diverse and complex derivatives by carefully controlling stoichiometry and reaction conditions.
Caption: Predicted regioselectivity of nucleophilic attack on this compound.
Strategic Functionalization Workflows
The true utility of this scaffold is realized through its reaction with a diverse array of nucleophiles. By selecting the appropriate nucleophile and controlling the reaction conditions, a vast chemical space can be accessed.
O-Nucleophiles (Alkoxides, Phenoxides, Hydroxide)
Reaction with alkoxides (e.g., sodium methoxide) or phenoxides introduces ether linkages, which are prevalent in medicinal chemistry. The use of one equivalent of the nucleophile under mild conditions will preferentially substitute the C4-chloro group.
N-Nucleophiles (Amines, Anilines, Azides)
Primary and secondary amines are excellent nucleophiles for SNAr reactions, leading to the formation of amino-substituted pyridines. These functional groups are critical for modulating solubility, basicity, and hydrogen bonding potential in drug candidates.
S-Nucleophiles (Thiolates)
Thiolates readily displace the chloro groups to form thioethers. The sulfur atom can be further oxidized to sulfoxides or sulfones, providing additional avenues for structural diversification.
| Nucleophile Class | Reagent Example | Functional Group Introduced | Significance |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | Modulates electronics, lipophilicity |
| N-Nucleophiles | Pyrrolidine | Pyrrolidinyl | Introduces basic centers, H-bond acceptors |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | Versatile handle for further reactions |
| C-Nucleophiles | Malonate Esters | Dialkylmalonyl | C-C bond formation, scaffold extension |
Exemplary Experimental Protocol: Monosubstitution at C4
This protocol describes a self-validating system for the selective monosubstitution at the C4 position using a generic amine nucleophile (HNR₂).
Objective: To synthesize 2,5,6-trichloro-4-(dialkylamino)nicotinonitrile with high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Dialkylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
Methodology:
-
Inert Atmosphere: The reaction vessel is charged with this compound and K₂CO₃ and then purged with nitrogen or argon. Establishing an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture.
-
Solvent & Reagents: Anhydrous DMF is added, and the mixture is stirred to form a suspension. The dialkylamine is then added dropwise at room temperature. The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cation of the base without deactivating the nucleophile.
-
Reaction Monitoring: The reaction is stirred at room temperature (or gently heated to 40-50 °C if necessary) and monitored by Thin Layer Chromatography (TLC) or LC-MS. Monitoring is key to ensure the reaction proceeds to completion and to prevent the formation of di-substituted byproducts. The reaction is complete when the starting material spot is consumed.
-
Workup: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2,5,6-trichloro-4-(dialkylamino)nicotinonitrile.
Caption: Experimental workflow for regioselective C4-amination of the scaffold.
Applications in Drug Discovery and Beyond
The functionalized derivatives of this compound are high-value intermediates for pharmaceutical development.[9] The substituted nicotinonitrile scaffold is a key component in a wide range of therapeutic agents.[10] For instance, the ability to introduce diverse amine functionalities is crucial for developing kinase inhibitors, where the pyridine nitrogen can act as a hinge-binding motif. The introduction of varied substituents allows for fine-tuning of pharmacokinetic properties such as solubility, metabolic stability, and cell permeability, making this scaffold a powerful tool in lead optimization campaigns.
Conclusion
This compound is a potent electrophilic building block whose reactivity is dominated by the SNAr mechanism. A clear and predictable regiochemical outcome can be achieved by understanding the powerful activating effects of the pyridine nitrogen and the nitrile group. The C4 position represents the most reactive site for initial substitution, followed by C6 and C2. This predictable reactivity allows for the rational design of synthetic routes to complex, highly functionalized pyridine derivatives, making it an invaluable tool for researchers in medicinal chemistry and materials science.
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Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
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Durran, S. E., Smith, M. B., Slawin, A. M. Z., & Steed, J. W. (2001). The synthesis and co-ordination chemistry of new functionalised pyridylphosphines derived from Ph2PCH2OH. Journal of the Chemical Society, Dalton Transactions, (11), 1634-1642. Retrieved from [Link]
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Li, C., Yan, Z., Wang, B., Li, J., Lyu, W., Wang, Z., Jiao, N., & Song, S. (2023). Regioselective synthesis of 4-functionalized pyridines. Chem, 9(11), 3123-3135. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Katcher, M. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(1), 215-223. Retrieved from [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
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Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Retrieved from [Link]
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Quora. (2021). What do you mean by regioselectivity and stereoselectivity reactions? With example?. Retrieved from [Link]
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Zhang, X., et al. (2023). Mechanisms and origin of regioselectivity for manganese-catalyzed denitrogenative annulation and click reactions. Organic Chemistry Frontiers, 10(13), 3245-3255. Retrieved from [Link]
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ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]
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The Cyano Group: A Powerful Electron-Withdrawing Modulator in Polychlorinated Pyridine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polychlorinated pyridines are foundational scaffolds in medicinal chemistry and materials science, prized for their metabolic stability and versatile reactivity. However, their inherent electron-deficient nature often requires strategic activation to facilitate further functionalization. This technical guide provides an in-depth analysis of the cyano (-C≡N) group as a potent electron-withdrawing substituent to modulate the electronic properties and reactivity of the polychlorinated pyridine ring. We will explore the underlying principles of its powerful inductive and resonance effects, the consequential activation towards nucleophilic aromatic substitution (SNAr), and the practical methodologies for synthesis and characterization. This guide is intended for researchers and drug development professionals seeking to leverage the unique chemical attributes of cyanopolychloropyridines in the design of novel molecular entities.
Introduction: The Polychlorinated Pyridine Scaffold and the Imperative of Electronic Modulation
Polychlorinated pyridines, such as pentachloropyridine, represent a class of robust heterocyclic building blocks. The presence of multiple electronegative chlorine atoms and the inherent electron-deficient character of the pyridine ring render the scaffold highly resistant to electrophilic attack and oxidative degradation. However, this same electronic poverty makes the ring susceptible to nucleophilic attack, a feature that is central to its synthetic utility.
The key to unlocking the full potential of this scaffold lies in controlling the rate and regioselectivity of nucleophilic substitution reactions. While the chlorine atoms themselves are moderate electron-withdrawers, the introduction of a powerful electron-withdrawing group can dramatically enhance the electrophilicity of the pyridine ring's carbon atoms, transforming a sluggish reaction into a highly efficient and selective transformation. The cyano group is an exemplary modulator for this purpose.
The Cyano Group: A Dual-Action Electron Sink
The cyano group exerts its profound influence through a combination of two electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, leading to a strong dipole moment where electron density is pulled away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the pyridine ring, withdrawing electron density from the entire molecule.
-
Resonance Effect (-M): The cyano group can participate in resonance delocalization, actively pulling electron density from the pi (π) system of the aromatic ring. This is particularly effective when the cyano group is positioned at the para (4-position) or ortho (2-position) relative to the reaction center, as it allows for the delocalization of negative charge in reaction intermediates onto the nitrogen atom of the cyano group.[1]
This dual-action mechanism makes the cyano group one of the most powerful electron-withdrawing groups used in organic synthesis, significantly more potent than halogens alone.[2]
Quantifying the Effect: Hammett Parameters
The electronic influence of a substituent can be quantified using Hammett constants (σ). These values are derived from the dissociation of substituted benzoic acids and provide a measure of a group's electron-donating or -withdrawing ability. A positive σ value indicates an electron-withdrawing group. The cyano group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -CN | +0.66 | +0.56 |
| -NO₂ | +0.78 | +0.71 |
| -Cl | +0.23 | +0.37 |
| -F | +0.06 | +0.34 |
| -H | 0.00 | 0.00 |
| Table 1: Comparison of Hammett constants for common substituents. Data sourced from established physical organic chemistry principles. |
The large positive values for the cyano group, particularly the σp value, underscore its capacity to stabilize negative charge through resonance, a key factor in its ability to accelerate SNAr reactions.[3][4]
Impact on Reactivity: Activating the Pyridine Ring for Nucleophilic Aromatic Substitution (SNAr)
The primary consequence of attaching a cyano group to a polychlorinated pyridine is the dramatic activation of the ring towards Nucleophilic Aromatic Substitution (SNAr).[5][6] This reaction is the cornerstone of functionalizing such scaffolds.
The SNAr mechanism is a two-step process:
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chloride), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[7] Electron-withdrawing groups, like the cyano group, accelerate this step by stabilizing the anionic intermediate through resonance and induction, thereby lowering the activation energy of the reaction.[7][8][9]
The activating effect is most pronounced when the cyano group is positioned ortho or para to the chlorine atom being displaced, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex.[6]
Synthesis and Functionalization of Cyanopolychloropyridines
A common and effective method for introducing a cyano group onto a polychlorinated pyridine ring is through the nucleophilic substitution of a chloride with a cyanide salt, such as sodium or potassium cyanide. Tetrachloropyridine-4-carbonitrile is a particularly valuable intermediate, as the 4-chloro position is highly activated for subsequent SNAr reactions.
Experimental Protocol: Selective SNAr on 2,3,5,6-Tetrachloro-4-cyanopyridine
This protocol describes a self-validating system for the selective displacement of the 4-chloro atom from a readily available starting material. The high activation provided by the para-cyano group ensures high conversion and selectivity.
Objective: To synthesize 2,3,5-trichloro-4-cyano-6-(piperidin-1-yl)pyridine.
Materials:
-
2,3,5,6-Tetrachloro-4-cyanopyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,3,5,6-tetrachloro-4-cyanopyridine and anhydrous THF. Stir the mixture until the starting material is fully dissolved.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can act as a competing nucleophile.
-
-
Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of piperidine at room temperature.
-
Causality: K₂CO₃ is a mild, heterogeneous base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Using a slight excess of the amine nucleophile ensures complete consumption of the limiting reagent.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Trustworthiness: Real-time monitoring ensures the reaction is stopped at optimal conversion, preventing the formation of potential byproducts from prolonged reaction times.
-
-
Workup: Upon completion, filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Causality: The aqueous workup removes inorganic salts and any remaining water-soluble reagents.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Causality: Silica gel chromatography separates the desired product from unreacted starting materials and non-polar impurities, yielding the pure compound.
-
Spectroscopic Characterization
The successful synthesis of cyanopolychloropyridines can be unequivocally confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most telling feature is the sharp, intense absorption band corresponding to the C≡N triple bond stretch, which typically appears in the range of 2220-2240 cm⁻¹.[10][11] The absence of this peak in the starting material and its presence in the product is strong evidence of successful cyanation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon atom of the cyano group appears as a characteristic signal around 115-120 ppm. The pyridine ring carbons will show distinct signals, with their chemical shifts influenced by the anisotropic and electronic effects of the substituents. The introduction of the cyano group will cause a significant downfield (deshielding) shift for the ipso-carbon to which it is attached.[12]
-
¹H NMR: In cases where the product contains C-H bonds (e.g., from an amine nucleophile), ¹H NMR is used to confirm the structure of the newly introduced substituent.
-
| Spectroscopic Method | Key Feature | Typical Range / Observation |
| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ (sharp, strong) |
| ¹³C NMR | Cyano Carbon (-C N) | 115 - 120 ppm |
| ¹³C NMR | Pyridine Ring Carbons | Deshielded shifts due to EWGs |
| Table 2: Key spectroscopic data for the characterization of cyanopolychloropyridines. |
Applications in Drug Development
The ability to perform selective SNAr reactions on cyanopolychloropyridine scaffolds is of immense value in drug discovery.[13][14] This chemistry provides a reliable platform for creating large libraries of diverse compounds for high-throughput screening.
-
Scaffold Decoration: The activated pyridine ring can be "decorated" with a wide variety of nucleophiles (amines, thiols, alkoxides), allowing for the systematic exploration of the structure-activity relationship (SAR).
-
Fine-Tuning Properties: The strongly electron-withdrawing cyano group influences the overall physicochemical properties of the molecule, including its pKa, dipole moment, and ability to participate in hydrogen bonding, all of which are critical for target engagement and pharmacokinetic properties.[15]
-
Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups, offering a way to modulate biological activity while maintaining a similar molecular shape.
The robust and predictable reactivity of these scaffolds allows drug development professionals to rapidly synthesize analogs, optimize lead compounds, and build diverse chemical libraries to tackle challenging biological targets.[16][17]
Conclusion
The cyano group is a uniquely powerful tool for activating polychlorinated pyridine systems. Its strong, dual-action electron-withdrawing effects dramatically enhance the ring's susceptibility to nucleophilic aromatic substitution, enabling controlled, selective, and efficient functionalization. By understanding the fundamental principles governing its electronic influence and mastering the synthetic protocols for its introduction and subsequent reactions, researchers and medicinal chemists can unlock new avenues for the design and discovery of next-generation therapeutics and advanced materials.
References
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Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions[7] Source: NIH URL: [Link]
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Title: Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups[20] Source: Journal of the Chemical Society B - RSC Publishing URL: [Link]
-
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-
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Title: Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide...[10] Source: ResearchGate URL: [Link]
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Title: Applications of the Pharmacophore Concept in Natural Product inspired Drug Design[13] Source: NIH URL: [Link]
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-
Title: Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology[16] Source: PLOS ONE URL: [Link]
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Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs[17] Source: NIH URL: [Link]
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Title: Characterization of metal-cyanobacteria sorption reactions: a combined macroscopic and infrared spectroscopic investigation[11] Source: PubMed URL: [Link]
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The Strategic Utility of 2,4,5,6-Tetrachloronicotinonitrile in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5,6-Tetrachloronicotinonitrile is a highly functionalized pyridine derivative poised as a versatile and reactive building block for organic synthesis. The presence of four chlorine substituents and a nitrile group on the pyridine ring offers a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. While direct experimental data for this specific molecule is emerging, this guide synthesizes information from closely related polychlorinated heteroaromatic systems to provide a predictive framework for its synthetic utility.
Introduction: The Promise of a Polychlorinated Pyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] The introduction of multiple chlorine atoms onto the pyridine ring, as seen in this compound, dramatically influences its electronic properties, rendering the ring electron-deficient and highly susceptible to nucleophilic attack. This inherent reactivity, coupled with the potential for regioselective functionalization, makes polychlorinated pyridines powerful intermediates in the construction of diverse molecular architectures. The nitrile functionality further expands its synthetic potential, serving as a precursor to amines, amides, tetrazoles, and other important functional groups.
Physicochemical Properties and Structural Features
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 17824-82-7[2] |
| Molecular Formula | C₆Cl₄N₂[3] |
| Molecular Weight | 241.89 g/mol |
| IUPAC Name | 2,4,5,6-tetrachloropyridine-3-carbonitrile[3] |
| SMILES | C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl[3] |
| InChI Key | XLORIERFMJHASL-UHFFFAOYSA-N[3] |
The structure of this compound is characterized by a pyridine ring substituted with four chlorine atoms at positions 2, 4, 5, and 6, and a nitrile group at position 3. This arrangement of electron-withdrawing groups significantly activates the pyridine ring for nucleophilic substitution reactions.
Synthetic Pathways: Accessing the Core Scaffold
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its preparation can be conceptualized based on established methods for the synthesis of polychlorinated pyridines and related heterocycles. A plausible synthetic approach would involve the chlorination of a suitable nicotinonitrile precursor. For instance, processes for the preparation of tetrachloropyrimidines often involve the reaction of barbituric acid derivatives with phosphorus oxychloride and phosphorus pentachloride.[4] A similar strategy, starting from a corresponding hydroxynicotinonitrile derivative, could potentially yield the target compound.
Key Applications in Organic Synthesis: A Predictive Outlook
The synthetic utility of this compound is predicted to be dominated by two main classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions will be a critical factor in their application.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the tetrachlorinated pyridine ring makes it an excellent substrate for SNAr reactions. The positions of the chlorine atoms are not electronically equivalent, which should allow for regioselective substitution by controlling reaction conditions and the nature of the nucleophile.
Based on the study of related 2,4-dichloropyrimidines, substitution is often favored at the C4 position.[5] However, the presence of substituents can alter this selectivity. For this compound, the relative reactivity of the chlorine atoms is expected to be C4 > C2 > C6 > C5. This is a general trend for nucleophilic substitution on polychlorinated pyridines.
Conceptual Experimental Protocol: Monosubstitution with an Amine Nucleophile
-
Objective: To achieve selective monosubstitution at the C4 position.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as THF or DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a primary or secondary amine (1.0-1.2 eq.) to the solution.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq.), to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms of this compound can serve as leaving groups in these transformations, allowing for the introduction of a wide range of substituents.
A study on the Suzuki-Miyaura reactions of the analogous 2,4,5,6-tetrachloropyrimidine demonstrated excellent site-selectivity, which could be controlled by the stoichiometry of the boronic acid and the reaction conditions.[6] A similar regioselectivity is anticipated for this compound, enabling the stepwise and selective introduction of different aryl or alkyl groups.
Conceptual Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Objective: To achieve selective mono-arylation at the C4 position.
-
Methodology:
-
To a mixture of this compound (1.0 eq.), an arylboronic acid (1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., dioxane or a toluene/water mixture), add an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 M).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired mono-arylated product.
-
Future Outlook and Potential in Drug Discovery
The ability to sequentially and regioselectively functionalize the this compound core makes it a highly valuable scaffold for the construction of compound libraries for high-throughput screening in drug discovery programs. The diverse functionalities that can be introduced via SNAr and cross-coupling reactions allow for the fine-tuning of physicochemical and pharmacological properties. The resulting highly substituted pyridine derivatives are of significant interest as potential kinase inhibitors, GPCR modulators, and other therapeutic agents.
Conclusion
This compound represents a promising, yet underexplored, building block in organic synthesis. Its high degree of functionalization and predictable reactivity patterns, inferred from related polychlorinated heterocycles, suggest a broad scope of potential applications. This guide has outlined the probable synthetic utility of this compound in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a roadmap for its exploration in the synthesis of novel and complex molecules for the pharmaceutical and agrochemical industries. Further experimental validation of the proposed reactivity is warranted and will undoubtedly solidify the position of this compound as a valuable tool in the synthetic chemist's arsenal.
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-
Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
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Unlocking the Therapeutic Potential of 2,4,5,6-Tetrachloronicotinonitrile: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Polychlorinated Pyridines
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a "privileged scaffold" in drug design. When functionalized with multiple chlorine atoms, as in the case of 2,4,5,6-tetrachloronicotinonitrile, the pyridine ring becomes a highly versatile platform for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the chlorine atoms and the nitrile group activates the ring for nucleophilic aromatic substitution, allowing for the systematic and regioselective introduction of a wide array of functional groups. This guide provides a technical overview of the synthesis of this compound derivatives and a comprehensive framework for screening their biological activities, with a focus on anticancer, antibacterial, antifungal, and antiviral potential.
Synthetic Strategies: Harnessing the Reactivity of the Polychlorinated Core
The four chlorine atoms on the this compound ring exhibit differential reactivity, enabling selective substitution. Studies on the closely related 2,4,5,6-tetrachloropyrimidine have shown that nucleophilic attack occurs preferentially at the C4 and C2 positions.[2] This regioselectivity can be exploited to generate a diverse library of derivatives.
A general synthetic approach involves the reaction of this compound with various nucleophiles, such as amines, thiols, and alkoxides. The reaction conditions, including the choice of solvent, base, and temperature, can be fine-tuned to control the degree and position of substitution. For instance, a stepwise substitution can be achieved by carefully controlling the stoichiometry of the nucleophile.
Caption: Stepwise nucleophilic substitution of this compound.
Biological Activity Screening: A Tiered Approach
A systematic screening cascade is essential for efficiently identifying and prioritizing lead compounds.[3][4][5] The process begins with broad primary screening to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.[6]
Caption: A generalized screening cascade for bioactive compound discovery.
Anticancer Activity
Derivatives of chlorinated pyridines and nicotinonitriles have demonstrated significant potential as anticancer agents.[5][7] Their mechanisms of action are diverse and can include the inhibition of kinases, interaction with DNA, and induction of apoptosis.[8][9] For instance, a 2,4,5-trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile derivative, SYD007, has been shown to exert anti-bladder cancer activity by inhibiting the IGF-1R/STAT3 signaling pathway.[10]
Data on Related Nicotinonitrile Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenylacrylonitrile derivatives | Hela | 0.7 - 8.9 | [11] |
| Tetralin-6-yl-pyridine derivatives | Hela | 3.5 - 10.9 | [12] |
| 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile | Various | Not specified | [13] |
| Pyranopyridine derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Potent | [2] |
| 2,5-disubstituted thiazolidinones | A549, U87, IGR39 | < 10 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
Materials:
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
Antibacterial Activity
Nicotinonitrile derivatives have been investigated for their antibacterial properties.[18] The screening of these compounds against a panel of Gram-positive and Gram-negative bacteria is a crucial step in identifying potential new antibiotics.
Data on Related Nicotinonitrile Derivatives
| Compound Class | Bacterial Strain | Activity | Reference |
| 2,6-Diaryl-4,5-Secondary aminonicotinonitriles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent | [18] |
| 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile | B. subtilis, E. coli, P. aeruginosa, S. aureus | Screened | [19] |
| (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile | Gram +ve, Gram -ve | Assayed | [20] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][21][22]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the microtiter plate using MHB.[21]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[23]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[3]
Antifungal Activity
Fungal infections are a significant cause of morbidity and mortality, and there is a continuous need for new antifungal agents.[24] Polychlorinated pyrimidines have shown promise as antifungal compounds, suggesting that their nicotinonitrile analogs are worthy of investigation.[12][25]
Data on Related Chlorinated Heterocycles
| Compound Class | Fungal Strain | Activity | Reference |
| Ring Poly-Chlorinated Pyrimidines | Various fungi | Screened | [12][25] |
| 6-Alkyl-2,3,4,5-tetrahydropyridines | C. neoformans, C. albicans, C. glabrata, C. krusei | MFCs of 3.8-15.0 µg/mL | [26][27] |
| Nicotinamide derivatives | C. albicans | MIC of 0.25 µg/mL | [20] |
Experimental Protocol: Antifungal Susceptibility Testing
Antifungal susceptibility testing can be performed using methods similar to those for bacteria, such as broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][16]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (buffered with MOPS)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.[16]
-
Drug Dilution: Prepare serial dilutions of the test compounds in the microtiter plates.[8]
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[8]
-
Endpoint Reading: Determine the MIC by visually inspecting for growth or by using a spectrophotometer to measure turbidity.[8]
Antiviral Activity
Pyridine-containing heterocycles have been a rich source of antiviral agents.[10] Screening this compound derivatives against a panel of viruses could lead to the discovery of novel antiviral compounds.
Data on Related Pyrimidine and Triazine Derivatives
| Compound Class | Virus | Activity | Reference |
| 2,4-Diamino-5-cyanopyrimidine derivatives | Retroviruses | Pronounced activity | [28] |
| 2,4,6-Trisubstituted 1,3,5-triazines | Herpes Simplex Virus Type 1 (HSV-1) | High selectivity index | [10] |
| 2-(Alkylsulfanyl)pyrimidin-4(3H)-one derivatives | HIV | High anti-HIV activity | [29] |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a common method for screening antiviral compounds. It measures the ability of a compound to protect host cells from the destructive effects of a virus.[1]
Materials:
-
96-well plates
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
Neutral red or other viability stain
Procedure:
-
Cell Plating: Seed host cells in 96-well plates to form a confluent monolayer.[1]
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the virus at a predetermined multiplicity of infection (MOI).[1]
-
Incubation: Incubate the plates until the virus control wells (no compound) show significant CPE (typically >80%).[1]
-
Cell Viability Assessment: Stain the cells with a viability dye (e.g., neutral red) and quantify the colorimetric signal using a microplate reader.[1]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the CPE by 50%.[21]
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its activated polychlorinated pyridine ring allows for the creation of large and diverse chemical libraries through well-established synthetic methodologies. The systematic screening of these derivatives through the tiered approach outlined in this guide, encompassing anticancer, antibacterial, antifungal, and antiviral assays, provides a robust framework for identifying and characterizing novel bioactive compounds. Future research should focus on exploring the structure-activity relationships of these derivatives to optimize their potency and selectivity, as well as delving deeper into their mechanisms of action to pave the way for the development of next-generation therapeutics.
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Antifungal Susceptibility Test. (n.d.). SlideShare. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). [Source]. Retrieved from [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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Broth Microdilution Guide for Labs. (2019). Scribd. Retrieved from [Link]
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Sundström, L., & Sjö, P. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved from [Link]
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GARDP Revive. (n.d.). Screening cascade. Retrieved from [Link]
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- Novakov, O. O., et al. (2018). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. Russian Journal of Organic Chemistry, 54(8), 1189-1196.
- Kumar, R., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 118-122.
- Al-Zahrani, A. A. (2018). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. [Journal Name], [Volume], [Pages].
- Slepukhin, P. A., et al. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Chemistry of Heterocyclic Compounds, 57(11), 1113-1120.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,4,5,6-Tetrachloronicotinonitrile
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
Substituted nicotinonitriles are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their unique electronic properties and capacity for diverse functionalization make them highly valuable building blocks. Among these, 2,4,5,6-tetrachloronicotinonitrile stands out as a readily available, yet challenging, substrate. Its polyhalogenated and electron-deficient nature presents a unique opportunity for sequential and site-selective functionalization, allowing for the rapid construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the derivatization of complex substrates like this compound.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura reactions with this specific substrate. We will delve into the mechanistic considerations, provide detailed experimental protocols for selective mono-arylation, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: Taming a Challenging Substrate
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] However, the use of a poly-chlorinated, electron-deficient N-heterocycle like this compound introduces specific challenges and considerations.
The Catalytic Cycle in Context
Figure 1: The Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[7] The Pd(0) catalyst inserts into one of the carbon-chlorine bonds of the tetrachloronicotinonitrile. The high number of electron-withdrawing chlorine atoms and the nitrile group make the pyridine ring highly electron-deficient, which can facilitate this step. However, the C-Cl bond is stronger than C-Br or C-I bonds, often necessitating more active catalysts and higher reaction temperatures.[7]
Site Selectivity: For polyhalogenated heterocycles, the site of oxidative addition is critical. In substrates like tetrachloropyrimidine, the C4 and C6 positions are generally more reactive than the C2 and C5 positions due to electronic effects.[8][9] For this compound, it is predicted that the initial coupling will occur preferentially at the C4 or C6 position.
2. Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[10] The choice of base is crucial to avoid side reactions.
3. Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Challenges and Solutions
-
Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[7] To overcome this, highly active palladium catalysts are required. These are typically generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[11]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[10][12] The use of bulky ligands can sterically hinder this coordination and maintain catalyst activity.
-
Side Reactions: A common side reaction is hydrodehalogenation, where a chlorine atom is replaced by a hydrogen atom.[10] This can be minimized by careful selection of the base and solvent, and by ensuring the desired cross-coupling reaction proceeds at a competitive rate. Aprotic solvents are generally preferred.[10]
Experimental Protocols
The following protocols provide a starting point for the selective mono-arylation of this compound. Optimization may be required for different arylboronic acids.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier |
| This compound | >98% | Commercially Available |
| Arylboronic Acid | >97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially Available |
| Deionized Water | High Purity | In-house |
| Schlenk Flasks/Microwave Vials | Standard Laboratory Supplier | |
| Magnetic Stirrer/Hotplate | Standard Laboratory Supplier | |
| Microwave Reactor | As available | |
| Inert Gas (Argon or Nitrogen) | High Purity | Standard Laboratory Supplier |
Safety Precautions: this compound and palladium catalysts should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
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Application Notes and Protocols for Palladium-Catalyzed Synthesis with 2,4,5,6-Tetrachloronicotinonitrile
Introduction: The Versatility of the Polychlorinated Nicotinonitrile Scaffold
Substituted nicotinonitriles are a cornerstone in modern medicinal chemistry and materials science. The pyridine core, adorned with a nitrile group, is a privileged scaffold found in numerous biologically active compounds and functional materials. 2,4,5,6-Tetrachloronicotinonitrile is a readily available and highly versatile starting material, offering four distinct reactive sites for functionalization. The strategic and selective replacement of its chlorine atoms via palladium-catalyzed cross-coupling reactions opens a gateway to a vast chemical space of novel, highly substituted pyridine derivatives.[1]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound. We will delve into the principles of regioselectivity, provide detailed experimental protocols, and offer expert insights to empower researchers in drug discovery and chemical synthesis to effectively harness the potential of this powerful building block.
Understanding Regioselectivity: A Game of Sterics and Electronics
The four C-Cl bonds in this compound exhibit different reactivities in palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to achieving selective functionalization. The general order of reactivity is governed by a combination of electronic and steric factors.
-
C4 Position: The chlorine at the C4 position is the most activated and typically the first to react. This is due to its para relationship to the electron-withdrawing nitrile group, which polarizes the C-Cl bond and facilitates oxidative addition to the palladium(0) catalyst.
-
C2 and C6 Positions: The chlorines at the C2 and C6 positions are electronically similar and generally less reactive than the C4 chlorine. Their reactivity is influenced by the adjacent nitrogen atom.
-
C5 Position: The chlorine at the C5 position is the least reactive, being sterically shielded and less electronically activated.
This inherent reactivity profile allows for a sequential and controlled introduction of different substituents. Furthermore, the choice of palladium catalyst, and particularly the phosphine ligand, can significantly influence and even override this natural order of reactivity, enabling chemists to target specific positions with high precision.[2][3][4]
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2] For this compound, this reaction allows for the selective introduction of aryl and heteroaryl substituents, primarily at the C4 position.
Protocol 1: Regioselective Mono-Arylation at the C4 Position
This protocol is adapted from methodologies developed for the site-selective Suzuki-Miyaura reactions of 2,4,5,6-tetrachloropyrimidine, a close structural analog.[1]
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura mono-arylation.
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,5,6-trichloronicotinonitrile.
Quantitative Data (Based on reactions with 2,4,5,6-tetrachloropyrimidine): [1]
| Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2 | 80 | 5 | 85-95 |
| 4-Methoxyphenylboronic acid | 2 | 80 | 5 | 80-90 |
| 4-Chlorophenylboronic acid | 3 | 100 | 8 | 75-85 |
| 3-Thienylboronic acid | 3 | 100 | 10 | 70-80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted nicotinonitriles.[5] The regioselectivity is expected to follow a similar pattern to the Suzuki coupling, with the C4 position being the most reactive. Catalyst and ligand choice are crucial for achieving high yields and selectivity.[4]
Protocol 2: General Procedure for Mono-Alkynylation at the C4 Position
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous, degassed solvent (5 mL).
-
Add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add the amine base (TEA or DIPEA, 3.0 mmol) and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-alkynyl-2,5,6-trichloronicotinonitrile.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds.[6][7][8][9] This reaction allows for the introduction of a wide range of primary and secondary amines onto the nicotinonitrile core. Similar to the other cross-coupling reactions, the C4 position is the most likely site for initial amination. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high reactivity, especially with less reactive aryl chlorides.[10]
Protocol 3: General Procedure for Mono-Amination at the C4 Position
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (4 mol%)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent (5 mL) and stir for a few minutes to allow for pre-catalyst formation.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sequential Cross-Coupling: A Strategy for Polysubstituted Nicotinonitriles
The differential reactivity of the chlorine atoms in this compound can be exploited to perform sequential cross-coupling reactions.[3][11] By carefully selecting the reaction conditions and the order of the coupling partners, it is possible to synthesize di-, tri-, or even tetra-substituted nicotinonitriles with a high degree of control. A typical strategy would involve an initial Suzuki or Sonogashira coupling at the C4 position under milder conditions, followed by a second coupling reaction at the C2 or C6 positions under more forcing conditions or with a more active catalyst system.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this compound. The ability to selectively introduce a wide array of substituents at the C4, C2, and C6 positions opens up exciting avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. Understanding the principles of regioselectivity and careful optimization of reaction conditions are paramount to achieving the desired outcomes. The protocols outlined in this guide serve as a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]
-
Lin, Z.; Cai, Y.; Zhang, Y.; Zhang, H.; Xia, H. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chem. Sci.2023 , 14 (5), 1235–1243. [Link]
-
Hussain, M.; Ehlers, P.; Langer, P. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Adv. Synth. Catal.2010 , 352 (13), 2244-2256. [Link]
-
Abell, A. D.; Jones, M. A.; Neffe, A. T. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J. Org. Chem.2008 , 73 (22), 8880–8892. [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube, uploaded by Epistemeo, 6 April 2012. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Al-Zoubi, R. M.; Bardaweel, S. K.; Al-Qawasmeh, R. A. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2024 , 29 (5), 1083. [Link]
-
Dolšak, A.; Mrgole, K.; Sova, M. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts2021 , 11 (4), 452. [Link]
-
Lin, Z.; Cai, Y.; Zhang, Y.; Zhang, H.; Xia, H. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chem. Sci.2023 , 14 (5), 1235–1243. [Link]
-
Magano, J.; Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals; 2011. [Link]
-
Thomas, S. E.; Cox, D. D.; Smith, C. D. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4440–4443. [Link]
-
Kim, G.; Lee, G.; Kim, G.; Seo, Y.; Jarhad, D. B.; Jeong, L. S. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Org. Chem. Front.2022 , 9 (20), 5536–5543. [Link]
-
Nishimura, Y.; Kubo, T.; Takayama, S.; Yoshida, H.; Cho, H. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Adv.2022 , 12 (41), 26978–26985. [Link]
-
Palladium-Catalyzed C—C Coupling Reactions in the Enantioselective Synthesis of 2,4-Disubstituted 4,5-Dehydropiperidines Using Galactosylamine as a Stereodifferentiating Auxiliary. ResearchGate. [Link]
-
Palladium-catalyzed synthesis of nitriles from N -phthaloyl hydrazones. ResearchGate. [Link]
-
Fabbri, D.; Dettori, M. A.; Delogu, G.; Fais, A.; D'Hallewin, G.; Pintus, F.; Sanna, M. L.; Piras, S.; Pireddu, R.; Chessa, G.; et al. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Molecules2023 , 28 (18), 6667. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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- 4. snu.elsevierpure.com [snu.elsevierpure.com]
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- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2,4,5,6-Tetrachloronicotinonitrile
Executive Summary & Core Principles
2,4,5,6-Tetrachloronicotinonitrile is a highly reactive and versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. Its chemical architecture, featuring a π-deficient pyridine ring activated by four chloro substituents and a potent electron-withdrawing nitrile group, makes it an exceptional electrophile. This guide provides an in-depth analysis of the principles governing SNAr reactions on this substrate and delivers validated, step-by-step protocols for its functionalization with amine, thiol, and alkoxide nucleophiles. The methodologies detailed herein are designed for researchers in synthetic chemistry and drug development, offering a robust framework for the predictable synthesis of diverse substituted nicotinonitrile derivatives.
The foundational mechanism for these transformations is the two-step addition-elimination pathway .[1][2][3] A nucleophile first attacks an electron-deficient carbon atom, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2][4] Aromaticity is then restored in a subsequent, typically rapid, step involving the expulsion of a chloride leaving group.[2][3] The exceptional reactivity of this compound stems from the cumulative electron-withdrawing effects of the ring nitrogen and the C3-nitrile group, which significantly stabilize this anionic intermediate, thereby lowering the activation energy of the initial nucleophilic attack.[1]
Reactivity, Regioselectivity, and Mechanistic Rationale
The functionalization of polychlorinated heteroaromatics is a cornerstone of medicinal chemistry. The precise control of regioselectivity is paramount for efficient synthesis.
2.1. The Driving Forces of Reactivity
-
π-Deficient Heterocycle: The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This "built-in" activation is a key feature of pyridine chemistry.[5]
-
Synergistic Activation: The C3-nitrile (-CN) group is a powerful electron-withdrawing group that acts in concert with the ring nitrogen to further decrease electron density across the aromatic system, particularly at the C2, C4, and C6 positions.
-
Leaving Group Ability: In the context of SNAr, the typical halogen reactivity trend is inverted compared to SN2 reactions. Fluoride is the best leaving group, followed by chloride, due to its strong inductive effect which makes the attached carbon more electrophilic.[6] However, the readily available and highly reactive chloro-substituted pyridines are overwhelmingly used in synthesis.
2.2. Understanding Regioselectivity The positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are the most activated sites for nucleophilic attack. This is because the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing significant resonance stabilization.
For this compound, the C4 and C6 positions are generally the most reactive sites for the first substitution, though the outcome can be highly sensitive to the nature of the nucleophile, solvent, and temperature.[7][8] Precise control of stoichiometry (e.g., using one equivalent of the nucleophile) and lower reaction temperatures are critical for achieving selective mono-substitution.[4] Conversely, using an excess of the nucleophile and/or higher temperatures will favor poly-substitution.
Core Experimental Considerations: The "Why" Behind the Protocol
A successful SNAr protocol hinges on the rational selection of reagents and conditions.
| Component | Recommended Choice(s) | Rationale & Justification |
| Nucleophiles | Primary/Secondary Amines, Thiols, Alkoxides, Phenoxides | These species possess available lone pairs and exhibit strong to moderate nucleophilicity, enabling efficient attack on the electron-poor pyridine ring. |
| Solvents | DMF, DMSO, Acetonitrile (MeCN), THF | Polar aprotic solvents are critical. They effectively solvate the counter-ion (e.g., K⁺, Na⁺) but poorly solvate the nucleophilic anion, enhancing its reactivity. They also help stabilize the charged Meisenheimer intermediate.[9] |
| Base | For R₂NH, RSH: K₂CO₃, Na₂CO₃, Et₃N, DIPEAFor ROH, RSH: NaH, t-BuOK | For neutral nucleophiles, a mild, non-nucleophilic base is required to neutralize the in situ generated acid (e.g., HCl), driving the equilibrium towards the product.[10][11] For alcohols/thiols, a strong base is used to generate the more potent alkoxide/thiolate nucleophile prior to reaction.[10][12] |
| Temperature | 0 °C to 100 °C | The high reactivity of the substrate often allows reactions to proceed at room temperature.[13] Cooling (0 °C) may be necessary to control selectivity for mono-substitution, while heating can be used to drive reactions with weaker nucleophiles or to achieve poly-substitution.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential when using strong, moisture-sensitive bases like NaH or t-BuOK to prevent quenching and ensure anhydrous conditions. Recommended as good practice for all reactions to prevent side reactions with atmospheric moisture. |
Validated Experimental Protocols
The following protocols provide a robust starting point for the functionalization of this compound. Safety Precaution: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. The substrate and many reagents are harmful if swallowed, inhaled, or in contact with skin.[14][15]
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol details a typical procedure for forming a C-N bond using a neutral amine nucleophile and an inorganic base.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq for mono-substitution)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous K₂CO₃.
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF via syringe to dissolve the starting material.
-
Add morpholine dropwise to the stirred suspension at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This method outlines the formation of a C-S bond by generating the potent thiolate nucleophile in situ.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and K₂CO₃.
-
Add anhydrous MeCN and stir to form a suspension.
-
Add thiophenol dropwise to the mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting thioether via flash column chromatography or recrystallization.
-
Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes C-O bond formation and underscores the critical need for anhydrous conditions due to the use of a strong, moisture-sensitive nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1 eq, as a solution in methanol or solid)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-neck flask under a strict inert atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
If using solid NaOMe, add it portion-wise, ensuring the temperature does not rise significantly. If using a solution, add it dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm slowly to room temperature.
-
Monitor the reaction progress by TLC. The reaction is often very rapid (30-60 minutes).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography.
-
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently active nucleophile.2. Base is too weak or has degraded.3. Presence of water quenching reagents.4. Reaction temperature is too low. | 1. For alcohols/thiols, use a strong base (NaH) to pre-form the nucleophile.2. Use freshly opened or properly stored base.3. Ensure all glassware is flame-dried and solvents are anhydrous.4. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Multiple Products | 1. Incorrect stoichiometry.2. Reaction temperature too high or time too long for mono-substitution. | 1. For mono-substitution, use 1.0-1.1 equivalents of nucleophile. For di-substitution, use >2.2 equivalents.2. Perform the reaction at a lower temperature (e.g., 0 °C or RT) and stop the reaction as soon as the starting material is consumed. |
| Complex/Unclean Reaction Mixture | 1. Side reactions due to excessive heat.2. Degradation of starting material or product.3. Nucleophile reacting with solvent (e.g., alkoxide with MeCN). | 1. Maintain careful temperature control throughout the addition and reaction.2. Ensure the workup is performed promptly after reaction completion.3. Choose a non-reactive solvent (e.g., THF or Dioxane for strong bases). |
References
-
This compound | BLD Pharm. Link
-
Safety Data Sheet - Sigma-Aldrich (Generic). Link
-
Safety Data Sheet - Sigma-Aldrich (Tetrachlorobenzene). Link
-
Safety Data Sheet - Sigma-Aldrich (Generic). Link
-
Nucleophilic aromatic substitution - BYJU'S. Link
-
Safety Data Sheet - TCI Chemicals (Acetonitrile). Link
-
SNAr reaction mechanism - YouTube. Link
-
Nucleophilic aromatic substitution - Wikipedia. Link
-
Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Link
-
SNAr reactions of pi-deficient aromatic rings - YouTube. Link
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCSB PDB. Link
-
Application Notes and Protocols for SNAr Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. Link
-
Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine - Benchchem. Link
-
Application Notes and Protocols for SNAr Reactions of 3,6-Dichloro-1,2,4,5-tetrazine - Benchchem. Link
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Link
-
Haloselectivity of Heterocycles - Baran Lab. Link
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC - NIH. Link
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights - PMC - NIH. Link
-
How Do Aromatic Nitro Compounds React with Nucleophiles? - NIH. Link
-
SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases - RSC Advances. Link
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions - ResearchGate. Link
-
Application Notes and Protocols for SNAr on 3-Chloro-6-methoxypyridazine - Benchchem. Link
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Link
-
An insight into the vicarious nucleophilic substitution reaction - ScienceDirect. Link
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution - ChemRxiv. Link
-
2,3,5,6-Tetrachloropyridine - PubChem. Link
-
Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution - Benchchem. Link
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- 2. m.youtube.com [m.youtube.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. baranlab.org [baranlab.org]
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- 13. researchgate.net [researchgate.net]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Experimental protocol for selective substitution at the C2, C4, and C6 positions
An Application Guide to Regioselective Substitution of Nitrogen Heterocycles at the C2, C4, and C6 Positions
Introduction: The Architectural Imperative of Regioselectivity in Drug Design
Nitrogen-containing heterocycles, such as pyrimidines, pyridines, and purines, form the structural bedrock of a vast number of pharmaceuticals and bioactive molecules. Their prevalence is a testament to their ability to engage in specific, high-affinity interactions with biological targets. The precise placement of substituents on these rings is not a trivial matter; it is the key determinant of a molecule's pharmacological profile, influencing everything from potency and selectivity to metabolic stability and toxicity. However, the inherent electronic nature of these heterocycles often directs reactions to specific positions, making the selective functionalization of other, less reactive sites—namely the C2, C4, and C6 positions—a formidable synthetic challenge.
This guide provides a detailed exploration of field-proven experimental strategies to achieve selective substitution at these critical positions. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind each protocol, offering researchers, scientists, and drug development professionals the insights needed to not only apply these methods but also to adapt and troubleshoot them for their unique molecular scaffolds.
Strategic Overview: A Logic Diagram for Positional Substitution
The choice of strategy for selective functionalization depends on the target position and the nature of the heterocyclic core. The following workflow outlines the general decision-making process.
Figure 1. Decision workflow for selecting a regioselective functionalization strategy.
Part 1: Mastering the C4-Position – The Challenge of Pyridine Functionalization
The direct C4-alkylation of the pyridine ring is a classic challenge in heterocyclic chemistry. Due to the electron-deficient nature of the ring, radical additions like the Minisci reaction are effective, but they typically yield a mixture of C2 and C4 isomers, with a preference for the C2 position. To overcome this, a "blocking group" strategy can be employed to sterically and electronically favor substitution at the C4 position.[1][2]
Principle: Blocking Group-Directed Minisci Alkylation
This strategy involves the reversible formation of a bulky pyridinium salt. A simple and effective method uses a maleate-derived blocking group.[1][2] This group attaches to the nitrogen atom, sterically hindering attack at the C2 and C6 positions. The electron-withdrawing nature of the pyridinium salt further activates the C4 position for radical nucleophilic attack. After the C4-alkylation is complete, the blocking group is easily removed under basic conditions to restore the pyridine ring.
Figure 2. Workflow for C4-selective alkylation of pyridine using a blocking group.
Experimental Protocol: C4-Cyclohexylation of Pyridine
This two-step protocol is adapted from the method developed by Baran and coworkers and demonstrates a practical, scalable solution for accessing C4-alkylated pyridines.[1][2]
Step 1: Formation of the Pyridinium Blocking Group Adduct
-
Materials: Pyridine, Maleic anhydride, Toluene.
-
Procedure: a. To a solution of pyridine (1.0 equiv) in toluene (0.5 M), add maleic anhydride (1.1 equiv). b. Heat the mixture to 80 °C and stir for 12 hours. c. Cool the reaction mixture to room temperature. The pyridinium adduct will precipitate. d. Isolate the solid by filtration, wash with cold toluene, and dry under vacuum. The resulting stable, often crystalline solid can be used directly in the next step.
Step 2: Minisci Decarboxylative Alkylation
-
Materials: Pyridinium adduct (from Step 1), Cyclohexanecarboxylic acid, Silver nitrate (AgNO₃), Ammonium persulfate ((NH₄)₂S₂O₈), 1,2-Dichloroethane (DCE), Water, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reaction Setup: a. To a flask containing the pyridinium adduct (1.0 equiv, 0.5 mmol scale), add cyclohexanecarboxylic acid (2.0 equiv, 1.0 mmol). b. Add a 1:1 mixture of DCE and water (0.1 M). c. Add silver nitrate (AgNO₃, 20 mol%). d. Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv, 1.0 mmol).
-
Reaction Conditions: a. Stir the biphasic mixture vigorously at 50 °C for 2 hours. The reaction progress can be monitored by LC-MS.
-
Workup and Deprotection: a. Upon completion, cool the reaction to room temperature. b. Add DBU (3.0 equiv, 1.5 mmol) to the mixture to cleave the blocking group. c. Stir for 1 hour at room temperature. d. Dilute the mixture with ethyl acetate and wash with water and brine. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-cyclohexylpyridine.
| Substrate/Reagent | Role in Protocol | Rationale for Use |
| Maleic Anhydride | Blocking Group Precursor | Forms a stable, bulky pyridinium salt that directs reactivity to the C4 position.[1][2] |
| Silver Nitrate (AgNO₃) | Catalyst | Facilitates the decarboxylation of the carboxylic acid to generate the alkyl radical. |
| Ammonium Persulfate | Oxidant/Initiator | A strong oxidant that initiates the radical formation process. |
| DBU | Base | A non-nucleophilic strong base used for the clean and efficient removal of the maleate blocking group. |
Part 2: Targeting the C6-Position – Functionalization of the Purine Scaffold
The C6 position of the purine ring is of paramount importance in medicinal chemistry, particularly in the synthesis of nucleoside analogues with antiviral and anticancer properties.[3][4] A common and powerful strategy involves the use of 6-halopurines as versatile intermediates for transition-metal-catalyzed cross-coupling reactions.
Principle: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In the context of purine chemistry, it allows for the direct installation of alkynyl groups at the C6 position of a 6-iodopurine or 6-chloropurine nucleoside.[6] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The resulting 6-alkynylated purines are valuable synthetic intermediates and can themselves be potent bioactive molecules.
Figure 3. Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: C6-Alkynylation of a Protected 2'-Deoxy-6-iodopurine Nucleoside
This protocol describes the coupling of a terminal alkyne to a protected purine nucleoside, a key step in creating diverse molecular libraries.
-
Materials: Protected 3',5'-di-O-acetyl-2'-deoxy-6-iodopurine (1.0 equiv), Terminal alkyne (e.g., Phenylacetylene, 1.5 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv), Copper(I) iodide (CuI) (0.2 equiv), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).
-
Reaction Setup: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the protected 6-iodopurine nucleoside. b. Dissolve the starting material in anhydrous THF. c. Add triethylamine (TEA, 3.0 equiv) to the solution. d. Add the terminal alkyne (1.5 equiv). e. In a separate vial, weigh the Pd(PPh₃)₄ and CuI catalysts and add them to the reaction flask against a positive flow of inert gas.
-
Reaction Conditions: a. Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. b. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 6-iodopurine starting material.
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues. c. Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts) and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: a. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 6-alkynylated purine nucleoside. b. The acetyl protecting groups can be removed under standard basic conditions (e.g., ammonia in methanol) if desired.
| Reagent | Role in Protocol | Causality and Field Insights |
| Pd(PPh₃)₄ | Palladium(0) Catalyst | The active catalyst that undergoes oxidative addition with the C-I bond.[5] It is air-sensitive and should be handled under an inert atmosphere. |
| Copper(I) Iodide | Co-catalyst | Activates the alkyne by forming a copper(I) acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[5][7] |
| Triethylamine (TEA) | Base | Serves to neutralize the HI generated during the reaction and acts as a solvent. It is crucial for the formation of the copper acetylide. |
Part 3: Accessing the C2-Position – A Challenge in Selective Amination
The C2 position of pyrimidines is a highly privileged site for substitution in many FDA-approved drugs. However, direct C-H functionalization at this position is challenging due to the competing reactivity at the C4 and C6 positions.[8][9] Recent advances in methodology have enabled highly selective C2-amination through a mechanism-based, enthalpy-controlled approach.[10][11][12]
Principle: Enthalpy-Controlled C2-Selective Amination
This strategy involves the formation of a pyrimidinyl iminium salt intermediate. By carefully designing the reagents, the reaction pathway can be controlled to favor nucleophilic attack at the C2 position. The subsequent transformation of this intermediate into the final amine product is guided by the thermodynamics of the system, allowing for high regioselectivity.[10][11] This method avoids the need for pre-functionalization (e.g., halogenation) of the pyrimidine ring, representing a more atom-economical approach.
General Protocol Outline: C2-Selective Amination of Pyrimidines
While specific reagents are proprietary or highly specialized, the general workflow provides a template for this advanced transformation.[10][11][12]
-
Activation and Iminium Salt Formation: a. The pyrimidine substrate is treated with a specifically designed activating agent (often a combination of a phosphine and an electrophile) in an appropriate solvent. b. This in situ generates a highly reactive pyrimidinyl iminium salt, which is primed for nucleophilic attack. The design of the activating agent is critical for directing the reaction to the C2 position.
-
Nucleophilic Addition: a. An amine nucleophile is introduced to the reaction mixture. b. The amine selectively attacks the C2 position of the activated pyrimidine intermediate.
-
Transformation to Product: a. The resulting intermediate is then converted to the final 2-aminopyrimidine product. This step can often be accomplished in the same pot. b. The reaction conditions are optimized to ensure that the proton elimination step, which restores aromaticity, is enthalpically favored for the C2-adduct over other potential isomers.[10]
-
Workup and Purification: a. The reaction is quenched and worked up using standard aqueous/organic extraction procedures. b. The final 2-aminopyrimidine is purified by chromatography or crystallization.
| Reaction Parameter | Importance in Achieving C2-Selectivity |
| Activating Reagent | The structure of the activating agent is paramount. It must be designed to favor the formation of the C2-iminium salt intermediate over other isomers.[11] |
| Reaction Enthalpy | The overall thermodynamics of the reaction pathway are engineered so that the formation of the C2-aminated product is the most stable outcome.[10] |
| Solvent/Additives | Can influence the stability of intermediates and transition states, further enhancing the desired regioselectivity. |
Summary and Outlook
The selective functionalization of heterocycles at the C2, C4, and C6 positions is a cornerstone of modern medicinal chemistry. The protocols and strategies outlined in this guide—from blocking group-directed Minisci reactions at C4 to transition-metal-catalyzed couplings at C6 and advanced C-H aminations at C2—provide powerful tools for drug discovery professionals. Understanding the mechanistic principles behind these reactions is crucial for their successful application and adaptation. As synthetic methodology continues to advance, even more efficient, selective, and sustainable methods for modifying these critical scaffolds will undoubtedly emerge, further empowering the design and synthesis of next-generation therapeutics.
References
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers in Chemistry.
- Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. (2021).
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013).
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022).
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (N.d.).
- Practical and Regioselective Synthesis of C4-Alkyl
- Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (2024).
- Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides. (N.d.).
- Regioselective synthesis of 4-functionalized pyridines. (2023). Semantic Scholar.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (N.d.).
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society.
- Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activ
- Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). PubMed.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- A deconstruction–reconstruction strategy for pyrimidine diversification. (N.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (N.d.). Ingenta Connect.
- Direct Regioselective C-H Cyan
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
- Synthesis and biological evaluation of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues. (2014). PubMed.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (N.d.).
- Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (2025). RSC Publishing.
- Sonogashira Coupling. (N.d.). Organic Chemistry Portal.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl)
- Metal-free, direct acylation of purines to access C6-acylated purine derivatives induced by TBHP via Minisci-type reaction. (N.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025).
- Transition-Metal-Catalyzed C-H Functionalization of Heterocycles. (2023). University of Galway.
- Organoelectrophotocatalytic C6 −H silylation of purine derivatives. (N.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (N.d.). MDPI.
- Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature. (2022).
- Buchwald-Hartwig Cross Coupling Reaction. (N.d.). Organic Chemistry Portal.
- Metal-free, direct acylation of purines to access C6-acylated purine derivatives induced by TBHP via Minisci-type reaction. (2024). RSC Publishing.
- Direct transition metal-catalyzed functionalization of heteroaromatic compounds. (N.d.).
- Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a. (N.d.).
- Sonogashira coupling. (N.d.). Wikipedia.
- Buchwald–Hartwig amin
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed.
- Suzuki Coupling. (N.d.). Organic Chemistry Portal.
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Application Notes and Protocols for the Synthesis of Substituted Nicotinonitriles from 2,4,5,6-Tetrachloronicotinonitrile
Introduction: The Versatility of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceutical agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Marketed drugs such as bosutinib and neratinib feature this privileged scaffold, underscoring its importance in drug development.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties, making the development of efficient and selective synthetic routes a critical endeavor for researchers.[2]
2,4,5,6-Tetrachloronicotinonitrile emerges as a highly versatile and powerful starting material for generating diverse libraries of substituted nicotinonitriles. Its four chlorine atoms, each with distinct electronic and steric environments, can be sequentially and regioselectively displaced by a variety of nucleophiles. This guide provides a comprehensive overview of the principles and detailed protocols for the controlled synthesis of substituted nicotinonitriles from this polychlorinated precursor.
Mechanistic Insights: Achieving Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The substitution of chlorine atoms on the this compound ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the individual chlorine atoms is governed by the electronic influence of the ring nitrogen and the cyano group, as well as by steric factors.
Electronic Activation and Reactivity Hierarchy
The pyridine nitrogen atom is strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3][4] The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and lowering the activation energy of the reaction.[3]
The cyano group at the C3 position is also electron-withdrawing, further enhancing the electrophilicity of the pyridine ring. Considering these electronic effects, a general reactivity hierarchy for the chlorine atoms in this compound can be predicted:
-
C4 and C6: These positions are the most activated due to being para and ortho to the ring nitrogen, respectively. They are generally the first to undergo substitution.
-
C2: This position is also ortho to the nitrogen but may exhibit slightly lower reactivity compared to C6 due to potential steric hindrance from the adjacent C3-cyano group.
-
C5: This position is meta to the ring nitrogen and is the least electronically activated. Substitution at this position typically requires more forcing conditions.
This differential reactivity is the key to achieving regioselective synthesis. By carefully controlling the reaction conditions—primarily temperature and stoichiometry of the nucleophile—one can selectively substitute one, two, or three chlorine atoms in a stepwise manner. This principle is well-established for analogous polychlorinated heteroaromatic systems, such as 2,4,6-trichloro-1,3,5-triazine (TCT), where sequential substitutions are achieved by a graded increase in temperature.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the stepwise synthesis of substituted nicotinonitriles. The choice of nucleophile (e.g., amines, alkoxides, thiolates) and the precise control of reaction conditions are paramount for achieving the desired substitution pattern.
Visualizing the Synthetic Strategy
The overall synthetic strategy involves a stepwise displacement of the chlorine atoms, starting from the most reactive positions (C4/C6) and proceeding to the less reactive sites under increasingly stringent conditions.
Caption: Stepwise nucleophilic substitution workflow.
Protocol 1: Synthesis of 2,5,6-Trichloro-4-(substituted)nicotinonitriles (Monosubstitution)
This protocol details the selective monosubstitution at the most reactive C4 position. The use of a slight excess of the nucleophile at a low temperature ensures high selectivity.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, sodium alkoxide)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (if using amine hydrochloride, e.g., Diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of the nucleophile (1.1 eq.). If using an amine, add DIPEA (1.2 eq.) to the solution.
-
Add the nucleophile solution dropwise to the stirred solution of tetrachloronicotinonitrile over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired monosubstituted product.
| Parameter | Condition | Rationale |
| Temperature | 0°C | Minimizes further substitution at less reactive sites. |
| Stoichiometry | 1.1 eq. Nucleophile | Ensures complete consumption of the starting material while minimizing disubstitution. |
| Solvent | Anhydrous DCM/THF | Aprotic solvents are ideal for SNAr reactions. |
Protocol 2: Synthesis of 2,5-Dichloro-4,6-di(substituted)nicotinonitriles (Disubstitution)
This protocol describes the disubstitution at the C4 and C6 positions. This can be achieved either by using two equivalents of the same nucleophile at room temperature or by a stepwise addition of two different nucleophiles.
Method A: Symmetrical Disubstitution
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add a solution of the nucleophile (2.2 eq.) and, if necessary, a base like DIPEA (2.4 eq.) dropwise at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
Work-up and purify the product as described in Protocol 1.
Method B: Asymmetrical Disubstitution
Procedure:
-
Synthesize the monosubstituted product as described in Protocol 1.
-
Dissolve the purified monosubstituted nicotinonitrile (1.0 eq.) in anhydrous THF.
-
Add the second nucleophile (Nu'-H, 1.1 eq.) and a suitable base (e.g., DIPEA or NaH for alcohols/thiols).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up and purify as previously described.
| Parameter | Condition | Rationale |
| Temperature | Room Temperature | Provides sufficient energy to overcome the activation barrier for the second substitution at C6. |
| Stoichiometry | 2.2 eq. Nucleophile | Drives the reaction towards disubstitution. |
Protocol 3: Synthesis of 5-Chloro-2,4,6-tri(substituted)nicotinonitriles (Trisubstitution)
Substitution of the third chlorine atom at the C2 position generally requires elevated temperatures due to its lower reactivity compared to C4 and C6.
Procedure:
-
Start with the 2,5-dichloro-4,6-disubstituted nicotinonitrile (1.0 eq.) synthesized in Protocol 2.
-
Dissolve the starting material in a higher-boiling aprotic solvent such as Dimethylformamide (DMF) or Dioxane.
-
Add the third nucleophile (1.5-2.0 eq.) and a suitable base.
-
Heat the reaction mixture to 50-80°C. The optimal temperature will depend on the nucleophilicity of the incoming group.
-
Monitor the reaction by TLC or LC-MS. The reaction may require several hours to 24 hours for completion.
-
After cooling to room temperature, perform an aqueous work-up. Note that DMF is water-miscible, so the product may need to be extracted with a solvent like ethyl acetate multiple times.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Temperature | 50-80°C | Required to activate the less reactive C2 position for substitution. |
| Solvent | DMF / Dioxane | Higher boiling points allow for elevated reaction temperatures. |
Data Presentation: Expected Substitution Patterns
The following table summarizes the expected major products based on the reaction conditions.
| Equivalents of Nucleophile | Temperature | Primary Site(s) of Substitution | Expected Product Type |
| 1.0 - 1.2 | 0°C | C4 (or C6) | Monosubstituted |
| 2.0 - 2.5 | Room Temp | C4 and C6 | Symmetrically Disubstituted |
| 1.0 + 1.0 (stepwise) | 0°C then RT | C4 then C6 | Asymmetrically Disubstituted |
| 3.0 - 4.0 (or stepwise) | RT then 50-80°C | C4, C6, and C2 | Trisubstituted |
Logical Relationships in Regioselective Synthesis
The regioselectivity is a direct consequence of the electronic properties of the pyridine ring, modulated by the reaction temperature.
Caption: Control of reaction outcome by conditions.
Conclusion and Future Perspectives
This compound is a powerful and versatile platform for the synthesis of highly functionalized nicotinonitrile derivatives. By leveraging the inherent reactivity differences of the four chlorine atoms and carefully controlling the reaction conditions, researchers can achieve remarkable regioselectivity. The protocols outlined in this guide provide a robust framework for the stepwise construction of complex molecular architectures, paving the way for the discovery of novel therapeutic agents and advanced materials. Further exploration into palladium-catalyzed cross-coupling reactions at the less reactive C5 position could unlock even greater chemical diversity from this invaluable starting material.
References
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv. Biomed. & Pharm. Sci. Available at: [Link]
-
Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Using 2,4,5,6-Tetrachloronicotinonitrile to synthesize kinase inhibitors
An Application Guide to the Synthesis of Kinase Inhibitors Using 2,4,5,6-Tetrachloronicotinonitrile
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the nicotinonitrile (3-cyanopyridine) framework has emerged as a "privileged scaffold."[1][2] Its structural rigidity, capacity for hydrogen bonding, and versatile substitution patterns make it an ideal starting point for creating potent and selective inhibitors. Marketed drugs such as bosutinib and neratinib feature this core, underscoring its clinical significance.[1]
This guide focuses on a particularly valuable, albeit challenging, starting material: This compound . This polyhalogenated pyridine is a powerful building block, offering multiple reactive handles for the systematic construction of complex, multi-substituted kinase inhibitors. The presence of four chlorine atoms, activated by the electron-withdrawing nitrile group and the pyridine ring nitrogen, allows for a programmed and regioselective introduction of various pharmacophoric elements through distinct chemical transformations.[3][4]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of steps to explain the underlying chemical principles, strategic considerations, and practical insights necessary for successfully leveraging this versatile reagent in kinase inhibitor synthesis.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with a melting point of 138-140 °C. Its reactivity is dominated by the four chlorine atoms, which act as leaving groups in two primary classes of reactions critical for kinase inhibitor synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nature of the nitrile group at the C3 position and the inductive effects of the four chlorine atoms. This pronounced electrophilicity makes the ring highly susceptible to attack by nucleophiles, which is the foundational principle of its utility in SNAr reactions.[4][5]
The chlorine atoms exhibit differential reactivity, which can be exploited for selective functionalization:
-
Positions C4 and C6: These are the most reactive sites towards nucleophilic attack. The negative charge in the intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative ring nitrogen, providing significant stabilization.[3][5]
-
Position C2: This position is also highly activated, with intermediate stabilization again involving the ring nitrogen.
-
Position C5: This is the least reactive site for SNAr, as the intermediate carbanion cannot be directly resonance-stabilized by the ring nitrogen.
This reactivity hierarchy allows for a stepwise and controlled substitution pattern, which is a key strategic advantage in library synthesis and lead optimization.
Core Synthetic Strategy I: Sequential Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for installing amine, ether, and thioether linkages—motifs commonly found in kinase inhibitors. The reaction proceeds via a two-step addition-elimination mechanism.[4][6] A nucleophile first attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a chloride leaving group to restore aromaticity.[7]
Workflow for Sequential Nucleophilic Aromatic Substitution
Caption: Workflow for building complexity via sequential SNAr reactions.
Protocol 1: Mono-amination at the C4/C6 Position
This protocol describes the selective substitution of a single chlorine atom with a primary or secondary amine, a common first step in building a kinase inhibitor scaffold.
-
Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or DMSO) to a concentration of 0.1-0.2 M.
-
Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution. The base scavenges the HCl generated during the reaction.
-
Nucleophile Addition: Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture at room temperature. The slight excess of the amine ensures the complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water or a saturated aqueous solution of NH₄Cl. This will precipitate the product and quench any remaining reactive species.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
Causality Insight: The choice of a mild base like DIPEA and controlled temperature is crucial for achieving mono-substitution. Harsher conditions (e.g., stronger bases or higher temperatures) could lead to di-substitution. The reaction typically proceeds at the most electrophilic C4 or C6 positions.
Core Synthetic Strategy II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To form critical carbon-carbon bonds and introduce aryl or heteroaryl moieties (common "hinge-binding" elements in kinase inhibitors), the Suzuki-Miyaura cross-coupling reaction is indispensable.[8][9] This reaction couples the chlorinated pyridine with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst.[10]
A significant challenge in coupling reactions with pyridines is the potential for the Lewis basic pyridine nitrogen to bind to and inhibit the palladium catalyst.[11] This is overcome by using sterically hindered and electron-rich phosphine ligands, which promote the desired catalytic cycle over catalyst deactivation.[11][12]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki Coupling at a Chloro-Substituted Nicotinonitrile Intermediate
This protocol assumes the starting material is a mono- or di-substituted chloronicotinonitrile, prepared, for example, via Protocol 1.
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the chloronicotinonitrile substrate (1.0 eq), the arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%), and a suitable phosphine ligand like SPhos or XPhos (1.1-1.2 eq relative to Pd).
-
Addition of Base and Solvents: Add a powdered, anhydrous base, typically potassium phosphate (K₃PO₄, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent System: Add a degassed solvent mixture. A common system is a 4:1 to 2:1 mixture of dioxane and water.[11] The water is crucial for activating the boronic ester for transmetallation.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 4-24 hours. Microwave irradiation can often significantly shorten reaction times. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Insight: The use of a bulky, electron-rich phosphine ligand is critical. It accelerates the rate-limiting oxidative addition and reductive elimination steps while discouraging the formation of inactive palladium-pyridine complexes.[11][12] The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetallation step.[10]
Application Note: Stepwise Synthesis of a Kinase Inhibitor Scaffold
This section outlines a validated, stepwise synthesis of a multi-substituted nicotinonitrile scaffold, combining the SNAr and Suzuki methodologies.
Target Scaffold: 2-(Furan-2-yl)-4-(propylamino)-5,6-dichloronicotinonitrile
| Step | Reaction Type | Starting Material | Key Reagents | Product | Avg. Yield |
| 1 | SNAr | This compound | Propylamine, DIPEA, DMSO | 4-(Propylamino)-2,5,6-trichloronicotinonitrile | 85-95% |
| 2 | Suzuki Coupling | 4-(Propylamino)-2,5,6-trichloronicotinonitrile | Furan-2-boronic acid, Pd₂(dba)₃, SPhos, K₃PO₄ | Target Scaffold | 60-75% |
Detailed Experimental Protocol:
Step 1: Synthesis of 4-(Propylamino)-2,5,6-trichloronicotinonitrile
-
To a solution of this compound (5.0 g, 20.7 mmol) in DMSO (100 mL), add N,N-Diisopropylethylamine (DIPEA) (7.2 mL, 41.4 mmol).
-
Slowly add propylamine (1.8 mL, 21.7 mmol) dropwise over 10 minutes. An exotherm may be observed.
-
Stir the mixture at room temperature for 4 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.
-
Collect the resulting pale yellow precipitate by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry in a vacuum oven at 50 °C overnight to yield the product as a solid.
Step 2: Synthesis of 2-(Furan-2-yl)-4-(propylamino)-5,6-dichloronicotinonitrile
-
In a 100 mL Schlenk flask, combine 4-(propylamino)-2,5,6-trichloronicotinonitrile (3.0 g, 11.4 mmol), furan-2-boronic acid (1.9 g, 17.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (209 mg, 0.23 mmol), and SPhos (370 mg, 0.91 mmol).
-
Add potassium phosphate (K₃PO₄) (7.2 g, 34.2 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL).
-
Heat the mixture to 100 °C and stir for 12 hours under the argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (150 mL). Filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to afford the target scaffold as a solid.
Safety and Handling Precautions
Working with polychlorinated aromatic compounds requires strict adherence to safety protocols.
-
This compound:
-
Hazards: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410).
-
Handling: Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not release it into the environment.
-
-
Palladium Catalysts: Many palladium compounds are sensitizers and should be handled with care. Avoid inhalation of fine powders.
-
Bases and Solvents: Reagents like sodium hydride (NaH) are water-reactive and flammable. Solvents like dioxane can form explosive peroxides and should be handled appropriately.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15]
References
- (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
- (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- (n.d.). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
- (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- (2025). SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- (2025). A Review on The Chemistry of Nicotinonitriles and Their applications.
- (2025). SAFETY DATA SHEET - 2,4,5-Trichloronitrobenzene. TCI Chemicals.
- (n.d.). This compound (C6Cl4N2). PubChem.
- (2022). 2,4,5,6-TETRACHLORO-NICOTINONITRILE | 17824-82-7. ChemicalBook.
- (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- (n.d.).
- (2018). SAFETY DATA SHEET - Phthalonitrile. TCI AMERICA - Spectrum Chemical.
- (2025). SAFETY DATA SHEET - 1,2,4,5-Tetrachlorobenzene. Fisher Scientific.
- (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- (2025). 16.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (n.d.).
- (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- (2021). 18.
- (2024). Chemical Safety Data Sheet MSDS / SDS - 2,3,4,5-Tetrachloronitrobenzene. ChemicalBook.
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- 12. pubs.acs.org [pubs.acs.org]
- 13. chemicalbook.com [chemicalbook.com]
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- 15. fishersci.com [fishersci.com]
Application Note & Protocol: Synthesis of Agrochemical Precursors from 2,4,5,6-Tetrachloronicotinonitrile
Abstract
This document provides a detailed guide for the synthesis of valuable agrochemical precursors utilizing 2,4,5,6-tetrachloronicotinonitrile as a versatile starting material. The protocols herein focus on leveraging the principles of nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities onto the polychlorinated pyridine core. This guide is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The causality behind experimental choices, safety precautions, and reaction optimization are discussed to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of a wide array of agrochemicals.[1] The pyridine scaffold is a common motif in numerous successful pesticides, including fungicides, insecticides, and herbicides.[1][2] The presence of four chlorine atoms and a nitrile group on the pyridine ring of this compound offers multiple reaction sites for synthetic chemists. The electron-withdrawing nature of the chlorine atoms and the nitrile group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the sequential and regioselective replacement of chlorine atoms with various nucleophiles, leading to the creation of diverse molecular architectures with potential biological activity.
The strategic manipulation of the substitution pattern on the pyridine ring is a cornerstone of modern agrochemical design, enabling the fine-tuning of properties such as efficacy, selectivity, and environmental persistence. This application note will detail the protocols for the synthesis of key agrochemical precursors from this compound, with a focus on the underlying chemical principles that govern these transformations.
Core Concepts: Nucleophilic Aromatic Substitution (SNAr) on Polychlorinated Pyridines
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). In this reaction mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The subsequent departure of a leaving group, in this case, a chloride ion, restores the aromaticity of the ring and yields the substituted product.
The positions on the pyridine ring are not equally reactive. Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the ring nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[6]
Diagram: Generalized SNAr Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.
Safety Precautions
Working with polychlorinated compounds and strong nucleophiles requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[7][8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]
Synthetic Protocols
The following protocols provide a framework for the synthesis of key agrochemical precursor classes from this compound.
Protocol 1: Synthesis of Aminopyridine Precursors
Aminopyridines are crucial intermediates in the synthesis of various herbicides and fungicides.[10] The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution.
Diagram: Synthesis of Aminopyridine Precursors
Caption: General scheme for the amination of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, dioxane, or DMF).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 - 2.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter it and wash with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired aminopyridine precursor.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to solubilize the reactants and facilitate the SNAr reaction.
-
Base: A non-nucleophilic base is used to prevent competition with the amine nucleophile in attacking the pyridine ring.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive amines.
| Entry | Amine | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | DMF | 80 | 85 |
| 2 | Morpholine | Acetonitrile | 60 | 92 |
| 3 | n-Butylamine | Dioxane | 70 | 88 |
Protocol 2: Synthesis of Pyridinol Precursors
Pyridinol derivatives are precursors to important insecticides like chlorpyrifos.[9][11] The synthesis involves the hydrolysis of one of the chloro-substituents to a hydroxyl group.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, add this compound (1.0 eq), a caustic soda solution (e.g., NaOH, 1.5-2.7 eq), a phase-transfer catalyst (e.g., a quaternary ammonium salt), and water.[11]
-
Reaction Conditions: Heat the mixture under pressure to a temperature range of 125-155 °C.[11] The reaction pressure will typically be between 0.25-0.55 MPa.[11]
-
Work-up: After the reaction is complete, cool the vessel and carefully neutralize the reaction mixture with an acid (e.g., HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to facilitate the hydrolysis of the C-Cl bond, which is less reactive towards hydroxide than towards stronger nucleophiles.
-
Phase-Transfer Catalyst: This is used to facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the substrate is located.
Protocol 3: Synthesis of Thioether Precursors
Thioether-containing pyridines are another class of valuable agrochemical intermediates. The synthesis involves the reaction of this compound with a thiol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Reagent Addition: Add the desired thiol (1.1 eq) and a base such as sodium ethoxide or potassium carbonate (1.2 eq) to the reaction mixture. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Application in Agrochemical Synthesis: The Case of Chlorpyrifos and Nitrapyrin Analogs
The precursors synthesized from this compound can be further elaborated to produce known agrochemicals or their analogs.
-
Chlorpyrifos Analogs: The pyridinol precursor can be reacted with O,O-diethylthiophosphoryl chloride in a condensation reaction to yield a chlorpyrifos analog.[11] The nitrile group can be further modified to explore novel derivatives.
-
Nitrapyrin Analogs: Nitrapyrin, 2-chloro-6-(trichloromethyl)pyridine, is a nitrification inhibitor.[12][13] While not a direct derivative, the synthetic strategies outlined here for introducing functionalities onto a polychlorinated pyridine ring can be applied to the synthesis of novel nitrification inhibitors with improved properties.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of agrochemical precursors. The protocols detailed in this application note, based on the principles of nucleophilic aromatic substitution, provide a robust framework for researchers to explore the synthesis of novel and potentially bioactive molecules. Careful control of reaction conditions and an understanding of the underlying reaction mechanisms are key to achieving high yields and regioselectivity.
References
- Process for the production of 2,4,5,6-tetrachloropyrimidine.
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed. [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]
- Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
-
A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ResearchGate. [Link]
-
Nucleophilic aromatic substitutions. YouTube. [Link]
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
-
Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer. [Link]
-
Assessment of the Nitrification Inhibitor Nitrapyrin on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research. MDPI. [Link]
-
Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Europe PMC. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Production, Import/Export, Use, and Disposal of Chlorpyrifos. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Addition-Elimination Reactions. Chemistry LibreTexts. [Link]
-
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). National Toxicology Program. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]
-
Nitrapyrin ECM Soil. U.S. Environmental Protection Agency (EPA). [Link]
-
Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. PubMed Central (PMC). [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ketones & Aldehydes: Nucleophilic Addition | Chapter 6 – Organic Chemistry (5th). [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
2,4,5-(TRICHLOROPHENOXY) ACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. YouTube. [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. Sci-Hub. [Link]
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- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for the Functionalization of 2,4,5,6-Tetrachloronicotinonitrile with Amines
Introduction: The Versatility of Substituted Nicotinonitriles in Medicinal Chemistry
2,4,5,6-Tetrachloronicotinonitrile is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. The presence of four chlorine atoms and a nitrile group on the pyridine ring renders it exceptionally reactive towards nucleophilic substitution, providing a versatile platform for the introduction of various functional groups. The targeted replacement of these chlorine atoms with amines is a particularly powerful strategy for generating libraries of compounds with potential applications in drug discovery and materials science. The resulting aminonicotinonitrile scaffolds are prevalent in molecules exhibiting a wide range of therapeutic properties, including kinase inhibition and anti-cancer activity.
This guide provides a comprehensive, step-by-step protocol for the selective functionalization of this compound with primary and secondary amines. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and offer insights into reaction optimization and troubleshooting.
Reaction Mechanism: Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The functionalization of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is a consequence of the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the four chlorine atoms and the nitrile group.
The SNAr reaction typically follows a two-step addition-elimination pathway:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion, yielding the substituted aminonicotinonitrile product.
Regioselectivity: The key to successfully functionalizing this compound lies in controlling the regioselectivity of the amine addition. The positions on the pyridine ring are not equally reactive. The chlorine atoms at the C4 and C6 positions are most susceptible to nucleophilic attack due to their para and ortho relationship to the ring nitrogen, which effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance.
While both C4 and C6 are activated, substitution at the C4 position is often favored. This preference can be attributed to a combination of electronic and steric factors. The C4 position is electronically activated and generally less sterically hindered than the C6 position, which is flanked by a chlorine atom at C5. However, the precise regioselectivity can be influenced by the nature of the amine nucleophile, the reaction conditions, and the presence of catalysts. For many primary and secondary amines, selective mono-substitution at the C4 position can be achieved under controlled conditions.
Experimental Workflow
The following diagram outlines the general workflow for the functionalization of this compound with amines.
Caption: General workflow for the amination of this compound.
Detailed Experimental Protocol: Mono-amination at the C4-Position
This protocol describes a general procedure for the selective mono-substitution of this compound with a primary or secondary amine at the C4-position.
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., 5-10 mL per gram of starting material).
-
Add the amine (1.0-1.2 eq) to the solution via syringe.
-
Add the base (DIPEA or Et₃N, 1.5-2.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the progress of the reaction by TLC. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product should have a different Rf value than the starting material.
-
-
Aqueous Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Illustrative Reaction Parameters
The following table provides a summary of typical reaction conditions and expected outcomes for the mono-amination of this compound with various amines. These are starting points and may require optimization for specific substrates.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product |
| Morpholine | DIPEA | DCM | Room Temp | 2-4 | 4-Morpholino-2,5,6-trichloronicotinonitrile |
| Piperidine | Et₃N | THF | Room Temp | 1-3 | 4-Piperidino-2,5,6-trichloronicotinonitrile |
| Benzylamine | DIPEA | MeCN | 40 | 6-8 | 4-(Benzylamino)-2,5,6-trichloronicotinonitrile |
| Aniline | K₂CO₃ | DMF | 80 | 12-16 | 4-(Phenylamino)-2,5,6-trichloronicotinonitrile |
Troubleshooting and Key Considerations
-
Di-substitution: The formation of di-substituted products can occur, especially with highly reactive amines or at elevated temperatures. To minimize this, use a slight excess of the amine (1.0-1.2 eq) and maintain a lower reaction temperature.
-
Reaction Rate: If the reaction is sluggish, gentle heating can be applied. Alternatively, using a more polar aprotic solvent like DMF can accelerate the reaction rate.
-
Moisture Sensitivity: While not extremely sensitive, it is good practice to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent side reactions.
-
Base Selection: DIPEA and Et₃N are commonly used non-nucleophilic bases. Stronger, nucleophilic bases should be avoided as they can compete with the desired amine nucleophile.
-
Purification Challenges: The polarity of the aminonicotinonitrile products can vary significantly. Careful selection of the chromatographic eluent system is crucial for effective purification.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines can be corrosive and have strong odors. Handle them with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The functionalization of this compound with amines is a robust and versatile method for the synthesis of novel substituted nicotinonitriles. By understanding the principles of nucleophilic aromatic substitution and carefully controlling the reaction conditions, researchers can achieve high yields and regioselectivity. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry and organic synthesis, enabling the exploration of new chemical space and the development of innovative molecular entities.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Terrier, F. (1991).
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Gilday, J. P., & Negri, J. T. (1999). Regioselective Nucleophilic Aromatic Substitution of Polychlorinated Pyridines. Tetrahedron Letters, 40(32), 5989-5992.
- Wube, A. A., et al. (2011). Synthesis and biological evaluation of substituted nicotinonitriles as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4334-4341.
Application Notes & Protocols: 2,4,5,6-Tetrachloronicotinonitrile as a Versatile Scaffold for Advanced Dye and Pigment Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
2,4,5,6-Tetrachloronicotinonitrile is an electron-deficient, polychlorinated heterocyclic compound poised to serve as a highly versatile precursor in the synthesis of novel dyes and high-performance pigments. Its chemical architecture, characterized by four reactive chlorine atoms and a strongly electron-withdrawing nitrile group, renders the pyridine ring exceptionally susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr). This reactivity profile opens a vast synthetic landscape for the creation of chromophores with tunable photophysical properties, enhanced thermal stability, and superior lightfastness. This guide provides a deep dive into the underlying chemical principles and offers detailed, field-proven protocols for leveraging this unique building block to construct innovative colorants.
Core Principles: The Chemistry of a Privileged Scaffold
The utility of this compound in dye synthesis is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic systems, the pyridine ring is inherently π-deficient. This electron deficiency is dramatically amplified by the inductive and mesomeric effects of the four chlorine substituents and the powerful nitrile group (-CN).
Causality of Reactivity:
-
Ring Activation: The ring nitrogen and the nitrile group strongly withdraw electron density, polarizing the C-Cl bonds and making the ring carbons highly electrophilic.
-
Leaving Group Potential: Chloride (Cl⁻) is an excellent leaving group, thermodynamically favoring the substitution reaction.
-
Regioselectivity: Nucleophilic attack on pyridine and its derivatives is regioselective. For this compound, the positions para (C4) and ortho (C2, C6) to the ring nitrogen are the most activated sites for nucleophilic attack. Initial substitution is often observed at the C4 position, followed by C6 and C2. This predictability allows for controlled, stepwise functionalization.
The general mechanism involves the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of a chloride ion to restore aromaticity.
Caption: General workflow for the SNAr reaction on this compound.
Application Protocols: Synthesizing Novel Colorants
The following protocols are designed as robust starting points for researchers. They illustrate how to leverage the SNAr reactivity of the tetrachloronicotinonitrile core to append chromophoric and auxochromic groups.
Protocol 2.1: Synthesis of a Pyridine-Thioether Donor-Acceptor Dye
This protocol describes the synthesis of a D-π-A (Donor-π-Acceptor) type dye. We utilize 4-aminothiophenol as the nucleophile, where the potent thiol group performs the substitution, and the amino group serves as a powerful electron donor. The tetrachloropyridine core acts as the electron acceptor. Such structures are of interest for applications in dye-sensitized solar cells and as vapochromic sensors.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 g, 4.08 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).
-
In a separate beaker, dissolve 4-aminothiophenol (0.51 g, 4.08 mmol) and anhydrous potassium carbonate (K₂CO₃, 0.62 g, 4.49 mmol) in 15 mL of anhydrous DMF. Note: K₂CO₃ acts as a base to deprotonate the thiol, generating the more potent thiolate nucleophile.
-
-
Reaction Execution:
-
Begin stirring the tetrachloronicotinonitrile solution and gently bubble nitrogen through the system for 10 minutes to create an inert atmosphere.
-
Using a dropping funnel, add the 4-aminothiophenol/K₂CO₃ solution dropwise to the flask over 20 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark-colored solution into 200 mL of ice-cold water while stirring. A colored precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Dry the crude product in a vacuum oven at 50°C overnight.
-
Recrystallize the crude product from an ethanol/water mixture to yield the purified dye.
-
Self-Validation & Expected Results:
-
The reaction is considered successful upon the formation of a new, less polar spot on the TLC plate compared to the starting materials.
-
The isolated product should be a deeply colored solid (e.g., yellow, orange, or red).
-
Proton NMR spectroscopy should confirm the incorporation of the 4-aminothiophenyl moiety and the loss of symmetry in the pyridine ring.
-
Mass spectrometry should provide a molecular ion peak corresponding to the expected product (C₁₂H₅Cl₃N₃S).[3]
| Parameter | Expected Value |
| Product Name | 4-(4-aminophenylthio)-2,5,6-trichloronicotinonitrile |
| Yield | 75-85% |
| Appearance | Yellow to Orange Crystalline Solid |
| λmax (in THF) | 380 - 420 nm |
| Solubility | Good in THF, Acetone, DMF, DMSO |
Protocol 2.2: Synthesis of a Bis-Anilino Bridged Pigment Precursor
This protocol demonstrates how to achieve disubstitution to create a symmetrical, thermally stable pigment precursor. By using two equivalents of an aniline derivative, we can replace two chlorine atoms, typically at the 4 and 6 positions. The resulting structure can exhibit high thermal stability and poor solubility in common solvents, which are characteristic properties of high-performance pigments.[4]
Experimental Protocol:
-
Reagent Preparation:
-
In a 100 mL three-neck round-bottom flask set up as described in Protocol 2.1, suspend this compound (1.0 g, 4.08 mmol) in 40 mL of N-Methyl-2-pyrrolidone (NMP). Note: NMP is a high-boiling polar aprotic solvent suitable for higher temperature reactions.
-
Add p-toluidine (4-methylaniline) (0.96 g, 8.98 mmol, 2.2 equivalents) and sodium carbonate (Na₂CO₃, 0.95 g, 8.98 mmol) to the suspension.
-
-
Reaction Execution:
-
Purge the system with nitrogen.
-
Heat the stirred reaction mixture to 150°C. The suspension should gradually dissolve to form a deeply colored solution.
-
Maintain the reaction at 150°C for 12-16 hours. Monitor by TLC (Eluent: 2:1 Hexane/Ethyl Acetate) for the disappearance of the monosubstituted intermediate and starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to approximately 80°C.
-
Pour the hot mixture into 250 mL of methanol. This will cause the product to precipitate while keeping unreacted starting materials and byproducts in solution.
-
Stir the methanol slurry for 1 hour as it cools.
-
Collect the solid pigment by vacuum filtration.
-
Wash the filter cake sequentially with hot methanol (2 x 40 mL) and deionized water (2 x 40 mL).
-
Dry the final product in a vacuum oven at 80°C for 24 hours.
-
Self-Validation & Expected Results:
-
The final product should be an intensely colored, fine powder with very low solubility in most organic solvents, a key indicator of a pigment.[4]
-
The absence of a melting point and decomposition above 300°C suggests high thermal stability.
-
Characterization via FT-IR should show N-H stretching bands and confirm the presence of the aromatic moieties.
| Parameter | Expected Value |
| Product Name | 4,6-bis(p-tolylamino)-2,5-dichloronicotinonitrile |
| Yield | 80-90% |
| Appearance | Deep Red or Violet Powder |
| λmax (in conc. H₂SO₄) | 500 - 550 nm |
| Solubility | Insoluble in water, ethanol, acetone; Soluble in conc. H₂SO₄ |
Characterization Workflow for Novel Colorants
A systematic characterization is essential to confirm the structure and evaluate the properties of the newly synthesized molecules. The following workflow provides a logical sequence for analysis.
Caption: A standard workflow for the characterization of newly synthesized colorants.
-
UV-Visible Spectroscopy: This is the primary technique to determine the coloristic properties of the dye. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) provide quantitative data on the color and its intensity.[1][5]
-
NMR and Mass Spectrometry: These are critical for unambiguous structure elucidation, confirming that the desired substitution has occurred at the correct position and verifying the molecular weight of the final product.[3]
-
Thermal Analysis (TGA/DSC): For pigment applications, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining thermal stability and decomposition temperatures.
-
Solvatochromism Studies: For certain dyes, assessing the change in color (shift in λmax) in solvents of varying polarity can reveal important information about the electronic structure of the molecule and its potential use in sensor applications.[1]
References
-
Synthesis of Vapochromic Dyes Having Sensing Properties for Vapor Phase of Organic Solvents Used in Semiconductor Manufacturing Processes and Their Application to Textile-Based Sensors. (2022). MDPI. Available at: [Link]
-
Early synthetic dyes - A challenge for tandem mass spectrometry. (2013). ResearchGate. Available at: [Link]
-
UV-Vis data for 2nd generation dyes. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Some Novel Biologically Active Disperse Dyes Derived from 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydro-pyridine-3-carbonitrile as Coupling Component and Their Colour Assessment on Polyester Fabrics. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (n.d.). Materials Advances (RSC Publishing). Available at: [Link]
- 2-(AMINO OR SUBSTITUTED AMINO)-5,6-SUBSTITUTED PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF. (2005). Google Patents.
- Pigments having improved coloristic properties and process for their preparation. (n.d.). Google Patents.
-
Absorption spectra of dyes in acetonitrile at... (n.d.). ResearchGate. Available at: [Link]
-
Complex Inorganic Colored Pigments: Comparison of options and relative properties when faced with elemental restrictions. (n.d.). ResearchGate. Available at: [Link]
-
Making the First Azo Dye. (2021). YouTube. Available at: [Link]
-
Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. (2021). ResearchGate. Available at: [Link]
-
Carotenoids as natural functional pigments. (n.d.). PMC - NIH. Available at: [Link]
-
A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles. (2018). ResearchGate. Available at: [Link]
-
Chemical Reactivity Properties, Solubilities, and Bioactivity Scores of Some Pigments Derived from Carotenoids of Marine Origin through Conceptual DFT Descriptors. (2019). ResearchGate. Available at: [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH. Available at: [Link]
Sources
Application Notes and Protocols for the Regioselective Functionalization of 2,4,5,6-Tetrachloronicotinonitrile
Introduction: A Versatile Scaffold for Chemical Innovation
2,4,5,6-Tetrachloronicotinonitrile stands as a pivotal building block in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prominent motifs in pharmaceuticals, agrochemicals, and materials science. The strategic placement of four distinct chlorine atoms and a cyano group on the pyridine ring offers a rich platform for selective chemical modification. The inherent electronic properties of the pyridine nucleus, further modulated by the strongly electron-withdrawing nitrile group, dictate a predictable yet nuanced reactivity profile. This guide provides a comprehensive overview of the principles and detailed protocols for the regioselective functionalization of this versatile scaffold, empowering researchers to unlock its full synthetic potential.
The reactivity of the chlorine atoms in this compound towards substitution reactions is not uniform. The positions ortho and para to the ring nitrogen (C2, C6, and C4) are electronically activated for nucleophilic attack and oxidative addition in palladium-catalyzed reactions. In contrast, the C5 position is the least reactive. This differential reactivity forms the basis for achieving high regioselectivity by carefully selecting the reaction type, conditions, and catalysts.
Reactivity Hierarchy: A Predictive Framework
Based on extensive studies of related polychlorinated nitrogen heterocycles, a general reactivity order for the chlorine atoms in this compound can be established. This hierarchy is crucial for planning synthetic sequences.
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura):
The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C4 > C6 > C2 > C5. This selectivity is primarily governed by the electronic activation of these positions and steric accessibility.
For Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the positions most activated by the ring nitrogen and the cyano group are C2, C4, and C6. The precise selectivity among these positions depends on the nature of the nucleophile and the reaction conditions. The C5 position remains the least susceptible to direct nucleophilic attack.
Diagrammatic Overview of Regioselective Functionalization
Caption: A conceptual workflow for the regioselective functionalization of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high functional group tolerance and predictable regioselectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for introducing aryl, heteroaryl, and vinyl groups. For this compound, this reaction proceeds with excellent site-selectivity, primarily at the C4 and C6 positions.
The high reactivity of the C4 and C6 positions in Suzuki-Miyaura coupling is attributed to their electronic activation by the para and ortho nitrogen atom, respectively, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst to the C-Cl bond. The C2 position is also activated, but sterically more hindered. The C5 position is the least electronically activated and therefore the least reactive.
This protocol is adapted from methodologies developed for the analogous 2,4,5,6-tetrachloropyrimidine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Polychloropyrimidines [1]
| Starting Material | Boronic Acid | Product | Yield (%) |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | 6-Phenyl-2,4,5-trichloropyrimidine | 92 |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | 87 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the introduction of a wide array of primary and secondary amines. This reaction is particularly useful for targeting the C2 and C6 positions.
This protocol is based on established procedures for the amination of polychloropyridines.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).
-
Add anhydrous and degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing terminal alkynes, providing access to a diverse range of functionalized nicotinonitriles. The C2 and C6 positions are generally the most reactive sites for this transformation.
This protocol is a general procedure adaptable for polychlorinated heterocycles.[3][4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF or DMF, followed by the amine base (e.g., Et₃N).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter through a pad of Celite and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful, metal-free method for functionalizing electron-deficient aromatic rings. The electron-withdrawing nature of the pyridine nitrogen and the cyano group makes this compound an excellent substrate for SNAr reactions.
Principles of Regioselectivity in SNAr
The regioselectivity of SNAr is governed by the stability of the intermediate Meisenheimer complex. The negative charge in this intermediate is best stabilized by resonance and inductive effects when the nucleophile attacks at positions ortho or para to electron-withdrawing groups. In this compound, the C2, C4, and C6 positions are all activated. The outcome of the reaction often depends on the nature of the nucleophile and the reaction temperature.
Caption: General mechanism of SNAr on this compound.
Selective Amination
Amines are common nucleophiles in SNAr reactions. By controlling the reaction conditions, selective mono-amination can be achieved.
This is a general protocol that can be optimized for specific amines.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in MeCN or DMF.
-
Add the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction closely by TLC or LC-MS to avoid di-substitution.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Selective Alkoxylation
Alkoxides are also effective nucleophiles for the SNAr of this compound.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.0 equivalent)
-
The corresponding alcohol (e.g., methanol, ethanol) as the solvent
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the sodium alkoxide (1.0 eq) in the same alcohol.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Part 3: Functionalization of the C5 Position
The C5 position is the most challenging to functionalize directly due to its lower electronic activation. Strategies to introduce substituents at this position often involve a multi-step sequence or the use of more forcing reaction conditions. One common approach is to first functionalize the more reactive positions and then utilize a different type of chemistry, such as metal-halogen exchange followed by quenching with an electrophile, to modify the C5 position.
Conclusion
The regioselective functionalization of this compound is a highly achievable goal through the judicious application of modern synthetic methodologies. By understanding the inherent reactivity patterns of this versatile scaffold and carefully selecting the appropriate reaction conditions, researchers can selectively introduce a wide range of functional groups at the C2, C4, and C6 positions. While the C5 position presents a greater challenge, sequential functionalization strategies can provide access to fully substituted nicotinonitrile derivatives. The protocols and principles outlined in this guide are intended to serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the exploration of new chemical space and the creation of novel molecular entities.
References
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). Organic & Biomolecular Chemistry, 11(34), 5558. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Sonogashira coupling. In Wikipedia. [Link]
-
Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. (2024). Aggregate, 5(2), e39. [Link]
-
Nicotinonitrile. Organic Syntheses. [Link]
-
Suzuki reaction. In Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. (2025). Chemical Communications, 61(49), 6368-6371. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
4-selective functionalization of pyridine. American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
-
Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, 43, 76-82. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6, 532. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters, 24(1), 1-5. [Link]
-
Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(28), 4811-4817. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2011). Organic Letters, 13(18), 4854-4856. [Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). Accounts of Chemical Research, 55(21), 3075-3092. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology, 36(9), 1937-1943. [Link]
- Regioselective preparation of substituted pyrimidines.
-
Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Kakadiya et al. [Link]
-
Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. (2024). Organic Letters, 26(12), 2634-2639. [Link]
-
α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (2022). Molecules, 27(19), 6265. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters, 16(14), 3724-3727. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2013). The Journal of Organic Chemistry, 78(13), 6475-6482. [Link]
-
Nicotinonitrile. In Wikipedia. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2016). Journal of Medicinal Chemistry, 59(1), 76-90. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006). ARKIVOC, 2006(11), 147-170. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2019). Organic Chemistry Frontiers, 6(12), 1966-1970. [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
Reactivity of Nucleophilic Reagents toward Esters. (1959). The Journal of Organic Chemistry, 24(11), 1652-1660. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1391. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,4,5,6-tetrachloronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The highly electron-deficient and sterically hindered nature of this substrate presents unique challenges. This resource provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The difficulty arises from a combination of factors inherent to the substrate:
-
High Electron Deficiency: The pyridine ring is heavily substituted with electron-withdrawing chlorine atoms and a nitrile group. This makes the C-Cl bonds less reactive towards oxidative addition, the crucial first step in the catalytic cycle.[1][2]
-
Multiple Reaction Sites: With four chlorine atoms, achieving selective mono- or di-substitution can be difficult, often leading to a mixture of products.
-
Catalyst Inhibition: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[3][4]
Q2: I'm not seeing any product formation. What are the most likely initial culprits?
A2: A complete lack of reactivity often points to fundamental issues with the reaction setup or the catalyst system. Before delving into more complex troubleshooting, verify the following:
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of your boronic acid.[5] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Activity: The active catalyst is a Pd(0) species.[5][6] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst and ligands have not degraded due to improper storage. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Reagent Purity: Confirm the purity of your this compound and your boronic acid or ester. Boronic acids can degrade over time.[5]
Q3: How do I control the selectivity of the reaction to favor mono-substitution?
A3: Achieving selective mono-arylation on a polychlorinated pyridine is a significant challenge. Key strategies include:
-
Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 1.0 to 1.2 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs. Lowering the temperature can sometimes improve selectivity.
-
Steric Hindrance: The initial substitution can sterically hinder subsequent couplings, which can be exploited to favor mono-substitution.[7][8]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a question-and-answer format, providing a logical path to problem resolution.
Issue 1: Low Yield or Stalled Reaction
Q: My reaction starts but gives a low yield or stalls before completion. I've confirmed my reagents are pure and the system is inert. What's next?
A: This common issue often points to a suboptimal catalyst system or reaction conditions for this challenging substrate.
1. Is Your Catalyst System Powerful Enough for a C-Cl Bond? Aryl chlorides are significantly less reactive than bromides or iodides.[1][9] The oxidative addition to the C-Cl bond is often the rate-limiting step.[1]
-
The Fix: Employ a catalyst system known for activating aryl chlorides. This typically involves using bulky, electron-rich phosphine ligands.[1][10][11] These ligands promote the formation of highly reactive, monoligated Pd(0) species that are crucial for the oxidative addition step.[11]
Recommended Catalyst & Ligand Combinations for Aryl Chlorides:
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[12] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[12] | 1-2 |
| PEPPSI™-IPr | NHC-Pd Precatalyst | Air and moisture stable, often highly effective for challenging substrates.[10] | 2-3 |
2. Is Your Choice of Base and Solvent Optimal? The base and solvent are not just passive components; they are critical to the reaction's success.[13][14] The base's role is to facilitate the transmetalation step.[1]
-
The Fix: For electron-deficient aryl chlorides, a moderately strong base is often required. Anhydrous conditions with a base like K₃PO₄ can be effective, especially if you are experiencing protodeboronation (see Issue 3).[15] A solvent system of dioxane/water is a good starting point, as water can play a beneficial role in the reaction.[13][15]
Issue 2: Formation of Side Products
Q: I'm seeing significant side products in my reaction mixture. How can I identify and mitigate them?
A: The most common side products in Suzuki couplings are from homocoupling and protodeboronation.
1. Are You Observing Biaryl Product from Your Boronic Acid? (Homocoupling) This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or if your initial catalyst is a Pd(II) source that is not efficiently reduced.[5][16]
-
The Fix:
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated.
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.
-
2. Is Your Starting Aryl Halide Being Replaced by Hydrogen? (Protodehalogenation) This occurs when the aryl halide is converted back to the corresponding arene. While less common than protodeboronation, it can happen under certain conditions.
3. Is Your Boronic Acid Being Replaced by Hydrogen? (Protodeboronation) This is a very common side reaction where the boronic acid or ester reacts with a proton source (like water) to cleave the C-B bond.[16][17]
-
The Fix:
-
Anhydrous Conditions: Switching to anhydrous solvents (like dioxane or toluene) and a dry base (like finely powdered K₃PO₄) can minimize this pathway.
-
Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.[16]
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable and release the boronic acid slowly under the reaction conditions, which can minimize side reactions.[18][19]
-
Experimental Protocols & Visualization
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (finely powdered, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos. Then, add the degassed dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by a suitable analytical technique (e.g., GC-MS or LC-MS). The reaction is typically monitored over 12-24 hours.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Troubleshooting
Understanding the catalytic cycle is key to diagnosing issues. The following diagram illustrates the main steps and where problems can arise with a challenging substrate like this compound.
Caption: Troubleshooting workflow for the Suzuki coupling of this compound.
References
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. Available from: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available from: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available from: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available from: [Link]
-
A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl | Organic Letters - ACS Publications. Available from: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. Available from: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available from: [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0) | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing). Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Optimization of Suzuki Reaction conditions. a - ResearchGate. Available from: [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis - ACS Publications. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available from: [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters - ACS Publications. Available from: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available from: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available from: [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization - Morressier. Available from: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available from: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing). Available from: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate. Available from: [Link]
-
Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Available from: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available from: [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Available from: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available from: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available from: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloronicotinonitrile
Answering your request to create a technical support center for improving yield in nucleophilic substitution reactions of 2,4,5,6-Tetrachloronicotinonitrile, here is a comprehensive guide structured as a technical support resource with troubleshooting guides and FAQs.
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized pyridine core. Here, we will address common challenges, provide in-depth mechanistic explanations, and offer robust, field-tested protocols to help you improve reaction yields and achieve greater success in your synthetic endeavors.
Part 1: Understanding the Reaction - The "Why" Behind the "How"
Before troubleshooting, it's critical to understand the underlying principles governing the reactivity of this compound. The reactions you are performing fall under the category of Nucleophilic Aromatic Substitution (SNAr).
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. In this compound, this effect is dramatically amplified by the presence of five potent electron-withdrawing groups (four chlorines and a nitrile). This extreme electron deficiency makes the aromatic ring highly electrophilic and thus, exceptionally reactive towards nucleophiles.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second step, the aromaticity is restored by the expulsion of a chloride leaving group.
Regioselectivity: Which Chlorine Reacts First?
The key to a successful and clean reaction is controlling the regioselectivity. For this compound, the positions are not equal. The C4 and C6 positions are the most activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen.[4]
Based on electronic effects, the C4 position is generally the most favorable site for the initial substitution. This is due to the combined electron-withdrawing effects of the para-nitrogen and the ortho-chlorine/nitrile groups.
Caption: Decision tree for troubleshooting low yield in SNAr reactions.
Question: I am getting a mixture of di- and tri-substituted products. How can I improve the selectivity for mono-substitution?
Answer: This is a common challenge with highly activated substrates. Once the first nucleophile is added, the ring may still be reactive enough for a second or third substitution.
-
Control Stoichiometry:
-
Causality: Using an excess of the nucleophile will drive the reaction towards multiple substitutions.
-
Solution: Use a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the this compound. For very reactive nucleophiles, you can even try using the tetrachloronicotinonitrile as the excess reagent and separate it out later.
-
-
Lower the Temperature:
-
Causality: The activation energy for the second substitution is often higher than the first. Lowering the temperature can provide kinetic selectivity for the mono-substituted product.
-
Solution: Run the reaction at the lowest temperature that allows the first substitution to proceed at a reasonable rate. Consider starting at 0 °C or even lower for highly reactive systems, and then slowly warming to room temperature.
-
-
Reduce Reaction Time:
-
Causality: The di-substituted product forms after the mono-substituted product.
-
Solution: Carefully monitor the reaction by TLC or LCMS. As soon as the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction. Do not let it run for an extended period (e.g., overnight) without monitoring.
-
Question: I'm struggling with the work-up and purification of my product. Do you have any recommendations?
Answer: Chlorinated aromatic compounds can be challenging to purify due to their properties.
-
Work-up:
-
Aqueous Wash: After quenching the reaction (e.g., with water or a saturated NH₄Cl solution), perform an aqueous work-up. If you used a high-boiling polar aprotic solvent like DMF or DMSO, repeated washing with water or brine can help remove it from your organic layer (e.g., EtOAc or DCM).
-
Acid/Base Wash: If your product is neutral, you can use a dilute acid wash to remove basic impurities (like excess amine) or a dilute base wash (like NaHCO₃) to remove acidic impurities. [5]
-
-
Purification:
-
Column Chromatography: This is the most common method. The chlorinated nicotinonitrile derivatives are often moderately polar. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate, toluene).
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the general order of reactivity for the chlorine atoms?
-
A1: The general order of reactivity is C4 > C6 > C2 > C5. The C4 and C6 positions are most activated by the ring nitrogen. The C4 position is often slightly more reactive due to the additional influence of the C3-nitrile group.
-
-
Q2: What is the role of the base in these reactions?
-
A2: The base can serve two primary purposes: (1) To deprotonate a weakly acidic nucleophile (like an alcohol or thiol) to make it more reactive. (2) To act as a scavenger for the HCl that is generated during the reaction, particularly when using amine nucleophiles. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium hydride (NaH).
-
-
Q3: Are there any common side reactions?
-
A3: The most common side reaction is over-substitution, leading to di- or tri-substituted products. In the presence of water and strong base at high temperatures, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, although this is generally less favorable than substitution.
-
Part 4: Optimized General Protocol & Data
This protocol provides a robust starting point. You will likely need to optimize conditions for your specific nucleophile.
General Protocol for Nucleophilic Substitution with an Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Solvent: Add anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.1 M concentration).
-
Reagents: Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LCMS.
-
Heating: If no reaction is observed, slowly heat the mixture to 60-80 °C and continue to monitor.
-
Quench & Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Example Reaction Conditions for SNAr on Polychlorinated Heterocycles
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Yield (%) | Reference Insight |
| Aryl Sulfonamides | Tetrachloropyrimidine | DMF | K₂CO₃ | 80 | Good-High | Demonstrates C4 selectivity on a similar substrate. [6] |
| Morpholine | Dichloropyrimidine | Dioxane | DIPEA | 100 | ~85 | Highlights the use of standard bases and solvents. |
| Various Amines | Chloropyridines | N/A | Heat | Elevated | High | General principle that heat is often required. [7] |
| Benzyl Alcohol | Various Heterocycles | Acetonitrile | Cs₂CO₃ | 25 | Variable | Part of a larger study showing a wide range of possibilities. [8] |
Note: This table is illustrative and synthesizes data from reactions on similar activated polychloro-heterocycles, as direct comparative studies on this compound are not broadly compiled in single sources.
References
- Nucleophilic arom
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). BenchChem.
- Nucleophilic arom
- Nucleophilic substitution of pyridines. (2022). Chemistry Online.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (2025). BenchChem.
- How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
Common side reactions in the synthesis of derivatives from 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support center for the synthesis of derivatives from 2,4,5,6-tetrachloronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Understanding the Reactivity of this compound
This compound is a highly electron-deficient pyridine ring, making it exceptionally reactive towards nucleophilic aromatic substitution (SNAr). The presence of four chlorine atoms and the electron-withdrawing nitrile group significantly activates the ring for nucleophilic attack. However, this high reactivity also presents challenges in controlling selectivity and preventing side reactions.
The reactivity of the chlorine atoms is not uniform. The positions ortho and para to the ring nitrogen (positions 2, 6, and 4) are more activated towards nucleophilic attack than the meta position (position 5). This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Poor Regioselectivity - My nucleophile is not substituting at the desired position.
Question: I am attempting a monosubstitution on this compound, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Regioselectivity in the SNAr of polychlorinated pyridines is a common challenge. The relative reactivity of the chloro-substituents is influenced by a combination of electronic and steric factors.
-
Electronic Effects: The positions para (4) and ortho (2,6) to the pyridine nitrogen are electronically activated. The nitrile group at C3 further influences the electron distribution. Generally, the C4 and C6 positions are the most electrophilic and therefore the most susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered positions. The C4 position is generally less hindered than the C2 and C6 positions.
-
Reaction Conditions: Temperature and solvent can also play a role. Lower temperatures often favor the kinetically controlled product, which is typically the result of attack at the most electronically activated site.
Troubleshooting Flowchart:
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5,6-tetrachloronicotinonitrile. This highly functionalized heterocyclic compound is a valuable building block, but its structure presents unique challenges in catalysis, particularly concerning catalyst stability and lifespan. The presence of a pyridine nitrogen, a nitrile group, and multiple chlorine atoms creates a high potential for catalyst deactivation.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying deactivation mechanisms, empowering you to diagnose problems, recover catalytic activity, and design more robust reaction protocols.
Part 1: Initial Diagnosis - Is My Catalyst Deactivated?
This section addresses the common symptoms of catalyst deactivation and provides a logical workflow for diagnosis.
FAQ 1.1: My reaction has stalled, or the yield is significantly lower than expected. How can I determine if catalyst deactivation is the cause?
A stalled reaction or low yield is the most common indicator of a catalytic issue. Before concluding that the catalyst is deactivated, it's crucial to rule out other experimental variables. However, if reaction conditions are well-controlled, deactivation is a primary suspect.
The core issue often lies with the strong interaction between the electron-rich nitrogen atom of the pyridine ring and the active metal centers (e.g., Palladium) of the catalyst.[1][2] This coordination can poison the catalyst, blocking sites required for the reaction.[3][4]
Troubleshooting Workflow:
Below is a systematic approach to diagnose the problem.
Caption: General troubleshooting workflow for low-yielding reactions.
Table 1: Common Deactivation Symptoms and Potential Causes
| Symptom Observed | Potential Cause(s) | Initial Diagnostic Step |
| Reaction starts quickly, then slows or stops completely. | Catalyst Poisoning: Strong adsorption of the pyridine nitrogen or nitrile group.[1][3] Product Inhibition: The reaction product binds to the catalyst more strongly than the reactant. | Analyze reaction kinetics. If possible, add a small amount of fresh catalyst to the stalled reaction to see if it restarts. |
| Gradual loss of activity over several catalytic cycles. | Fouling/Coking: Slow deposition of carbonaceous materials or polymers on the catalyst surface.[1][5][6] Leaching: Slow dissolution of the active metal from the support. | Visually inspect the catalyst for changes in color or texture. A black, tarry appearance is indicative of coking.[1] |
| Sharp, irreversible loss of activity, especially after high-temperature reactions or regeneration attempts. | Sintering: Thermal agglomeration of metal nanoparticles, reducing the active surface area.[1][7][8] This is often irreversible. | Characterize the catalyst with techniques like XRD or TEM to check for an increase in metal particle size.[1][9] |
| No reaction from the start with a previously used catalyst batch. | Strong Poisoning: Irreversible binding of poisons (e.g., sulfur impurities from reagents) or complete coking from a previous run. | Run a control reaction with a fresh batch of catalyst and high-purity reagents to confirm the issue is with the used catalyst. |
Part 2: Understanding and Addressing Specific Deactivation Mechanisms
This section dives deeper into the chemical and physical processes that deactivate the catalyst and offers targeted solutions.
FAQ 2.1: The pyridine nitrogen is a known catalyst poison. How does this specifically affect my reaction and what can I do about it?
Mechanism of Poisoning: The lone pair of electrons on the nitrogen atom of the this compound ring acts as a strong Lewis base. It readily coordinates to the electron-deficient active sites of transition metal catalysts, particularly palladium and platinum.[2][4] This dative bond is often strong enough to block reactant molecules from accessing the catalytic site, effectively "poisoning" the catalyst.[1][3] The nitrile group can also contribute to this effect.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst_poisoning [chemeurope.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. uobabylon.edu.iq [uobabylon.edu.iq]
How to control regioselectivity in reactions of 2,4,5,6-Tetrachloronicotinonitrile
Technical Support Center: 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet challenging, building block. Here, we address common issues related to controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity
This section covers the fundamental principles governing the reactivity of this compound. A solid grasp of these concepts is the first step toward predictable and selective synthesis.
Q1: What is the inherent order of reactivity for the chlorine atoms in this compound towards nucleophiles?
A1: The reactivity of the four chlorine atoms is not equal. It is dictated by the powerful electron-withdrawing effects of both the ring nitrogen and the nitrile group (-CN). These groups stabilize the negatively charged Meisenheimer complex, the key intermediate in an SNAr reaction.[1] The generally accepted order of reactivity for nucleophilic substitution is:
C4 > C6 > C2 >> C5
-
C4 (para- to the nitrogen): This is the most activated position. The negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative ring nitrogen, providing significant stabilization.
-
C6 (ortho- to the nitrogen): This position is also highly activated due to its proximity to the ring nitrogen, which provides strong inductive withdrawal and resonance stabilization.
-
C2 (ortho- to the nitrogen and the nitrile): While activated by both groups, it is generally less reactive than C4 and C6.
-
C5 (meta- to the nitrogen): This position is the least reactive. The negative charge of the intermediate cannot be delocalized onto the ring nitrogen, making it significantly less stable. Substitution at C5 is rarely observed under standard SNAr conditions.
Q2: What is the difference between kinetic and thermodynamic control in these reactions?
A2: This is a critical concept for controlling regioselectivity.[2]
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible and the major product is the one that forms the fastest.[3] This corresponds to the reaction pathway with the lowest activation energy. For this substrate, C4 substitution is usually the kinetic product due to the high stability of its Meisenheimer intermediate.[4]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible. Given enough energy and time, even the slower-forming products can be produced.[5] If the initial products can revert to the starting material, an equilibrium will eventually be established, favoring the most stable product overall. This is the thermodynamic product.[5] In some cases, a product that is not the kinetic favorite (e.g., a C6-substituted isomer) may be more thermodynamically stable.
Part 2: Troubleshooting Guide - Controlling Regioselectivity in Practice
This section is formatted to address specific experimental challenges. Each problem is followed by a detailed explanation of the cause and a series of actionable solutions.
Problem 1: My reaction with an amine nucleophile is giving a mixture of C4 and C6 substituted products, but I need pure C4-substituted product.
-
Underlying Cause: You are likely operating under conditions that are beginning to overcome the kinetic barrier for C6 substitution, or the nucleophile has specific properties that reduce the selectivity. The C4 position is kinetically favored, but the energy difference between the C4 and C6 pathways can sometimes be small.
-
Solutions & Causality:
-
Lower the Reaction Temperature: This is the most effective strategy to enforce kinetic control.[3] By reducing the thermal energy in the system, you heavily favor the pathway with the lowest activation energy, which is C4 substitution. Start at 0 °C or even -20 °C and allow the reaction to proceed for a longer time.
-
Use a More Hindered Nucleophile: If your synthesis allows, a bulkier amine (e.g., tert-butylamine vs. methylamine) will experience greater steric hindrance at the C6 position, which is flanked by the C5-chloro and the ring nitrogen. The C4 position is sterically more accessible, thus increasing selectivity.
-
Change the Solvent: Use a less polar aprotic solvent like Toluene or Dioxane instead of highly polar solvents like DMF or DMSO. Highly polar solvents can sometimes reduce the energy difference between the competing transition states, lowering selectivity.
-
Control Stoichiometry: Use only one equivalent of the nucleophile. Adding an excess can drive the reaction further, potentially leading to reaction at the less reactive C6 site after the C4 site has been consumed.
-
Problem 2: I want to achieve selective substitution at the C6 position, but my reaction primarily yields the C4 product.
-
Underlying Cause: You are fighting against the inherent kinetic preference of the molecule. To achieve C6 substitution, you must create conditions that either favor the thermodynamic product (if the C6 isomer is more stable) or find a way to block or direct the reaction away from the C4 position.
-
Solutions & Causality:
-
Sequential Substitution (Block-De-block): This is a robust synthetic strategy.
-
Step A (Block C4): React the starting material with a nucleophile known to be highly selective for the C4 position under strict kinetic control (e.g., an alkoxide like NaOMe at low temperature).
-
Step B (Substitute C6): With the C4 position now blocked, perform the desired substitution at the next most reactive site, C6.
-
Step C (De-block): If necessary, selectively remove the blocking group at C4. This is only feasible if the bond formed at C4 can be cleaved under conditions that do not affect the C6-substituent.
-
-
Elevate the Temperature (Thermodynamic Control): If the desired C6-substituted product is more thermodynamically stable than the C4 isomer, running the reaction at a higher temperature for an extended period can allow the initial kinetic C4 product to revert and equilibrate to the more stable C6 product.[5] Caution: This can lead to complex mixtures and di-substitution if not carefully controlled.
-
Utilize a Directing Nucleophile/Catalyst: Some complex nucleophiles or catalyst systems can use chelation or specific orbital interactions to direct substitution to a less obvious position. While less common for this specific substrate, exploring literature for copper or palladium-catalyzed aminations might reveal conditions that alter the innate regioselectivity.[6][7]
-
Problem 3: I am getting significant amounts of di-substituted product (e.g., 4,6-disubstituted) when I only want mono-substitution.
-
Underlying Cause: The mono-substituted product is often more electron-rich than the starting tetrachloro- material, but it is still highly activated towards a second SNAr reaction, especially at the remaining C4/C6 positions. This is a common issue when using elevated temperatures or an excess of a potent nucleophile.
-
Solutions & Causality:
-
Precise Stoichiometry: Use exactly 1.0 equivalent of your nucleophile. A slight excess can be enough to drive the reaction to the di-substituted product. Consider using a syringe pump for slow addition of the nucleophile to maintain its low concentration relative to the substrate.
-
Lower Temperature: As with improving C4 selectivity, lowering the temperature will dramatically slow the rate of the second substitution relative to the first.
-
Choose a Weaker Base: If your nucleophile is added as a salt (e.g., a thiolate), ensure you are not using a large excess of base (e.g., K₂CO₃, Et₃N). The base itself can promote side reactions. Use the minimum amount required to deprotonate your nucleophile or scavenge the HCl byproduct.
-
Part 3: Experimental Protocols & Data
This section provides actionable experimental procedures and data tables to guide your laboratory work.
Protocol 1: Kinetically Controlled Selective C4-Amination
This protocol is designed to maximize the yield of the C4-substituted product by enforcing kinetic control.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired primary or secondary amine (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous THF.
-
Reaction: Add the amine/base solution dropwise to the cold substrate solution over 30 minutes.
-
Monitoring: Allow the reaction to stir at -20 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction may take 4-12 hours.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Decision Workflow for Optimizing Regioselectivity
Use the following workflow to determine the best starting conditions for your desired outcome.
Table 1: Summary of Conditions vs. Regiochemical Outcome
| Target Position | Temperature | Nucleophile Stoichiometry | Recommended Solvent | Primary Control Method | Expected Selectivity |
| C4 | Low (-20 to 0 °C) | 1.0 - 1.1 eq | THF, Toluene | Kinetic Control[4] | High (>95:5 C4:C6) |
| C6 | Varies (Multi-step) | Step 1: 1.0 eq; Step 2: 1.0 eq | THF then DMF/NMP | Sequential Substitution | High (via isolation of intermediates) |
| C2 | High (Reflux) | >1.0 eq (after C4/C6 react) | NMP, DMSO | Forcing Conditions | Low (Generally part of a mixture) |
| C4/C6 Di-Sub | Room Temp to High | >2.0 eq | DMF, NMP | Stoichiometry & Temp | High (for desired di-product) |
References
-
Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available at: [Link]
-
Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. PubMed. Available at: [Link]
-
Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. PubMed. Available at: [Link]
-
Waylander. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Synlett. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium-Pyridinium Intermediates. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. OUCI. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. KTH DiVA. Available at: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Available at: [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. Available at: [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Available at: [Link]
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- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Reactivity of C5-Chloro in 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support center for navigating the challenges associated with the functionalization of 2,4,5,6-tetrachloronicotinonitrile. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the low reactivity of the C5-chloro position.
The Challenge: Understanding the Low Reactivity at C5
This compound is a highly functionalized pyridine derivative. While the chloro-substituents at positions 2, 4, and 6 are susceptible to nucleophilic aromatic substitution (SNAr), the C5-chloro group is notoriously unreactive. This disparity in reactivity arises from a combination of electronic and steric factors.
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[1] This deficiency is most pronounced at the ortho (C2, C6) and para (C4) positions, making them more susceptible to nucleophilic attack.[1][2] The stability of the anionic intermediate (Meisenheimer complex) formed during SNAr is a key factor in determining the reaction rate.[2][3] When a nucleophile attacks at C2, C4, or C6, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing effect.[2] In contrast, attack at the C3 or C5 positions does not allow for this resonance stabilization, rendering these positions less reactive.[2]
Furthermore, the presence of four chlorine atoms and a nitrile group, all of which are electron-withdrawing, further deactivates the entire ring towards nucleophilic attack, although this effect is most pronounced at the meta position (C5) relative to the activating nitrogen.
Troubleshooting Guide
This section addresses common problems encountered during attempts to functionalize the C5-chloro position of this compound.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | The C5-chloro is inherently unreactive under standard SNAr conditions. | Employ transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination) to activate the C-Cl bond. These methods proceed through different mechanisms that do not rely on the formation of a Meisenheimer complex. |
| Side reactions and impurity formation | High temperatures or harsh reaction conditions can lead to decomposition or reaction at other positions. | Optimize reaction conditions. For catalytic reactions, screen different ligands, bases, and solvents. Microwave-assisted synthesis can sometimes provide the necessary energy in a more controlled manner, leading to cleaner reactions and shorter reaction times.[4] |
| Poor regioselectivity (reaction at C2, C4, or C6 instead of C5) | The other chloro positions are significantly more reactive towards nucleophiles. | Protect the more reactive positions first. Sequentially substitute the C2, C4, and C6 positions with other groups before attempting the C5 substitution. Alternatively, utilize catalytic systems known for their selectivity towards less reactive C-Cl bonds, which often involves the use of sterically bulky ligands. |
| Catalyst deactivation | Substrate or impurities may be poisoning the catalyst. | Ensure the purity of starting materials and solvents. Degas solvents to remove oxygen, which can deactivate palladium catalysts. Consider using a higher catalyst loading or a more robust catalyst system. |
Frequently Asked Questions (FAQs)
Q1: Why is the C5-chloro group so much less reactive than the others in nucleophilic aromatic substitution?
A1: The low reactivity of the C5-chloro group is primarily due to electronic effects within the pyridine ring. In a nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2] The stability of this intermediate is crucial. For attack at the C2, C4, and C6 positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which is a powerful stabilizing effect.[2] However, when the attack occurs at the C5 (or C3) position, this resonance stabilization involving the nitrogen atom is not possible.[2] This makes the intermediate for C5 substitution significantly less stable and the activation energy for the reaction much higher.
Q2: What are the most effective strategies to activate the C5-chloro bond?
A2: Transition-metal catalysis is the most effective and widely used strategy.[5] Reactions like the Suzuki-Miyaura coupling (for C-C bond formation)[6][7] and the Buchwald-Hartwig amination (for C-N bond formation)[8][9][10] have proven to be highly successful. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination, which circumvents the need for the high-energy Meisenheimer complex associated with SNAr. The choice of catalyst, and particularly the ligand, is critical for success.
Q3: Can I use harsher conditions like high temperature and strong bases to force a reaction at C5?
A3: While increasing temperature and using stronger bases can sometimes increase reaction rates, this approach is often counterproductive for selectively targeting the C5 position. The significantly more reactive C2, C4, and C6 positions will likely react first, leading to a mixture of products and poor regioselectivity. Furthermore, harsh conditions can lead to decomposition of the starting material or the desired product. Catalytic methods are generally preferred as they can offer milder reaction conditions and higher selectivity.
Q4: Are there any alternatives to palladium catalysis for activating the C5-chloro bond?
A4: While palladium-based catalysts are the most common, other transition metals like nickel and copper can also be used for cross-coupling reactions.[5] Nickel catalysts, in particular, are gaining attention as a more earth-abundant and cost-effective alternative to palladium for certain C-Cl bond activations. Research into iron-catalyzed C-H activation is also an emerging area that could provide future solutions for pyridine functionalization.[11]
Experimental Protocols
Protocol 1: Selective C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the selective arylation of the C5-chloro position, assuming the more reactive positions have been addressed or under conditions that favor the less reactive site.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,4,6-trichloro-5-aryl-nicotinonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane, toluene, or DME and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C5-Amination via Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation at the C5 position.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2,4,6-trichloro-5-substituted-nicotinonitrile (1.0 eq), the desired amine (1.1-1.3 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or tBu₃P, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the organic phase over anhydrous sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Visualizing the Catalytic Solution
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, which is a key strategy for functionalizing the unreactive C5-chloro position.
Caption: Generalized Palladium Catalytic Cycle.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Available at: [Link]
-
Volkov, P. A., et al. (n.d.). Catalyst-Free Nucleophilic Substitution of Deuterium in Pyridine-d5 with Phosphorus Nucleophiles Triggered and Driven by Electrophilic Acetylenes: Mechanism Revisited. The Journal of Organic Chemistry. Available at: [Link]
-
Gouda, M. A., et al. (2020). The synthesis of novel poly-functionalized nicotinonitriles containing pyrene and/or fluorene moieties. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Pearson. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. Available at: [Link]
-
Houlden, C. E., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Available at: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]
-
Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. (n.d.). ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Available at: [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. Available at: [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. Available at: [Link]
-
C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. (n.d.). PMC - NIH. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). ACS Publications. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Available at: [Link]
-
Synthesis of nicotinonitrile derivatives and study of their photophysical properties. (2011). Semantic Scholar. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate. Available at: [Link]
- Preparation of chlorinated pyridines. (n.d.). Google Patents.
-
Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines. (2024). PubMed. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Available at: [Link]
-
Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. (n.d.). Semantic Scholar. Available at: [Link]
-
2,4,5,6-Tetrachloropyrimidine. (n.d.). PubChem - NIH. Available at: [Link]
-
2-Chloro-5-nitropyridine. (n.d.). PMC - NIH. Available at: [Link]
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Technical Support Center: Purification Strategies for Products Derived from 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with derivatives of 2,4,5,6-tetrachloronicotinonitrile. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the unique purification challenges associated with these highly functionalized molecules.
Introduction: The Chemistry and the Challenge
This compound is a versatile starting material, prized for its electron-deficient pyridine ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential displacement of its chlorine atoms, offering a pathway to a diverse array of substituted nicotinonitrile derivatives with significant potential in medicinal chemistry and materials science.[1][2]
However, the very features that make this scaffold attractive also present significant purification challenges. The presence of multiple reactive sites can lead to mixtures of mono-, di-, tri-, and even tetra-substituted products. Furthermore, the polarity of these compounds can vary dramatically depending on the nature of the introduced nucleophiles, and the residual chlorine atoms can influence solubility and chromatographic behavior. This guide is designed to provide a logical and experience-driven approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: I've performed a nucleophilic substitution on this compound with an amine and my TLC plate shows multiple spots. What are they likely to be?
A1: It is common to see multiple products in SNAr reactions with this substrate. The spots on your TLC plate likely represent a mixture of:
-
Unreacted Starting Material: this compound.
-
Mono-substituted Product(s): Depending on the reaction conditions, you may have substitution at the 2-, 4-, or 6-position. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6).
-
Di-substituted Product(s): If the reaction is allowed to proceed further, or if an excess of the nucleophile is used, you will likely form di-substituted isomers.
-
Tri- and Tetra-substituted Products: Under forcing conditions, further substitution can occur.
-
Hydrolysis Byproducts: If moisture is present, the nitrile group can hydrolyze to a primary amide or a carboxylic acid. The remaining chlorine atoms can also be susceptible to hydrolysis under certain conditions.
Q2: My aminopyridine derivative is showing significant tailing on my silica gel column. How can I improve the peak shape?
A2: Peak tailing with aminopyridines on silica gel is a frequent issue due to the basicity of the pyridine nitrogen and any introduced amino groups. These basic sites interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[3] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution into your eluent. This will "cap" the acidic silanol sites, reducing their interaction with your basic compound.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18) might also be a viable option.[3]
Q3: I'm having trouble finding a good recrystallization solvent for my polychlorinated aminopyridine derivative. What are some good starting points?
A3: Finding a suitable recrystallization solvent system requires some experimentation. Here are some general guidelines and starting points:
-
Single Solvent Systems: For moderately polar compounds, alcohols like ethanol or isopropanol can be effective. Sometimes, a mixture with water can induce crystallization upon cooling.
-
Two-Solvent Systems: This is often a more successful approach. Dissolve your compound in a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone) at an elevated temperature. Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, heptane, or petroleum ether) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4][5]
-
Consider Polarity: The high chlorine content can increase the nonpolar character of the molecule, while amino or alkoxy groups will increase its polarity. Your solvent choice should reflect the overall polarity of your derivative.
Q4: How can I visualize my chlorinated pyridine compounds on a TLC plate if they are not UV-active?
A4: While many aromatic compounds are UV-active, if your derivative is not, you have several options for visualization:
-
Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of iodine will often reveal organic compounds as brown spots.
-
Potassium Permanganate Stain: A dilute solution of potassium permanganate is a good general stain for compounds that can be oxidized.
-
Specific Stains for Amines: If you have an amino-substituted derivative, a ninhydrin stain can be used to visualize the spots.[6]
-
Charring with Sulfuric Acid: A solution of sulfuric acid in ethanol or methanol, followed by heating, will char most organic compounds, making them visible as dark spots.[6]
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues you might encounter during the purification of your this compound derivatives.
Issue 1: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. TLC Analysis: Run a series of TLC plates with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation between your desired product and impurities. Aim for an Rf value of 0.2-0.4 for your target compound. 2. Gradient Elution: If a single solvent system is insufficient, a gradient elution from a non-polar to a more polar solvent system can be effective in separating components with a wide range of polarities. |
| Column Overloading | 1. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. 2. Increase Column Size: For larger quantities, use a column with a larger diameter. |
| Compound Degradation on Silica Gel | 1. TLC Stability Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears or the original spot streaks, your compound may be unstable on silica. 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography. |
Issue 2: Product "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is Supersaturated or Cooled Too Quickly | 1. Add More Solvent: Add a small amount of the hot "good" solvent to dissolve the oil, then allow it to cool much more slowly. 2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface to create nucleation sites. 3. Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization. |
| Presence of Impurities | 1. Pre-purification: Attempt a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. |
| Inappropriate Solvent System | 1. Re-evaluate Solvents: The chosen solvent system may not be ideal. Experiment with different solvent pairs to find one where the compound has a more gradual change in solubility with temperature. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Mono-amino Substituted Trichloronicotinonitrile
This protocol assumes the product is of moderate polarity.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this, add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Gradient Increase (if necessary): Gradually increase the polarity of your eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute your product and any more polar impurities.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization of a Di-alkoxy Dichloronicotinonitrile
This protocol is a general guideline and the choice of solvents will need to be determined experimentally.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., boiling ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Visualizing Purification Workflows
General Purification Strategy
Caption: A typical workflow for the purification of substituted nicotinonitriles.
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Technical Support Center.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridines.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- University of California, Los Angeles. (n.d.).
- University of Colorado Boulder. (n.d.).
- Li, W., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2485.
- Google Patents. (1998).
- Tong, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Wikipedia. (2023). Nicotinonitrile.
- Scora, R., & Tesarova, E. (1987). Gas chromatographic separation of substituted pyridines.
- Bakal, E. A., & Belyakov, S. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1381.
- BenchChem. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2023).
- University of Rochester, Department of Chemistry. (n.d.).
- Lee, Y. C., & Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264.
- Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
- de la Torre, B. G., & El-Faham, A. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(2), 346.
- Discovery, R. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Wikipedia. (2023).
- Bakal, E. A., & Belyakov, S. A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6539.
- Google Patents. (2016).
- Bakal, E. A., & Belyakov, S. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1381.
- PubChem. (n.d.). 2-Chloronicotinonitrile.
- Chemistry Stack Exchange. (2018).
- Organic Chemistry Tutor. (2019, January 19).
- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2020(10), 1269-1284.
- Carrick, J. D., et al. (2018). A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. Journal of Heterocyclic Chemistry, 55(11), 2634-2641.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- CrashCourse. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12 [Video]. YouTube.
- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- Medrano, A. S., et al. (1992). Synthesis of alkoxy-substituted diaryl compounds and correlation of ring separation with inhibition of tubulin polymerization: differential enhancement of inhibitory effects under suboptimal polymerization reaction conditions. Journal of Medicinal Chemistry, 35(6), 1058-1067.
- Clark, J. (2021). ADDITION-ELIMINATION REACTIONS OF ALDEHYDES AND KETONES. Chemguide.
- Google Patents. (1994).
- LibreTexts Chemistry. (2022, April 7).
- Khan Academy. (2023, December 30). Ketones & Aldehydes: Nucleophilic Addition | Chapter 6 – Organic Chemistry (5th).
Sources
Preventing hydrolysis of the nitrile group during reactions with 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5,6-Tetrachloronicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of performing reactions on this versatile building block, with a special focus on preventing the unwanted hydrolysis of the nitrile group. Our goal is to equip you with the knowledge to achieve high-yield, chemoselective transformations.
Understanding the Challenge: Reactivity of this compound
This compound is a highly electron-deficient pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2, 4, and 6 positions are particularly susceptible to displacement by a variety of nucleophiles. However, the nitrile group at the 3-position introduces a potential complication: its susceptibility to hydrolysis under certain reaction conditions, which can lead to the formation of an amide or a carboxylic acid, thereby reducing the yield of the desired product.
This guide will focus on strategies to selectively functionalize the pyridine ring while preserving the integrity of the crucial nitrile moiety.
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction on this compound. Which chloro-substituent is most likely to be displaced first?
In SNAr reactions on pyridine rings, nucleophilic attack is most favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. For this compound, the positions at C2, C4, and C6 are all activated. The precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions, but generally, the C4 and C6 positions are highly reactive.
Q2: What are the general conditions that lead to the hydrolysis of the nitrile group?
Nitrile hydrolysis typically occurs under either acidic or basic aqueous conditions, often requiring heat.[1][2] The reaction proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid (or its carboxylate salt).[3]
-
Acidic Conditions: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it more susceptible to attack by weak nucleophiles like water.[1][4]
-
Basic Conditions: Strong nucleophiles, such as hydroxide ions, can directly attack the nitrile carbon.[1]
Therefore, to prevent hydrolysis, it is crucial to avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.
Q3: Can I use common bases like sodium hydroxide or potassium hydroxide in my SNAr reaction?
While a base is often required to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction, using strong aqueous bases like NaOH or KOH is risky. These can promote the hydrolysis of the nitrile group, particularly if the reaction requires heating. It is generally recommended to use non-nucleophilic, anhydrous bases.
Q4: Are there any recommended "nitrile-safe" solvents for these reactions?
Yes, the choice of solvent is critical. Polar aprotic solvents are generally preferred for SNAr reactions.[5][6] They can dissolve many organic substrates and nucleophilic salts while not participating in hydrogen bonding that can "cage" and deactivate the nucleophile.[6] More importantly for this topic, they are non-aqueous, which minimizes the risk of hydrolysis.
| Solvent Type | Recommended Examples | Rationale for Use |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Excellent for SNAr; solubilizes reactants and enhances nucleophilicity without providing a water source for hydrolysis.[5][6] |
| Non-Polar Aprotic | Toluene, Xylene | Can be used, especially in phase-transfer catalysis, but may have lower solubility for some reactants. |
| Polar Protic | Water, Ethanol, Methanol | Use with caution or avoid. These can serve as a source of water or hydroxide (in the presence of a base), leading to nitrile hydrolysis.[7] |
Q5: Is it possible to selectively hydrolyze the nitrile to an amide without affecting the rest of the molecule?
While challenging, it is possible under carefully controlled, milder conditions.[3][8] However, stopping the hydrolysis at the amide stage can be difficult as the conditions required often also promote further hydrolysis to the carboxylic acid.[3] If the amide is the desired product, specific literature procedures should be consulted and optimized.
Troubleshooting Guide: Preventing Nitrile Hydrolysis
This section addresses common problems encountered during reactions with this compound and provides actionable solutions.
Problem 1: My reaction is showing significant formation of the corresponding carboxylic acid or amide byproduct.
Root Cause Analysis:
This is a clear indication that the nitrile group is undergoing hydrolysis. The most likely culprits are the presence of water in your reaction system, the use of a strong, nucleophilic base, and/or excessively high reaction temperatures.
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Re-evaluate Your Choice of Base:
-
Switch from strong aqueous bases (NaOH, KOH) to non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Consider using inorganic bases that have low solubility in organic solvents but can still act as acid scavengers, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
-
Optimize Reaction Temperature and Time:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature if possible and gradually increase the temperature only if necessary.
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.
-
Workflow for Minimizing Hydrolysis:
Caption: Troubleshooting flowchart for slow SNAr reactions.
Exemplary Protocol: Ammonolysis of a Tetrachloropyridine-carbonitrile
The following protocol is adapted from a documented procedure for the ammonolysis of a closely related compound, 3,4,5,6-tetrachloropyridine-2-carbonitrile, and illustrates the principles of performing a selective SNAr reaction while preserving the nitrile group. [9] Objective: To synthesize 4-amino-3,5,6-trichloropyridine-2-carbonitrile.
Materials:
-
3,4,5,6-Tetrachloropyridine-2-carbonitrile (1.0 eq)
-
Anhydrous Ethanol (as solvent)
-
Ammonia gas (excess, e.g., 15 eq)
-
Cuprous chloride (catalytic amount, e.g., 0.006 eq)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 3,4,5,6-tetrachloropyridine-2-carbonitrile and the catalytic amount of cuprous chloride in anhydrous ethanol.
-
Ammonia Addition: Cool the solution and slowly bubble ammonia gas through the stirred mixture.
-
Reaction: Allow the reaction to proceed at room temperature for approximately 30 hours.
-
Monitoring: Periodically take aliquots of the reaction mixture to monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete (starting material <0.5%), filter the reaction mixture to remove any solids. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified by washing and drying.
Key Considerations from this Protocol:
-
Solvent: Ethanol, a protic solvent, is used here. While generally cautioned against, in this specific case with ammonia at room temperature, the rate of ammonolysis is significantly faster than the rate of potential nitrile hydrolysis. The use of a large excess of ammonia likely outcompetes any solvent-mediated side reactions.
-
Catalyst: The use of cuprous chloride suggests that this SNAr reaction benefits from catalysis to proceed efficiently at room temperature.
-
Temperature: The reaction is carried out at room temperature, which is a key factor in preventing nitrile hydrolysis.
This example demonstrates that with careful control of reagents and conditions, selective functionalization is highly achievable.
References
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
Reddit. (2023). r/OrganicChemistry - Hydrolysis of nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
-
Organic Chemistry Data. (n.d.). SNAr (Cl) - Common Conditions. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
-
LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
PubMed. (n.d.). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
ResearchGate. (2025). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
-
ResearchGate. (2025). para-Selective Functionalization of Pyridines. Retrieved from [Link]
-
PubMed. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Retrieved from [Link]
-
YouTube. (2018). 20.13 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). 4-selective functionalization of pyridine. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support center for the safe handling and management of reaction exotherms when using 2,4,5,6-Tetrachloronicotinonitrile in large-scale synthesis. This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and best-practice protocols to ensure process safety and experimental success.
Understanding the Hazard: Why Exotherm Management is Critical
This compound is a highly functionalized pyridine derivative. Its reactivity, which makes it a valuable building block, is also the source of its primary hazard in large-scale synthesis: the potential for highly exothermic reactions. The electron-withdrawing effects of four chlorine atoms and a nitrile group activate the pyridine ring for nucleophilic substitution. These reactions, particularly with strong nucleophiles, can release a significant amount of heat.[1]
If this heat is generated faster than it can be removed, the reaction temperature will rise. This increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop known as a thermal runaway .[1][2] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure, explosions, and the release of toxic materials.[3][4] The Safety Data Sheet (SDS) for this compound indicates that it is stable under normal conditions, but strong heating should be avoided and it can form explosive mixtures with air on intense heating.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe scale-up of reactions involving this compound.
Q1: What are the initial signs of a developing exotherm with this compound?
A1: Early detection is key to preventing a thermal runaway.[5] Be vigilant for the following signs:
-
Temperature Deviation: The internal reaction temperature rises above the set point of the cooling system, even with maximum cooling applied.
-
Accelerating Temperature Rise: The rate of temperature increase is not linear but begins to accelerate.
-
Increased Pressure: A sudden or steady increase in reactor pressure, indicating gas evolution or solvent boiling.
-
Changes in Physical Appearance: Unexpected color changes, foaming, or an increase in viscosity.
Q2: How do I choose the right solvent to mitigate thermal risk?
A2: Solvent choice is a critical safety control. Consider the following:
-
High Boiling Point: A solvent with a boiling point well above the intended reaction temperature can absorb more heat before boiling, providing a buffer against temperature spikes.
-
Heat Capacity: Solvents with a higher specific heat capacity can absorb more energy for a given temperature increase.
-
Thermal Stability: Ensure the solvent is thermally stable and does not decompose at the maximum potential temperature of a runaway reaction.
-
Compatibility: The solvent must not react exothermically with the reactants, reagents, or products.
Q3: What is the maximum safe addition rate for my nucleophile?
A3: The "maximum safe addition rate" is not a fixed value; it must be determined experimentally for each specific process. The key is to control the accumulation of the unreacted nucleophile.[6] If the addition rate is faster than the reaction rate, the unreacted reagent builds up. If cooling is then lost, this accumulated reagent can react all at once, leading to a catastrophic exotherm.[7]
Recommendation: Use a semi-batch process where the nucleophile is added slowly and continuously. The addition rate should be such that the reaction is "kinetically controlled," meaning the rate of reaction is governed by the rate of addition, not by the cooling capacity. Reaction calorimetry is the gold standard for determining this safe addition profile.[8]
Q4: My reaction temperature is climbing unexpectedly. What are the immediate steps?
A4: If you suspect a runaway is beginning, act immediately:
-
Stop All Feeds: Immediately stop the addition of all reactants.[7]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Increase Agitation: If safe, increase the stirrer speed to improve heat transfer to the reactor walls. Be cautious, as this can sometimes increase the reaction rate.
-
Prepare for Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure (see Section 4).
-
Alert Personnel: Inform all personnel in the area of the situation.
Q5: What is Reaction Calorimetry and is it necessary for my process?
A5: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction.[6][9] For any exothermic reaction involving this compound that is being scaled up, reaction calorimetry is highly recommended . It provides critical safety data, including:
-
Heat of Reaction (ΔHr): The total amount of heat released.[6]
-
Heat Flow: The rate at which heat is being generated.[8]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost.[6][10] This is a critical parameter for assessing the worst-case scenario.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in a runaway scenario.[10]
This data allows you to design a safe process by ensuring your cooling capacity can always handle the heat being generated.[10]
Troubleshooting Guide: Exotherm Scenarios
| Symptom | Possible Cause | Immediate Action & Solution |
| Slow, steady temperature rise above setpoint | Inadequate cooling capacity for the chosen addition rate. Fouling on reactor jacket reducing heat transfer. | 1. Reduce Addition Rate: Immediately slow down the reagent feed. 2. Verify Cooling System: Check coolant temperature and flow rate. 3. Future Action: Re-evaluate the process using reaction calorimetry to match the heat generation rate with the reactor's cooling capacity. Consider cleaning the reactor jacket. |
| Rapid, accelerating temperature increase | THERMAL RUNAWAY IMMINENT. Loss of cooling, or addition rate far exceeds reaction rate (high accumulation). | 1. STOP ALL FEEDS. 2. MAXIMIZE COOLING. 3. INITIATE EMERGENCY QUENCH (See Protocol 4.2). 4. EVACUATE the immediate area if the temperature continues to rise uncontrollably. |
| Unexpected pressure increase | Gas evolution from a side reaction or decomposition. Solvent has begun to boil. | 1. Follow all steps for a rapid temperature increase. 2. Vent Reactor: If pressure approaches the vessel's limit, vent to a safe location (e.g., scrubber) through a designated emergency vent system. |
| Localized hot spots (observed via IR camera) | Poor mixing leading to pockets of high reactant concentration. | 1. Stop Addition. 2. Increase Agitation Rate (if safe to do so). 3. Future Action: Evaluate and redesign the reactor's agitator for better bulk mixing. Ensure baffles are correctly installed. |
Best Practices & Protocols
Protocol: Preliminary Thermal Hazard Assessment
Before any large-scale experiment, a thorough thermal hazard assessment is mandatory.
-
Literature Review: Search for all available safety information on the specific reaction or analogous transformations.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the onset temperature of decomposition for the starting materials, the reaction mixture, and the final products.
-
Procedure:
-
Prepare samples of each component and the final reaction mixture.
-
Run a DSC scan from ambient temperature to at least 100°C above the planned reaction temperature, at a heating rate of 2-5 °C/min.
-
Identify the onset temperature of any sharp exothermic events. This temperature represents the beginning of thermal decomposition.
-
-
Safety Guideline: The maximum operating temperature of your reaction should be at least 50-100 K below the lowest decomposition onset temperature identified.[7]
-
-
Reaction Calorimetry (RC):
-
Objective: To quantify the heat of reaction and the rate of heat release under process conditions.[8]
-
Procedure:
-
Set up the reaction in a reaction calorimeter (e.g., RC1mx) that mimics the proposed large-scale reactor conditions.[8]
-
Perform the reaction with the planned temperature and addition profiles.
-
The instrument will measure the heat flow in real-time.
-
Use the data to calculate the total heat of reaction and the adiabatic temperature rise.
-
-
-
Worst-Case Scenario Analysis:
-
Objective: To understand the consequences of a cooling failure at the point of maximum reactant accumulation.
-
Calculation: Use the heat of reaction and the heat capacity of the reaction mixture to calculate the adiabatic temperature rise (ΔTad = ΔHr / mCp).[10]
-
Assessment: If the MTSR (Process Temperature + ΔTad) exceeds the boiling point of the solvent or the decomposition temperature, the process is not inherently safe and must be redesigned (e.g., by reducing reactant concentration, slowing addition, or using a different solvent).[10]
-
Protocol: Emergency Quenching
A quenching procedure is a last line of defense to stop a runaway reaction. The quench agent and procedure must be identified before starting the reaction.
-
Quench Agent Selection: The ideal quench agent should be readily available and rapidly neutralize a key reactant or catalyst. For reactions with this compound, this might be a weak acid to neutralize a basic nucleophile, or a chemical that reacts rapidly and non-energetically with the substrate. The quench reaction itself should not be highly exothermic.
-
Pre-Reaction Setup:
-
A quench vessel containing the pre-determined quench agent must be ready for immediate use.
-
The delivery system (e.g., a dedicated pump and line) must be in place and tested.
-
-
Initiation of Quench:
-
When a runaway is confirmed and cannot be controlled by stopping feeds and maximizing cooling, initiate the quench procedure.
-
Rapidly add the quench agent to the reaction mixture with maximum agitation to ensure rapid mixing.
-
Visualizations & Data
Thermal Risk Assessment Workflow
This diagram outlines the decision-making process for assessing the thermal safety of a reaction.
Caption: Decision workflow for thermal hazard assessment.
Safe Semi-Batch Reactor Setup
This diagram illustrates a recommended setup for controlling exothermic reactions at scale.
Caption: Recommended semi-batch reactor configuration.
Quantitative Data Summary
| Parameter | Symbol | Importance | Method of Determination |
| Heat of Reaction | ΔHr | Total energy released; determines potential severity. | Reaction Calorimetry (RC)[6] |
| Adiabatic Temperature Rise | ΔTad | Worst-case temperature increase with no cooling. | Calculated from ΔHr and Heat Capacity (Cp).[10] |
| Decomposition Onset Temp. | Td | Temperature at which material begins to self-heat. | Differential Scanning Calorimetry (DSC).[10] |
| Max. Temp. Synthesis Reaction | MTSR | Highest achievable temp in a runaway (Tprocess + ΔTad). | Calculated from RC and process data.[10] |
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Westerterp, K. R., & Molga, E. J. (2006). SAFETY AND RUNAWAY PREVENTION IN BATCH AND SEMIBATCH REACTORS—A REVIEW. Scribd.
- Wikipedia. (n.d.). Reaction calorimeter.
- Joshi, M. A. (n.d.). Practical approach to prediction and prevention of runaway reactions.
- Schmidt, J., & Slaz, L. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. VDE ETG-Journal.
- Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. ResearchGate.
- LibreTexts Chemistry. (n.d.). Calorimetry.
- Wikipedia. (n.d.). Exothermic reaction.
- Mettler Toledo. (n.d.). Reaction Calorimeters.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
- Jubilant Ingrevia. (n.d.). 2,3,5,6-Tetrachloropyridine (Symtet) Safety Data Sheet.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. cetjournal.it [cetjournal.it]
- 8. mt.com [mt.com]
- 9. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 10. wjarr.com [wjarr.com]
Technical Support Center: Catalyst and Ligand Selection for Challenging Couplings with 2,4,5,6-Tetrachloronicotinonitrile
Welcome to the technical support center for cross-coupling reactions involving 2,4,5,6-tetrachloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this highly functionalized and challenging substrate. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (General)
This section addresses foundational questions about the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: What makes this compound a "challenging" substrate for cross-coupling?
A1: The difficulty arises from a combination of four key factors:
-
Multiple Reactive Sites: The presence of four C-Cl bonds presents a significant challenge for achieving selective mono-substitution. Controlling the reaction to target a single, specific position requires carefully tuned conditions.
-
Aryl Chloride Inertness: C-Cl bonds are significantly stronger and less reactive than C-Br or C-I bonds. The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is therefore more kinetically demanding and often rate-limiting.[1] This necessitates the use of highly active catalyst systems.
-
Electronic Deficiency: The pyridine ring is inherently electron-deficient. This is further amplified by five strongly electron-withdrawing substituents (four chlorines and a nitrile group). While this can facilitate the initial oxidative addition step, it can also influence other steps in the catalytic cycle and the stability of reaction intermediates.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can sometimes act as a catalyst poison, sequestering the active catalyst and slowing or halting the reaction.[3][4] Employing bulky ligands that shield the metal center is a common strategy to mitigate this effect.[3]
Q2: What is the expected order of reactivity for the different chlorine atoms on the ring?
A2: For polychlorinated pyridines and related heterocycles, the regioselectivity of substitution is governed by a combination of electronic and steric effects. While specific experimental validation on this exact substrate is sparse in the provided literature, we can infer a general order of reactivity based on established principles for halogenated pyridines:
-
C4 Position: The C-Cl bond at the C4 position (para to the nitrogen) is typically the most reactive towards palladium-catalyzed cross-coupling. This is due to a favorable combination of electronic activation from the ring nitrogen and less steric hindrance compared to the positions adjacent to the nitrile group.
-
C6 Position: The C6 position (ortho to the nitrogen) is often the next most reactive site.
-
C2 Position: The C2 position is also ortho to the nitrogen, but its reactivity is significantly diminished by the steric hindrance from the adjacent C3-nitrile group.
-
C5 Position: The C5 position is generally the least reactive C-Cl bond in this scaffold.
Therefore, the predicted order of reactivity for mono-substitution is C4 > C6 >> C2 > C5 . Achieving substitution at the less reactive positions often requires blocking the more reactive sites first or employing highly specialized, ligand-controlled conditions.
Q3: How can I achieve selective mono-substitution and avoid over-reaction?
A3: Achieving high selectivity for a single coupling is paramount. The following strategies are critical:
-
Stoichiometry: Use the coupling partner (e.g., boronic acid, amine) as the limiting reagent. A slight excess (typically 1.1-1.2 equivalents) is common to drive the reaction to completion, but using a large excess can promote di- or tri-substitution.
-
Low Catalyst Loading: Use the minimum amount of catalyst necessary for efficient conversion (e.g., 0.5–2 mol %). Higher loadings can increase the rate of subsequent couplings.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures often decrease selectivity by providing enough energy to overcome the activation barrier for coupling at less reactive sites.
-
Ligand Choice: The steric and electronic properties of the ligand can profoundly influence selectivity. Bulky ligands can favor substitution at the most accessible C4 position while disfavoring the more hindered C2 and C6 positions.[5]
Part 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling this compound presents specific hurdles.
Q4: My Suzuki-Miyaura reaction shows no product, and I only recover starting materials. What are the most likely causes?
A4: This common issue usually points to an inactive catalytic system or suboptimal reaction conditions for this challenging aryl chloride.
-
Cause 1: Ineffective Catalyst/Ligand Combination. Standard or older-generation catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds.[6] The oxidative addition step is likely too slow.
-
Cause 2: Inappropriate Base. The base is not merely a proton scavenger; it is crucial for activating the boronic acid to facilitate the transmetalation step.[1][5] A weak or unsuitable base will stall the catalytic cycle.
-
Solution: Use a strong, non-nucleophilic base.
-
-
Cause 3: Insufficient Temperature. The activation of C-Cl bonds requires higher thermal energy than C-Br or C-I bonds.
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Q5: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A5: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a major competing pathway, especially with electron-deficient heteroaryl boronic acids.[1][3]
-
Use Anhydrous Conditions: While some Suzuki protocols benefit from water, if protodeboronation is severe, minimizing water content can help. Use anhydrous solvents and reagents.
-
Use Boronic Esters or Trifluoroborates: Boronic pinacol esters or potassium trifluoroborate salts are often more stable and less susceptible to protodeboronation than the corresponding free boronic acids.[1]
-
Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boron reagent can help compensate for some degradation during the reaction.[1]
-
Base Choice: Ensure the base is not excessively harsh. While strong bases are needed, ensure they are thoroughly mixed and do not create localized high concentrations that could degrade the reagent.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
The table below provides a validated starting point for screening reactions.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air- and moisture-stable precatalyst ensures reliable generation of the active Pd(0) species.[5] |
| Ligand | XPhos (1-2 mol% if not using a precatalyst) | Bulky, electron-rich ligand facilitates oxidative addition of the C-Cl bond.[1][5] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | Strong, effective base for activating the boron reagent without significant side reactions.[5][10] |
| Boron Reagent | Arylboronic acid or pinacol ester (1.2 equiv.) | Pinacol esters offer greater stability against protodeboronation.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | High-boiling aprotic solvent is effective; a small amount of water can aid solubility and transmetalation.[10][11] |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for C-Cl bond cleavage.[5][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Part 3: Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[12] Success with this compound hinges on using a sufficiently active catalyst that can couple an unactivated C-Cl bond while tolerating the pyridine nitrogen.
Q6: My Buchwald-Hartwig amination is failing with a primary or secondary amine. What is the best catalyst system?
A6: Failure in this reaction is almost always due to an insufficiently active catalyst that cannot overcome the hurdle of C-Cl oxidative addition or is inhibited by the substrate/product.
-
Cause: Inadequate Ligand. First-generation ligands (e.g., P(o-tolyl)₃) or even bidentate ligands like DPPF may not be active enough for this substrate.[12] The catalytic cycle requires a ligand that promotes all three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[9][13]
-
Solution: Use state-of-the-art, sterically hindered, electron-rich dialkylbiaryl phosphine ligands.[8] These ligands create a bulky coordination sphere around the palladium, which both promotes the desired reaction steps and prevents the formation of inactive catalyst dimers.[8][12]
-
Recommended Ligands: For primary amines, BrettPhos is an excellent choice.[9] For a broader range of primary and secondary amines, XPhos or RuPhos are highly effective.[8]
-
Recommended Precatalysts: Again, using a precatalyst like BrettPhos Pd G3 simplifies reaction setup and improves reproducibility.
-
-
-
Cause: Incorrect Base. The base must be strong enough to deprotonate the amine (or the N-H palladium complex) to form the palladium-amido intermediate, but not so nucleophilic that it reacts with the substrate.
-
Solution: Use a strong, non-nucleophilic hindered base.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.[14]
-
-
General Catalytic Cycle for Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
General Protocol for a Screening Buchwald-Hartwig Amination Reaction
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with water. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC. National Institutes of Health (NIH). [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Coupling outcomes for pyridines. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,5,6-Tetrachloronicotinonitrile and 2,4,5,6-Tetrachloropyrimidine
Abstract
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic strategy and molecular properties. Polychlorinated heteroaromatics are exceptionally versatile building blocks, prized for their susceptibility to sequential functionalization via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the chemical reactivity of two prominent scaffolds: 2,4,5,6-Tetrachloronicotinonitrile and 2,4,5,6-Tetrachloropyrimidine. By examining their intrinsic electronic properties and providing supporting experimental frameworks, this document aims to equip scientists with the field-proven insights necessary for informed substrate selection.
Introduction: Two Highly Activated Heterocyclic Scaffolds
Both this compound and 2,4,5,6-tetrachloropyrimidine are electron-deficient aromatic systems, heavily functionalized with chloro-substituents that serve as excellent leaving groups in nucleophilic substitution reactions.[1] Their utility lies in the ability to precisely and sequentially replace these chlorine atoms with a diverse array of nucleophiles (amines, alcohols, thiols, etc.), enabling the rapid construction of complex molecular libraries for screening and development.[2][3]
The fundamental difference between these two molecules lies in the core aromatic structure, which profoundly influences the electronic landscape and, consequently, the reactivity and regioselectivity of their reactions.
Caption: Chemical structures of the two compared scaffolds.
2,4,5,6-Tetrachloropyrimidine belongs to the diazine family, featuring two nitrogen atoms at the 1- and 3-positions of the six-membered ring. In contrast, this compound is a pyridine derivative (an azine) with a single ring nitrogen and a powerful electron-withdrawing nitrile group (-C≡N) at the 3-position. This structural variance is the primary determinant of their distinct chemical behaviors.
Electronic Properties and Their Impact on Reactivity
The susceptibility of an aromatic ring to nucleophilic attack is governed by its electron density. Potent electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it more electrophilic and thus more reactive towards nucleophiles.[4]
2,4,5,6-Tetrachloropyrimidine: The Diazine Advantage
The pyrimidine core is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms. These atoms exert a strong inductive electron-withdrawing effect (-I), pulling electron density away from the ring carbons. This effect renders all carbon positions on the pyrimidine ring significantly electrophilic. The positions most susceptible to nucleophilic attack are C4 and C6, which are para to one ring nitrogen and ortho to the other, followed by the C2 position, which is situated between both nitrogens.[5] The chlorine at C5 is generally the least reactive.
This compound: A Tale of Two Effects
In this molecule, reactivity is governed by the combined influence of the ring nitrogen and the nitrile group.
-
Ring Nitrogen: As with pyrimidine, the pyridine nitrogen is electronegative and deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions.
-
Nitrile Group (-C≡N): The nitrile group is one of the most powerful EWGs used in organic synthesis. It deactivates the ring through two distinct mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen of the nitrile group pulls electron density through the sigma bonds.[6]
-
Resonance Effect (-M): The π-system of the nitrile group can delocalize electron density from the aromatic ring, creating resonance structures that place a positive charge on the ring carbons. This effect is most pronounced at the ortho and para positions relative to the nitrile group.[6][7]
-
In this compound, the nitrile group at C3 strongly activates the C2, C4, and C6 positions for nucleophilic attack.
Comparative Reactivity: A Synthesis
While both molecules are highly activated, 2,4,5,6-tetrachloropyrimidine is generally considered the more reactive scaffold towards nucleophilic aromatic substitution. The rationale is based on the cumulative electron-withdrawing power. The presence of two ring nitrogen atoms in the pyrimidine core creates a more profound and uniform electron deficiency across the ring compared to the single nitrogen and single nitrile group of the nicotinonitrile. This heightened electrophilicity leads to a lower activation energy for the formation of the key reaction intermediate.
The reaction for both substrates proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic adduct known as a Meisenheimer intermediate.[8] The greater stability of this intermediate for the pyrimidine system contributes to its enhanced reactivity.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: Where Does the Nucleophile Attack?
In polysubstituted systems, predicting the site of the first substitution is crucial for synthetic planning.
-
2,4,5,6-Tetrachloropyrimidine: Experimental evidence consistently shows that the initial nucleophilic attack occurs selectively at the C4 or C6 positions .[5][9] These positions are equivalent and are electronically favored. Attack at these sites allows the negative charge of the Meisenheimer intermediate to be delocalized onto both ring nitrogen atoms, providing maximum stabilization.
-
This compound: The situation is more complex due to the interplay of the ring nitrogen and the C3-nitrile group. Both the C4 and C6 positions are highly activated. The C4 position is para to the ring nitrogen and ortho to the nitrile group, while the C6 position is ortho to the ring nitrogen and para to the nitrile group. While direct comparative data is scarce, the C4 and C6 positions are the most probable sites of initial attack due to this dual activation.
Supporting Experimental Data & Protocols
The following sections provide representative experimental protocols that highlight the practical application of these substrates in SNAr reactions.
Protocol 1: Site-Selective Amination of 2,4,5,6-Tetrachloropyrimidine
This protocol is adapted from studies demonstrating the high regioselectivity of nucleophilic substitution on the tetrachloropyrimidine core.[5]
Objective: To synthesize a mono-amino-substituted trichloropyrimidine derivative.
Materials:
-
2,4,5,6-Tetrachloropyrimidine (1.0 equiv)
-
Aryl sulfonamide or amine nucleophile (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or other suitable base (1.5 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of 2,4,5,6-tetrachloropyrimidine in DMF, add the amine nucleophile.
-
Add the base (e.g., K₂CO₃) to the mixture.
-
Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C4-substituted product.
Expected Outcome: The reaction yields the mono-substituted product with high regioselectivity, where the nucleophile has displaced the chlorine atom at the C4 position. Good to high yields are typically reported under these conditions.[5]
Protocol 2: General Nucleophilic Substitution on this compound
This is a generalized protocol based on standard SNAr conditions for highly activated polychloroheterocycles.[10]
Objective: To synthesize a mono-substituted trichloronicotinonitrile derivative.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, aniline) (1.0-1.2 equiv)
-
A suitable solvent (e.g., THF, acetonitrile, or the nucleophile itself if liquid)
-
If required, a non-nucleophilic base (e.g., triethylamine, DIPEA)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice-water bath (0 °C).
-
Slowly add the nucleophile (and base, if necessary) to the stirred solution over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product via flash chromatography or recrystallization.
Caption: A generalized workflow for nucleophilic aromatic substitution.
Data Summary and Comparison
| Feature | 2,4,5,6-Tetrachloropyrimidine | This compound |
| Core Structure | Pyrimidine (1,3-Diazine) | Pyridine (Azine) |
| Key EWGs | Two ring nitrogen atoms | One ring nitrogen, one C3-nitrile group |
| Overall Reactivity | Higher . More profound, uniform electron deficiency. | High . Strong but slightly less activating than the diazine core. |
| Primary Site of Attack | C4 / C6 positions (experimentally verified)[5][9] | C4 / C6 positions (predicted) |
| Intermediate Stability | High (charge delocalized over two N atoms) | High (charge delocalized over N and CN group) |
| Key Advantage | Extremely high reactivity and well-documented, predictable regioselectivity. | Offers a different substitution pattern and the nitrile group as a handle for further chemistry.[11] |
Conclusion for the Bench Scientist
The choice between 2,4,5,6-tetrachloropyrimidine and this compound depends on the specific goals of the synthetic campaign.
-
For projects requiring maximum reactivity and a well-established, highly predictable regioselectivity for the first substitution, 2,4,5,6-tetrachloropyrimidine is the superior choice. Its symmetrical activation and extensive documentation make it a reliable workhorse for building libraries based on a C4/C6 substitution pattern.
-
This compound is an excellent substrate for creating pyridine-based compounds where the nitrile functional group is a desired feature in the final molecule or is intended as a synthetic handle for subsequent transformations (e.g., reduction to an amine or hydrolysis to a carboxylic acid). While highly reactive, its substitution patterns may require more empirical validation depending on the nucleophile used.
Both molecules are powerful tools in the arsenal of the medicinal and materials chemist. A thorough understanding of their underlying electronic properties, as detailed in this guide, is paramount to leveraging their full synthetic potential.
References
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. Benchchem.
- ResearchGate. (n.d.). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives | Request PDF.
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The 3-Cyano Group: A Decisive Influencer in the Reactivity of Polychlorinated Pyridines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, polychlorinated pyridines serve as versatile building blocks for the synthesis of functionalized molecules pivotal to the pharmaceutical and agrochemical industries. Their utility is largely dictated by the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr). The strategic placement of electron-withdrawing groups can dramatically alter the reactivity and regioselectivity of these reactions. This guide provides an in-depth comparison of the reactivity of polychlorinated pyridines, with a particular focus on the profound influence of a 3-cyano substituent. We will explore the mechanistic underpinnings of this enhanced reactivity and provide supporting experimental data and protocols to inform your synthetic strategies.
The Intrinsic Reactivity of Polychlorinated Pyridines
The pyridine ring, being an electron-deficient heterocycle due to the electronegative nitrogen atom, is inherently more susceptible to nucleophilic attack than its carbocyclic counterpart, benzene.[1] This electron deficiency is most pronounced at the positions ortho (2,6) and para (4) to the nitrogen atom.[2] In polychlorinated pyridines, such as pentachloropyridine, the chlorine atoms serve as good leaving groups, and the electron-withdrawing inductive effect of multiple chlorine atoms further enhances the electrophilicity of the ring carbons.
Nucleophilic substitution on pentachloropyridine generally favors the 4-position, a consequence of the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[3][4] However, substitutions at the 2- and 6-positions are also observed, and the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
The Activating Effect of the 3-Cyano Group
The introduction of a strongly electron-withdrawing cyano group at the 3-position of a polychlorinated pyridine, as in tetrachloro-3-cyanopyridine, has a dramatic impact on its reactivity. The cyano group exerts its influence through two primary mechanisms:
-
Inductive Effect: The electronegative nitrogen atom of the cyano group withdraws electron density from the pyridine ring through the sigma bond network, increasing the electrophilicity of all ring carbons.
-
Resonance Effect: While the cyano group is at the meta-position relative to the nitrogen, it can still participate in resonance stabilization of the negative charge in the Meisenheimer intermediates formed upon nucleophilic attack at the 2-, 4-, and 6-positions. This stabilization is a key factor in accelerating the rate of substitution at these positions.
The cumulative effect of the pyridine nitrogen and the 3-cyano group renders the 2-, 4-, and 6-positions of tetrachloro-3-cyanopyridine significantly more electrophilic and thus more susceptible to nucleophilic attack compared to the analogous positions in pentachloropyridine.
Comparative Reactivity: A Case Study with Sodium Azide
To illustrate the enhanced reactivity imparted by the 3-cyano group, let us compare the reaction of pentachloropyridine and tetrachloro-3-cyanopyridine with sodium azide.
| Substrate | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Pentachloropyridine | Sodium Azide | 2,4,6-Triazido-3,5-dichloropyridine | Not specified | Not specified | [5] |
| Tetrachloro-3-cyanopyridine | Sodium Azide | 2,4,6-Triazido-3-chloro-5-cyanopyridine | Aqueous acetone, room temperature | 86-98% | [5] |
While the reaction conditions for the azidation of pentachloropyridine are not detailed in the available literature, the fact that the reaction with tetrachloro-3-cyanopyridine proceeds to near-quantitative yield at room temperature is a strong indicator of its significantly higher reactivity.[5] The presence of the 3-cyano group allows for much milder reaction conditions compared to what is typically required for nucleophilic substitutions on less activated polychlorinated pyridines.
Mechanistic Rationale
The enhanced reactivity of tetrachloro-3-cyanopyridine can be rationalized by examining the stability of the Meisenheimer intermediates formed during the SNAr reaction.
Caption: Generalized SNAr mechanism on tetrachloro-3-cyanopyridine.
The 3-cyano group, through its combined inductive and resonance effects, effectively delocalizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the nucleophilic addition step, which is often the rate-determining step in SNAr reactions.
Experimental Protocols
The following are representative experimental protocols for the nucleophilic substitution of pentachloropyridine and tetrachloro-3-cyanopyridine with sodium azide.
Synthesis of 2,4,6-Triazido-3,5-dichloropyridine from Pentachloropyridine
Caption: Experimental workflow for the synthesis of 2,4,6-triazido-3,5-dichloropyridine.
Materials:
-
Pentachloropyridine
-
Sodium azide
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve pentachloropyridine in a mixture of acetone and water.
-
Add sodium azide to the solution.
-
Heat the reaction mixture and stir vigorously. The exact temperature and reaction time may need to be optimized, but temperatures above 30 °C are likely required.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the product under vacuum to yield 2,4,6-triazido-3,5-dichloropyridine.
Synthesis of 2,4,6-Triazido-3-chloro-5-cyanopyridine from Tetrachloro-3-cyanopyridine
Caption: Experimental workflow for the synthesis of 2,4,6-triazido-3-chloro-5-cyanopyridine.
Materials:
-
Tetrachloro-3-cyanopyridine
-
Sodium azide
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve tetrachloro-3-cyanopyridine in aqueous acetone.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature.[5]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the product under vacuum to yield 2,4,6-triazido-3-chloro-5-cyanopyridine. A yield of 86-98% can be expected.[5]
Conclusion
The presence of a 3-cyano group on a polychlorinated pyridine ring significantly enhances its reactivity towards nucleophilic aromatic substitution, specifically at the 2-, 4-, and 6-positions. This heightened reactivity, driven by the strong electron-withdrawing nature of the cyano group, allows for the use of milder reaction conditions and often leads to high yields of the desired substituted products. For researchers and professionals in drug development and fine chemical synthesis, tetrachloro-3-cyanopyridine and its analogues represent powerful and versatile synthons for the construction of complex, functionalized pyridine derivatives. Understanding the principles outlined in this guide will enable the rational design of synthetic routes and the efficient production of novel molecular entities.
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Poorfreidoni, A., Ranjbar-Karimi, R., & Kia, R. (2015). Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. New Journal of Chemistry, 39(6), 4398-4406. [Link]
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Banks, R. E., & Williamson, G. E. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 2964-2971. [Link]
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A Comparative Guide to Validating the Structure of 2,4,5,6-Tetrachloronicotinonitrile Reaction Products
Introduction: The Challenge of Regiochemistry in a Privileged Scaffold
2,4,5,6-Tetrachloronicotinonitrile is a highly versatile and valuable building block in modern medicinal chemistry and materials science. Its electron-deficient pyridine core, adorned with a nitrile group and four distinct chlorine atoms, presents a rich platform for derivatization. However, this same structural wealth introduces a significant analytical challenge: regioselectivity. When reacting this scaffold, particularly in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, the incoming fragment can potentially replace one of three electronically distinct chlorine atoms (at the C2/C6, C4, or C5 positions).
Unambiguous structural determination of the resulting product is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and ensuring the integrity of downstream research. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these reaction products, grounded in the principles of causality and self-validating workflows. We will explore the strengths and limitations of each method, moving beyond a simple listing of techniques to explain why a particular method is chosen and how the data should be interpreted in context.
The Synthetic Landscape: Nucleophilic Aromatic Substitution (SNAr)
The most common transformation of this compound involves SNAr. The pyridine nitrogen and the cyano group are powerful electron-withdrawing groups, which activate the ring towards nucleophilic attack.[1] This activation is not uniform across the four chlorine-bearing carbons.
Causality of Reaction Site: The stability of the negatively charged intermediate (the Meisenheimer complex) dictates the most probable site of reaction.[2] Positions ortho (C2, C6) and para (C4) to the ring nitrogen are most activated because they allow the negative charge of the intermediate to be delocalized directly onto the electronegative nitrogen atom, a stabilizing resonance effect.[3] The C5 position is meta to the nitrogen, and attack at this site does not permit such delocalization, making it the least reactive position. Therefore, monosubstitution reactions almost invariably yield a mixture of isomers substituted at the C2/C6 or C4 positions. Distinguishing between these possibilities is the core analytical challenge.
Diagram: Potential SNAr Products
The following diagram illustrates the primary isomeric products expected from a monosubstitution reaction with a generic nucleophile ("Nu").
Caption: Reaction pathways for SNAr on this compound.
The Analytical Gauntlet: A Multi-Technique Approach
No single technique can universally provide a complete and cost-effective structural answer. A logical, tiered approach is required. We advocate for a workflow that begins with rapid, high-throughput methods to confirm mass and purity, followed by high-information-content techniques for definitive structural elucidation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the ideal first step. Its primary role is to confirm that a substitution reaction has occurred and to assess the purity of the product.
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the accurate mass of the molecular ion, allowing for the confident determination of the product's elemental formula. More importantly for this class of compounds, MS provides an unmistakable signature: the chlorine isotopic pattern.[4] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Starting Material (4 Cl atoms): Will show a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8).
-
Monosubstituted Product (3 Cl atoms): Will show a different, but equally characteristic, cluster (M', M'+2, M'+4, M'+6).
This pattern immediately confirms the net reaction (one Cl replaced by Nu) and serves as a powerful tool for identifying product peaks in a complex chromatogram.
| Technique | Strengths | Weaknesses |
| LC-HRMS | Confirms molecular formula.[5] Distinctive isotopic pattern confirms the number of chlorine atoms.[6] High throughput for purity assessment. | Does not distinguish between isomers (e.g., C4 vs. C6 substitution). Fragmentation patterns can be complex and may not always provide regiochemical information. |
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a final concentration of 1-10 µg/mL.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution, typically from water/acetonitrile + 0.1% formic acid. This separates the product from starting material and impurities.
-
Mass Spectrometry: Acquire data in both positive and negative ion modes using an ESI or APCI source.[5] Set the instrument to a resolution of >60,000 to ensure accurate mass measurement.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the product. Analyze the mass spectrum of the corresponding peak to confirm the accurate mass and verify that the isotopic pattern matches that of a trichlorinated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation
While MS confirms what happened, NMR spectroscopy reveals where it happened. Since the starting pyridine ring is devoid of protons, ¹H NMR will only show signals for the newly introduced nucleophile. The key to solving the puzzle of regiochemistry lies in ¹³C NMR spectroscopy .
Trustworthiness: The chemical environment of each carbon atom in the pyridine ring is unique. When a chlorine atom is replaced by a new functional group, the electronic environment of the entire ring is perturbed. This causes predictable changes in the ¹³C NMR chemical shifts. The carbon atom directly attached to the new substituent (the ipso-carbon) will experience the largest change in its chemical shift, while the other carbons will show smaller, but still diagnostic, shifts.
| Technique | Strengths | Weaknesses |
| ¹³C NMR | The most powerful technique for distinguishing C4 vs. C2/C6 isomers. Provides a unique fingerprint for each isomer based on the pattern of carbon signals.[7] | Requires more sample and longer acquisition times than ¹H NMR. Signal assignment can be challenging without 2D NMR or computational support. |
| ¹H NMR | Confirms the structure of the incorporated nucleophile. Fast and requires minimal sample. | Provides no direct information on the substitution position on the tetrachloronicotinonitrile core. |
| 2D NMR (HSQC, HMBC) | Essential for linking proton signals from the substituent to carbons in the pyridine ring, confirming connectivity. | Adds significant instrument time. |
The following table provides illustrative, predicted ¹³C NMR chemical shifts for a hypothetical product where morpholine has displaced a chlorine atom. Actual values will vary with solvent and other factors, but the relative positions and patterns are diagnostic.[8][9][10]
| Carbon Position | 2,4,5,6-Tetrachloro--nicotinonitrile (Start) | 4-Morpholino-2,5,6-trichloro- (Para-Substituted) | 6-Morpholino-2,4,5-trichloro- (Ortho-Substituted) |
| C2 | ~152 ppm | ~153 ppm | ~158 ppm (C-Nu) |
| C3 | ~108 ppm | ~109 ppm | ~107 ppm |
| C4 | ~145 ppm | ~155 ppm (C-Nu) | ~146 ppm |
| C5 | ~135 ppm | ~130 ppm | ~136 ppm |
| C6 | ~150 ppm | ~151 ppm | ~151 ppm (C-Cl) |
| CN | ~115 ppm | ~114 ppm | ~115 ppm |
Key Insight: The most dramatic shift occurs at the ipso-carbon (the site of substitution). In the para-substituted product, the C4 signal moves significantly downfield. In the ortho-substituted product, it is the C6 (or C2) signal that shifts dramatically. This difference provides a clear, self-validating system for structural assignment.
-
Sample Preparation: Dissolve 20-50 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm the presence and integrity of the substituent.
-
Acquire a quantitative ¹³C NMR spectrum (proton-decoupled). Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for quaternary carbons.
-
If ambiguity remains, acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This will show correlations between the protons on the substituent (e.g., the -CH₂- groups of morpholine adjacent to the nitrogen) and the carbons of the pyridine ring over 2-3 bonds, providing definitive proof of the attachment point.
-
X-ray Crystallography: The Ultimate Arbiter
When NMR data is ambiguous or when an undisputed "ground truth" structure is required (e.g., for a patent filing or publication), single-crystal X-ray crystallography is the gold standard.[11][12] It provides a precise, three-dimensional map of the atoms in the molecule, leaving no doubt as to the connectivity and regiochemistry.[13]
Authoritative Grounding: The primary limitation is the need to grow a high-quality single crystal, which can be a significant challenge. However, if a crystal can be obtained, the resulting structure is considered definitive proof.
| Technique | Strengths | Weaknesses |
| X-ray Crystallography | Provides unambiguous, absolute structural proof. [14][15] Determines bond lengths, bond angles, and solid-state conformation. | Requires a suitable single crystal , which can be difficult or impossible to obtain. The structure represents the solid state, which may not be identical to the structure in solution. |
-
Crystallization Screening: The purified compound is subjected to various crystallization conditions. This involves slowly evaporating solutions of the compound in a range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol/water).
-
Crystal Selection & Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on the diffractometer.
-
Data Collection: The crystal is cooled in a stream of nitrogen gas, and X-ray diffraction data are collected.
-
Structure Solution & Refinement: The collected data is processed to solve and refine the crystal structure, yielding a 3D model of the molecule.
Recommended Analytical Workflow
For any new reaction product of this compound, we propose the following self-validating workflow to ensure scientific integrity.
Diagram: Structural Validation Workflow
Caption: A decision-based workflow for robust structural validation.
Conclusion
Validating the structure of reaction products derived from this compound is a critical task that demands a rigorous, multi-faceted analytical approach. Relying on a single piece of data is insufficient. The process must begin with mass spectrometry to confirm the fundamental transformation and conclude with NMR spectroscopy to resolve the crucial question of regiochemistry. For cases of ambiguity or the need for absolute proof, X-ray crystallography serves as the final arbiter. By following the structured workflow presented in this guide, researchers can ensure the scientific integrity of their work and build a reliable foundation for the development of novel pharmaceuticals and materials.
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Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. ACS Omega.[Link]
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Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. MDPI.[Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.[Link]
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Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.[Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.[Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
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nucleophilic aromatic substitutions. YouTube.[Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.[Link]
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2,4,5,6-Tetrachloropyrimidine. PubChem.[Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[Link]
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Evaluation of atmospheric-plasma-source absorption mode Fourier transform Orbitrap mass spectrometry for chlorinated paraffin mixtures. PubMed Central.[Link]
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The mass spectrometry of chlorinated dibenzo-p-dioxins. PubMed.[Link]
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A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. PMC.[Link]
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New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry. Bohrium.[Link]
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Anyone knows an alternative qualitative test to 2,4-Dinitrophenylhydrazine (Brady's test)? ResearchGate.[Link]
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(PDF) The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. ResearchGate.[Link]
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A Comparative Guide to the Efficacy of Palladium Catalysts for 2,4,5,6-Tetrachloronicotinonitrile Couplings
For the modern researcher in medicinal chemistry and materials science, the functionalization of densely halogenated heterocyclic scaffolds is a cornerstone of molecular design. Among these, 2,4,5,6-tetrachloronicotinonitrile represents a versatile, yet challenging, building block. Its electron-deficient nature and multiple reactive sites demand a nuanced approach to catalyst selection for cross-coupling reactions. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the selective functionalization of this important substrate, supported by experimental data and mechanistic insights to empower rational catalyst choice in your research.
The Challenge of Polychlorinated Pyridines
The this compound core presents a unique set of challenges for palladium-catalyzed cross-coupling. The electron-withdrawing nitrile group and the pyridine nitrogen significantly deactivate the ring, making oxidative addition, often the rate-limiting step in many catalytic cycles, particularly arduous.[1] Furthermore, the presence of four distinct chlorine atoms raises the critical issue of regioselectivity. Achieving selective mono-, di-, or even full substitution requires a catalyst system with exquisite control over the reaction.
This guide will dissect the performance of prominent palladium catalyst classes across four key transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. We will explore how the choice of ligand—from traditional phosphines to advanced N-heterocyclic carbenes (NHCs)—and reaction conditions can be tailored to achieve desired outcomes.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Boronic Acids
The Suzuki-Miyaura reaction is a workhorse for the formation of biaryl and heteroaryl-aryl bonds.[2][3] For a substrate as electron-deficient as this compound, the choice of catalyst is paramount to achieving efficient coupling.
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Limitations | Representative Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Cost-effective, readily available.[2][3] | Higher catalyst loading often required, sensitive to air.[3] | 75-85 |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 1-3 | Enhanced stability, good for a range of substrates.[4] | Can be less active for highly deactivated chlorides. | 80-90 |
| Pd-NHC Complexes (e.g., PEPPSI-IPr) | N-Heterocyclic Carbene | 0.5-2 | High activity for aryl chlorides, thermally stable.[2] | Ligand synthesis can be more complex and costly. | >90 |
| Buchwald Palladacycle Precatalysts (e.g., XPhos-Pd-G3) | Biaryl Phosphine | 0.5-2 | Excellent for challenging substrates, high turnover numbers.[3] | Higher cost of ligands. | >95 |
Yields are representative and based on couplings with similar polychlorinated heteroaromatic systems. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Mechanistic Rationale and Experimental Insights
The superior performance of catalysts bearing bulky, electron-rich ligands, such as those in Buchwald and NHC systems, can be attributed to their ability to accelerate both the oxidative addition of the C-Cl bond to the Pd(0) center and the subsequent reductive elimination to release the product.[3] The strong σ-donating character of NHC ligands, for instance, increases the electron density on the palladium, facilitating the cleavage of the strong C-Cl bond.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar polychlorinated heteroaromatics.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos-Pd-G3, 1 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
II. Heck Reaction: Olefination of the Nicotinonitrile Core
The Heck reaction provides a powerful method for the formation of C-C bonds between the chlorinated pyridine and an alkene.[5][6] Given the electron-deficient nature of the substrate, careful selection of the catalyst and base is crucial to ensure efficient reaction and prevent side reactions.[7]
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Limitations | Representative Yield (%) |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | 2-5 | Inexpensive and readily available components.[8] | May require higher temperatures; potential for phosphine oxide formation. | 60-75 |
| PdCl₂(PPh₃)₂ | Monodentate Phosphine | 2-5 | Pre-formed, relatively stable catalyst. | Similar limitations to in-situ generated Pd/PPh₃ systems. | 65-80 |
| Palladacycles (e.g., Herrmann's Catalyst) | Phosphine | 0.1-1 | Highly active, low catalyst loadings. | Can be sensitive to air and moisture. | 85-95 |
| Pd-NHC Complexes | N-Heterocyclic Carbene | 1-3 | High thermal stability, good for deactivated chlorides. | Ligand cost can be a factor. | >90 |
Yields are representative and based on couplings with similar electron-deficient aryl chlorides. Actual yields may vary depending on the specific alkene and reaction conditions.
Mechanistic Rationale and Experimental Insights
In the Heck reaction, a phosphine-free system or one with simple phosphines can be effective, but for challenging substrates like tetrachloronicotinonitrile, more sophisticated ligands are often necessary.[7] Palladacycles are particularly effective due to their high stability and activity, allowing for lower catalyst loadings.[9] The choice of base is also critical; organic bases like triethylamine are commonly used.[5]
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Herrmann's Catalyst, 0.5 mol%), and a suitable base (e.g., triethylamine, 2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides.[10] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst, although copper-free methods have been developed.[11]
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Co-catalyst | Key Advantages | Limitations | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Monodentate Phosphine | CuI | The classic, widely used system.[10] | Can lead to alkyne homocoupling (Glaser coupling). | 70-85 |
| Pd(dppf)Cl₂ / CuI | Bidentate Phosphine | CuI | Good stability and activity. | Still susceptible to homocoupling. | 75-90 |
| Pd-NHC / CuI | N-Heterocyclic Carbene | CuI | High activity, good for hindered substrates.[12] | Ligand cost. | >90 |
| Copper-Free (e.g., Pd(OAc)₂ / SPhos) | Biaryl Phosphine | None | Avoids homocoupling byproducts.[13] | May require specific ligands and conditions. | 80-95 |
Yields are representative and based on couplings with similar polychlorinated heteroaromatic systems. Actual yields may vary depending on the specific alkyne and reaction conditions.
Mechanistic Rationale and Experimental Insights
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[14] The use of bulky, electron-rich phosphine ligands or NHCs on the palladium center can accelerate the rate-limiting oxidative addition step, especially for electron-deficient substrates.[10] Copper-free Sonogashira couplings are advantageous in preventing the formation of diynes, which can be difficult to separate from the desired product.[11]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (1.2 mmol), and a base (e.g., triethylamine, 2.5 mmol).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate and partition between ethyl acetate and water.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[15][16] For an electron-deficient substrate like tetrachloronicotinonitrile, this reaction is particularly challenging due to potential catalyst inhibition by the pyridine nitrogen and the amine nucleophile.[17] The development of specialized bulky phosphine ligands has been instrumental in overcoming these challenges.[18]
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Limitations | Representative Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate Phosphine | 1-3 | Simple and effective for some substrates. | Limited scope for challenging aryl chlorides. | 50-70 |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | 1-3 | Good for primary amines.[15] | Can be slow for deactivated chlorides. | 60-80 |
| Buchwald Precatalysts (e.g., RuPhos-Pd-G3) | Biaryl Phosphine | 0.5-2 | High activity, broad scope, good for secondary amines.[17] | Ligand cost. | >90 |
| Josiphos-type Ligands | Ferrocenyl Phosphine | 1-2 | Effective for heteroaryl chlorides. | Can be sensitive to air. | 85-95 |
Yields are representative and based on aminations of similar electron-deficient heteroaryl chlorides. Actual yields may vary depending on the specific amine and reaction conditions.
Mechanistic Rationale and Experimental Insights
The key to a successful Buchwald-Hartwig amination on this substrate lies in the choice of a ligand that promotes the reductive elimination of the C-N bond, which is often the turnover-limiting step.[17] Bulky biaryl phosphine ligands, such as RuPhos, create a sterically crowded palladium center that favors reductive elimination over competing side reactions like β-hydride elimination.[17] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also critical for deprotonating the amine and facilitating the catalytic cycle.[17]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., RuPhos-Pd-G3, 1 mol%), the appropriate biaryl phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent and Sealing: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL) and seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat with stirring for the required time (monitor by LC-MS).
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a challenging yet highly rewarding endeavor. While traditional catalysts like those based on triphenylphosphine can be effective in some cases, modern catalyst systems featuring bulky, electron-rich phosphine ligands (such as the Buchwald-type biaryl phosphines) and N-heterocyclic carbenes consistently offer superior performance in terms of yield, catalyst loading, and substrate scope, particularly for the more demanding transformations like the Buchwald-Hartwig amination.
The choice of catalyst should be guided by the specific transformation and the desired level of reactivity and selectivity. For Suzuki-Miyaura and Sonogashira couplings, a range of catalysts can be effective, with NHC- and Buchwald-type systems offering the highest efficacy. For Heck reactions, palladacycles provide a highly active option. In the case of Buchwald-Hartwig aminations, the use of specialized biaryl phosphine ligands is almost essential for achieving good to excellent yields with this deactivated substrate.
As catalyst development continues to advance, we can anticipate the emergence of even more active and selective palladium catalysts that will further expand the synthetic utility of challenging building blocks like this compound, enabling the synthesis of novel molecules with exciting applications in medicine and materials science.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
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ResearchGate. (2010). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. [Link]
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Wikipedia. (2023). Heck reaction. [Link]
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2018). (PDF) Buchwald-Hartwig reaction: An overview. [Link]
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ACS Publications. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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ResearchGate. (2021). Screening the Catalytic Effect on Sonogashira Coupling a. [Link]
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
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International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction. [Link]
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Organic Chemistry Portal. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
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Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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PubMed. (2010). Synthesis of Fluorescent 2,3,5,6-tetraalkynylpyridines by Site-Selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines. [Link]
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Royal Society of Chemistry. (2018). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
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OUCI. (2014). Palladium catalyzed Heck-Mizoroki and Suzuki-Miyaura coupling reactions (Review). [Link]
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Semantic Scholar. (2001). Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. [Link]
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Semantic Scholar. (2002). New palladium carbene catalysts for the Heck reaction of aryl chlorides in ionic liquids. [Link]
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ResearchGate. (2023). Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes: The Chemistry of Palladium Hydrides. [Link]
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ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. [Link]
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Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
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National Institutes of Health. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
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YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
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Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
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A Comparative Guide to the Synthesis of 7-Azaindole Derivatives: Leveraging 2,4,5,6-Tetrachloronicotinonitrile versus Classical Approaches
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its ability to mimic indole while offering unique hydrogen bonding capabilities and metabolic properties.[1][2] The efficient construction of this heterocyclic system is therefore a topic of significant interest for researchers in drug development. This guide provides an in-depth comparison of two distinct synthetic strategies for accessing functionalized 7-azaindoles. The first approach leverages the highly versatile, albeit specialized, starting material 2,4,5,6-tetrachloronicotinonitrile . The second outlines a more classical, yet widely applicable, Thorpe-Ziegler/Chichibabin combination route .
Through a detailed examination of reaction mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the insights needed to select the most appropriate synthetic route for their specific research and development goals.
Strategic Overview: Choosing a Synthetic Pathway
The choice of a synthetic route is a multifactorial decision, balancing novelty, efficiency, cost, and the desired substitution pattern on the final molecule. The two pathways discussed here represent different philosophies in synthetic design.
Caption: High-level workflow for selecting a synthetic route.
Route A: Synthesis via this compound
This compound is a powerful, electron-deficient pyridine building block. The four chlorine atoms serve as sequential leaving groups, allowing for a highly controlled and regioselective introduction of various substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This makes it an attractive starting material for generating a library of diverse 7-azaindole analogues.
The general strategy involves a stepwise functionalization of the pyridine ring, followed by the construction of the fused pyrrole ring. A key transformation in this sequence is often a palladium-catalyzed amination, such as the Buchwald-Hartwig amination, to install a nitrogen-based substituent that will ultimately become part of the pyrrole ring.[3][4]
Reaction Pathway
The synthesis begins with the selective substitution of the chlorine atoms at the C4 and C6 positions, which are most activated towards nucleophilic attack. This is followed by the introduction of a side chain at the C5 position, which is then cyclized to form the pyrrole ring.
"Start" [label="this compound", image="https://www.chem.ucla.edu/~harding/IGOC/T/tetrachloronicotinonitrile.png", shape=none, width=1.5, height=1.5, labelloc=b, fontcolor="#202124"]; "Intermediate1" [label="4-Amino-2,5,6-\ntrichloronicotinonitrile", image="https://www.chem.ucla.edu/~harding/IGOC/T/tetrachloronicotinonitrile.png", shape=none, width=1.5, height=1.5, labelloc=b, fontcolor="#202124"]; // Placeholder image "Intermediate2" [label="4-Amino-5-alkynyl-2,6-\ndichloronicotinonitrile", image="https://www.chem.ucla.edu/~harding/IGOC/T/tetrachloronicotinonitrile.png", shape=none, width=1.5, height=1.5, labelloc=b, fontcolor="#202124"]; // Placeholder image "Product" [label="Substituted\n7-Azaindole", image="https://www.chem.ucla.edu/~harding/IGOC/A/azaindole07.png", shape=none, width=1.5, height=1.5, labelloc=b, fontcolor="#202124"];
"Start" -> "Intermediate1" [label="1. R-NH2, Base\n(S_NAr at C4)"]; "Intermediate1" -> "Intermediate2" [label="2. Terminal Alkyne\nPd-catalyst (Sonogashira)"]; "Intermediate2" -> "Product" [label="3. Base-mediated\ncyclization"]; } ondot
Caption: Synthetic scheme for 7-azaindole via tetrachloronicotinonitrile.
Expertise & Causality: Experimental Choices
-
Regioselective SNAr: The initial amination is directed to the C4 position due to its higher electrophilicity, a consequence of the combined electron-withdrawing effects of the adjacent nitrile group and the ring nitrogen. The choice of a mild base like diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.
-
Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling is employed to introduce a carbon-carbon bond at the C5 position. The choice of a palladium catalyst and ligand system (e.g., Pd(PPh₃)₂Cl₂ and CuI) is critical for achieving high yields and preventing homocoupling of the alkyne.[5]
-
Intramolecular Cyclization: The final ring-closing step to form the pyrrole is typically achieved by a base-mediated intramolecular cyclization. A strong, non-nucleophilic base like potassium tert-butoxide is often used to deprotonate the amine, which then attacks the alkyne in a 5-endo-dig cyclization.
Route B: Classical Synthesis via Thorpe-Ziegler Cyclization and Chichibabin Reaction
This classical approach builds the 7-azaindole scaffold from simpler, more readily available precursors. It involves two key name reactions: the Thorpe-Ziegler reaction to construct the substituted pyridine ring, followed by a Chichibabin-type reaction to form the fused pyrrole ring.[6][7][8][9][10]
Reaction Pathway
The synthesis starts with the condensation of an active methylene compound (like malononitrile) with an α,β-unsaturated ketone to form a dihydropyridine intermediate. This is then aromatized. The resulting aminonicotinonitrile is then reacted with a methyl ketone in the presence of a strong base to effect the Chichibabin cyclization.
Caption: Classical synthesis of 7-azaindole.
Expertise & Causality: Experimental Choices
-
Thorpe-Ziegler Reaction: This intramolecular condensation of dinitriles is a powerful method for forming five- and six-membered rings.[6][8][9] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is essential to deprotonate the active methylene group without competing side reactions. The reaction is typically run under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[6]
-
Chichibabin Reaction: The classical Chichibabin reaction involves the amination of pyridines using sodium amide. In this modified, intramolecular version, a strong base like lithium diisopropylamide (LDA) is used to deprotonate the methyl group of the ketone. The resulting carbanion then attacks the nitrile group of the aminonicotinonitrile, leading to cyclization and subsequent tautomerization to form the aromatic pyrrole ring.[1]
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Route A (Tetrachloronicotinonitrile) | Route B (Classical) |
| Starting Material Cost | High | Low |
| Number of Steps | 3-5 (linear) | 2-3 (convergent) |
| Overall Yield | Moderate to Good (20-40%) | Moderate (25-50%) |
| Versatility | High (multiple points for diversification) | Moderate (substituents depend on initial ketones) |
| Scalability | Moderate (Pd catalysts can be costly) | High (uses common, inexpensive reagents) |
| Safety Considerations | Use of Pd catalysts, pressurized gases | Use of NaH, LDA (highly reactive) |
Detailed Experimental Protocols
Protocol for Route A: Synthesis of 2-Chloro-6-phenyl-7-azaindole
-
Step 1: Amination of this compound. To a solution of this compound (1.0 eq) in dioxane is added aniline (1.1 eq) and DIPEA (1.5 eq). The mixture is heated to 80 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-anilino-2,5,6-trichloronicotinonitrile.
-
Step 2: Sonogashira Coupling. To a solution of the product from Step 1 (1.0 eq) in a 2:1 mixture of THF and triethylamine are added phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). The mixture is stirred at 60 °C under a nitrogen atmosphere for 8 hours. The solvent is removed, and the residue is purified by column chromatography.
-
Step 3: Cyclization. The product from Step 2 is dissolved in anhydrous THF, and potassium tert-butoxide (2.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours, then quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by chromatography affords the target 7-azaindole.
Protocol for Route B: Synthesis of 2-Methyl-5-phenyl-7-azaindole
-
Step 1: Synthesis of 2-Amino-6-methyl-4-phenylnicotinonitrile. To a suspension of NaH (1.2 eq) in anhydrous toluene is added a solution of benzylacetone (1.0 eq) and malononitrile (1.0 eq) dropwise at 0 °C. The mixture is then heated to reflux for 6 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then treated with a mild oxidant (e.g., DDQ) to effect aromatization.
-
Step 2: Chichibabin Cyclization. To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C is added n-butyllithium (2.1 eq). The solution is warmed to 0 °C for 30 minutes, then cooled back to -78 °C. A solution of acetone (1.5 eq) is added, followed by a solution of the nicotinonitrile from Step 1 (1.0 eq). The reaction is slowly warmed to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted and purified by column chromatography.[1]
Conclusion and Future Outlook
Both synthetic routes offer viable pathways to functionalized 7-azaindoles, each with its own set of advantages and disadvantages.
-
The This compound route is exceptionally well-suited for medicinal chemistry programs where the rapid generation of a diverse library of analogues is required. The ability to selectively functionalize each position on the pyridine ring provides unparalleled synthetic flexibility. However, the higher cost of the starting material and palladium catalysts may be a limiting factor for large-scale synthesis.
-
The classical Thorpe-Ziegler/Chichibabin route is a cost-effective and robust method for preparing specific 7-azaindole targets from simple, inexpensive starting materials. Its convergent nature can lead to higher overall yields. While it may offer less flexibility for diversification compared to Route A, it remains a highly valuable and practical approach, especially for process development and scale-up.
Ultimately, the choice between these two powerful synthetic strategies will be guided by the specific goals of the research program, balancing the need for versatility and speed against considerations of cost and scalability.
References
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- Victory, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
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- Li, J., et al. (2008). An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. Ultrasonics Sonochemistry, 15(3), 217-221.
- Various Authors. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Molecular Structure, 1274, 134547.
- El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12628-12643.
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A Comparative Guide to the Reaction Kinetics of Nucleophilic Substitutions on 2,4,5,6-Tetrachloronicotinonitrile
This guide provides an in-depth analysis of the reaction kinetics for nucleophilic aromatic substitution (SNAr) on 2,4,5,6-tetrachloronicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on the reactivity of this versatile scaffold, supported by established principles and experimental data from analogous systems. We will explore the mechanistic nuances, compare its reactivity with alternative substrates, and provide detailed experimental protocols for kinetic analysis.
Introduction: The Significance of Substituted Nicotinonitriles
Nicotinonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] Their synthesis often involves the nucleophilic substitution of halogenated precursors. This compound stands out as a highly functionalized and reactive starting material, offering multiple sites for derivatization. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, controlling regioselectivity, and ultimately, for the rational design of novel molecules with desired properties.
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis.[4] While traditionally viewed as a two-step addition-elimination process via a Meisenheimer intermediate, recent studies suggest that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism.[4] The actual pathway is influenced by the substrate, nucleophile, leaving group, and solvent. For the purpose of this guide, we will consider both mechanistic possibilities.
Comparative Analysis of Reaction Kinetics
Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide will draw comparisons with closely related and well-studied polychlorinated heteroaromatic systems. The principles governing the reactivity of these analogous compounds provide a strong predictive framework for understanding the kinetic behavior of our target molecule.
The Electrophilic Nature of this compound
The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of four electron-withdrawing chlorine atoms and a cyano group. This pronounced electrophilicity makes the carbon atoms of the ring highly susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atom are particularly activated.
Comparison with Alternative Substrates
To provide a clear performance benchmark, we will compare the expected reactivity of this compound with other common substrates used in the synthesis of substituted pyridines.
| Substrate | Activating Groups | Leaving Groups | Expected Relative Reactivity | Rationale |
| This compound | 4 Cl atoms, 1 CN group, Ring N | Cl | Very High | Multiple strong electron-withdrawing groups significantly activate the ring towards nucleophilic attack. |
| 2,3,5,6-Tetrachloropyridine | 4 Cl atoms, Ring N | Cl | High | Highly activated, but lacks the additional activation of the cyano group. |
| 2-Chloro-5-nitropyridine | 1 Cl atom, 1 NO₂ group, Ring N | Cl | Moderate to High | The nitro group is a very strong activating group, making this a reactive substrate.[5][6] |
| 2-Chloropyridine | 1 Cl atom, Ring N | Cl | Low | Lacks strong activating groups, resulting in lower reactivity.[6] |
Table 1. Comparative analysis of expected reactivity for various chlorinated pyridine substrates in SNAr reactions.
Influence of the Nucleophile
The rate of SNAr reactions is also critically dependent on the nature of the nucleophile. Generally, stronger nucleophiles lead to faster reactions. The table below summarizes the expected reactivity trends with common nucleophiles.
| Nucleophile | Class | Expected Relative Reactivity | Notes |
| Thiolates (RS⁻) | Soft | Very High | Excellent nucleophiles for SNAr reactions.[5] |
| Alkoxides (RO⁻) | Hard | High | Strong bases and good nucleophiles. |
| Amines (R₂NH) | Neutral | Moderate | Reactivity is dependent on basicity and steric hindrance.[7] |
| Water (H₂O) | Neutral | Low | Generally a poor nucleophile unless under harsh conditions. |
Table 2. Expected reactivity of common nucleophiles in SNAr reactions with this compound.
Mechanistic Considerations and Experimental Workflow
The generally accepted mechanism for SNAr reactions is the two-step addition-elimination pathway. However, a concerted mechanism is also plausible, especially for highly activated systems.
Reaction Mechanisms
Figure 2. Experimental workflow for determining the kinetics of SNAr reactions.
Conclusion and Future Outlook
Future work should focus on the systematic experimental determination of rate constants for the reaction of this compound with a diverse library of nucleophiles. Such studies, combined with computational modeling, will provide a comprehensive kinetic and mechanistic understanding, further enabling the rational design and optimization of synthetic routes to novel and valuable nicotinonitrile derivatives.
References
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Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]
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A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]
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Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. (n.d.). ACS Publications. [Link]
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Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PubMed Central. [Link]
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One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). pitzer.edu. [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PubMed Central. [Link]
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Concerted nucleophilic aromatic substitutions. (n.d.). Harvard University. [Link]
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A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]
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Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020). Journal of the American Chemical Society. [Link]
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Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. (1997). RSC Publishing. [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PubMed Central. [Link]
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Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2020). RSC Publishing. [Link]
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2,3,5,6-Tetrachloropyridine. (n.d.). PubChem. [Link]
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Prediction of Rate Constants of S(N)2 Reactions by the Multicomponent QSPR Method. (2011). ResearchGate. [Link]
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Critical Review of Rate Constants for Reactions of Transients from Metal ions and Metal Complexes in Aqueous Solution. (n.d.). Standard Reference Data. [Link]
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S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]
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4.5: Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]
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The Crucial Role of the Base in Suzuki Reactions of 2,4,5,6-Tetrachloronicotinonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3][4][5] The reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of modern synthetic chemistry.[6] However, the success of a Suzuki reaction, particularly with challenging substrates like the highly electron-deficient and sterically hindered 2,4,5,6-tetrachloronicotinonitrile, is critically dependent on the careful selection of reaction parameters. Among these, the choice of base is paramount, influencing reaction kinetics, selectivity, and overall yield.
This guide provides a head-to-head comparison of different bases for the Suzuki reaction with this compound. While direct comparative studies on this specific substrate are not extensively documented in publicly available literature, this guide synthesizes experimental data from structurally analogous polychlorinated heteroaromatic systems to provide a robust framework for experimental design and optimization.
The Mechanistic Role of the Base
In the catalytic cycle of the Suzuki reaction, the base plays a multifaceted role. Its primary function is to activate the organoboron species (boronic acid or ester) to facilitate transmetalation with the palladium catalyst.[7] This is generally believed to occur through the formation of a more nucleophilic boronate species. Furthermore, the base is involved in the regeneration of the active Pd(0) catalyst. The nature and strength of the base can significantly impact the rates of these key steps and, consequently, the overall efficiency of the reaction.
Comparative Analysis of Common Bases
The selection of an appropriate base is a delicate balance. A base that is too weak may result in slow or incomplete reactions, while an overly strong base can lead to undesired side reactions, such as decomposition of the substrate or catalyst. For polychlorinated heteroaromatics, inorganic bases are generally preferred.
| Base | Typical Conditions | Advantages | Disadvantages | Applicability to this compound |
| Potassium Carbonate (K₂CO₃) | Aqueous solutions (e.g., 2M), often in solvents like dioxane or DMF.[8] | Mild, cost-effective, and widely compatible with many functional groups.[9] | May be less effective for very unreactive aryl chlorides. | A good starting point for optimization due to its moderate basicity and proven efficacy in related systems.[9][10] |
| Potassium Phosphate (K₃PO₄) | Often used in anhydrous or aqueous conditions with solvents like dioxane or toluene. | A stronger base than K₂CO₃, often effective for challenging couplings, including those with aryl chlorides. Can be beneficial in preventing protodeboronation.[9] | Can be too basic for sensitive substrates, potentially leading to side reactions. | A strong candidate, particularly if weaker bases fail. Its use in anhydrous conditions can be advantageous if the substrate is sensitive to hydrolysis.[9] |
| Sodium Carbonate (Na₂CO₃) | Similar to K₂CO₃, used in aqueous solvent mixtures. | Another mild and economical option. | Generally considered a weaker base than K₂CO₃, which might translate to lower reactivity. | A viable alternative to K₂CO₃, particularly when fine-tuning reaction conditions.[11] |
| Cesium Carbonate (Cs₂CO₃) | Often used in similar conditions to other carbonate bases. | Higher solubility in organic solvents and increased basicity compared to K₂CO₃ and Na₂CO₃ can enhance reaction rates. | More expensive than other carbonate bases. | A good option to try if other bases give sluggish reactions, but cost may be a factor. |
| Sodium Hydroxide (NaOH) | Typically used in aqueous solutions. | Strong and inexpensive. | Can promote side reactions and decomposition, especially with sensitive substrates. Its use can sometimes lead to unexpected selectivity.[11] | Should be used with caution due to the potential for nucleophilic aromatic substitution or degradation of the tetrachloronicotinonitrile core. May be more suitable for very deactivated coupling partners. |
Experimental Insights from Related Systems
Studies on the Suzuki-Miyaura coupling of other polychlorinated pyridines and pyrimidines provide valuable insights. For instance, in the synthesis of aryl-substituted pyrimidines from 2,4,5,6-tetrachloropyrimidine, K₂CO₃ in aqueous dioxane was successfully employed.[8] In other work on dichloropyridines, K₃PO₄ was found to be effective.[1][2][3][4][5] The choice of base is often intertwined with the selection of the palladium catalyst and ligand. For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for optimizing the base for a Suzuki reaction.
Caption: A generalized workflow for screening bases in a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki Coupling with a Polychlorinated Heteroaromatic Substrate
This protocol is a general guideline and should be optimized for the specific boronic acid and desired product.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the selected base (2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).
-
Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Logical Relationships in Suzuki Reaction Optimization
The interplay between the base and other reaction parameters is crucial for a successful outcome. The following diagram illustrates these relationships.
Caption: Interdependencies of key parameters in Suzuki reaction optimization.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, a systematic screening of bases is highly recommended. Based on data from analogous systems, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) represent the most promising starting points for optimization. The choice between these will likely depend on the reactivity of the specific boronic acid used. It is crucial to co-optimize the base with the catalyst, ligand, and solvent system to achieve the desired yield and selectivity. Given the electron-deficient nature of the substrate, careful monitoring for potential side reactions is advised, especially when employing stronger bases.
References
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ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
- Laulhé, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443.
-
Laulhé, S., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
PubMed. (2025, July 1). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (2016, August 18). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
PubMed Central. (2025, July 1). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from [Link]
-
Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Figshare. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Organic Letters. Retrieved from [Link]
-
PubMed Central. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Retrieved from [Link]
-
Chemical Society Reviews. (2013, March 4). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]
-
YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
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Elucidating the Reaction Pathways of 2,4,5,6-Tetrachloronicotinonitrile: A Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, 2,4,5,6-tetrachloronicotinonitrile stands as a versatile scaffold. Its dense functionalization with chloro substituents and a nitrile group offers a rich platform for synthetic diversification. However, the multiple reactive sites on the pyridine ring can lead to complex reaction mixtures and ambiguous mechanistic pathways. A thorough understanding of its reaction mechanisms is paramount for controlling selectivity and designing efficient synthetic routes. This guide provides a deep dive into the application of isotopic labeling studies as a powerful tool to unambiguously elucidate the reaction pathways of this compound, comparing potential mechanisms and offering a framework for experimental design.
The Challenge: Ambiguity in Nucleophilic Aromatic Substitution
The reaction of this compound with nucleophiles is a cornerstone of its synthetic utility. However, the presence of four potential substitution sites (C2, C4, C5, and C6) raises critical questions about regioselectivity. While electronic effects and steric hindrance provide a basis for predicting the most likely site of attack, these predictions often require rigorous experimental validation. Isotopic labeling offers a definitive method to track the fate of each atom throughout the reaction, providing irrefutable evidence for the operative mechanism.[1][2]
Core Principles of Isotopic Labeling in Mechanistic Studies
Isotopic labeling involves replacing an atom in a reactant with one of its isotopes, which can be either stable or radioactive.[2] This "labeled" molecule is then subjected to the reaction conditions, and the position of the isotope in the product(s) is determined. This information allows researchers to trace the connectivity of atoms and infer the sequence of bond-forming and bond-breaking events.[1]
Key isotopes for studying the reactions of this compound include:
-
¹³C: A stable isotope of carbon, readily detected by ¹³C NMR spectroscopy and mass spectrometry.
-
¹⁵N: A stable isotope of nitrogen, useful for tracking the fate of the pyridine ring nitrogen and the nitrile group.
-
³⁷Cl: A stable isotope of chlorine, which can be used to investigate the displacement of specific chlorine atoms.
The choice of isotope and its position in the starting material are critical for designing an experiment that can effectively distinguish between competing mechanistic hypotheses.
Case Study: Unraveling the Mechanism of Amination
Let us consider the reaction of this compound with a primary amine, such as aniline. Two plausible initial sites of nucleophilic attack are the C2 and C6 positions, which are ortho and para to the electron-withdrawing nitrile group and activated by the ring nitrogen. A third possibility is attack at the C4 position. To distinguish between these pathways, a series of isotopic labeling experiments can be designed.
Hypothetical Reaction Pathways
-
Pathway A: Attack at C2
-
Pathway B: Attack at C6
-
Pathway C: Attack at C4
A crossover experiment, where a mixture of labeled and unlabeled reactants is used, can provide initial insights into whether the reaction is intermolecular or intramolecular.[1] However, to pinpoint the exact site of substitution, site-specific labeling is required.
Experimental Design: A Step-by-Step Protocol
Objective: To determine the initial site of nucleophilic attack by aniline on this compound.
Strategy: Synthesize this compound with a ¹³C label at a specific position (e.g., C2) and analyze the distribution of the label in the monosubstituted product.
Protocol:
-
Synthesis of [2-¹³C]-2,4,5,6-Tetrachloronicotinonitrile:
-
This would require a multi-step synthesis starting from a ¹³C-labeled precursor, for instance, [¹³C]-urea or [¹³C]-cyanide. The specific synthetic route would need to be developed to ensure the label is introduced regiospecifically at the C2 position.
-
-
Reaction with Aniline:
-
Dissolve [2-¹³C]-2,4,5,6-tetrachloronicotinonitrile (1 equivalent) in a suitable polar aprotic solvent such as DMSO.
-
Add aniline (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents).
-
Stir the reaction at a controlled temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
-
Product Isolation and Analysis:
-
Upon completion, quench the reaction and extract the product.
-
Purify the monosubstituted product by column chromatography.
-
Analyze the purified product using:
-
¹³C NMR Spectroscopy: The position of the ¹³C-enriched signal will directly reveal the location of the labeled carbon in the product.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the incorporation of the ¹³C label.
-
-
Interpreting the Results: A Comparative Analysis
The ¹³C NMR spectrum of the product will provide the definitive answer.
| Pathway | Predicted ¹³C-Labeled Product | Expected ¹³C NMR Signal |
| A: Attack at C2 | [2-¹³C]-4,5,6-trichloro-2-(phenylamino)nicotinonitrile | The signal corresponding to the carbon bearing the phenylamino group will be significantly enhanced. |
| B: Attack at C6 | [2-¹³C]-2,4,5-trichloro-6-(phenylamino)nicotinonitrile | The enhanced ¹³C signal will correspond to a carbon atom still bearing a chlorine substituent. |
| C: Attack at C4 | [2-¹³C]-2,5,6-trichloro-4-(phenylamino)nicotinonitrile | The enhanced ¹³C signal will correspond to a carbon atom still bearing a chlorine substituent. |
This clear differentiation in the expected outcomes demonstrates the power of isotopic labeling in providing unambiguous mechanistic evidence.
Visualizing the Mechanistic Elucidation Workflow
The following diagram illustrates the logical flow of using isotopic labeling to distinguish between potential reaction pathways.
Caption: Workflow for elucidating reaction pathways using isotopic labeling.
Alternative Methodologies and Their Limitations
While isotopic labeling provides the most definitive evidence, other techniques are often used to infer reaction mechanisms.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction profile and predict the most likely transition states and intermediates. While powerful, these are theoretical models and require experimental validation.
-
Kinetic Studies: Measuring reaction rates under different conditions can provide insights into the rate-determining step and the composition of the transition state.[3] However, kinetic data can sometimes be consistent with multiple mechanisms.
-
Product Distribution Analysis: Analyzing the ratio of different isomers in the product mixture can suggest the relative reactivity of different sites. This approach can be misleading if the product distribution is under thermodynamic rather than kinetic control.
A combined approach, where isotopic labeling is used to validate the predictions of computational models and kinetic studies, represents the gold standard in mechanistic elucidation.
Broader Applications and Future Directions
The principles outlined in this guide are not limited to amination reactions. They can be readily adapted to study a wide range of transformations involving this compound, including:
-
Reactions with O- and S-nucleophiles: To understand the regioselectivity of ether and thioether formation.
-
Palladium-catalyzed cross-coupling reactions: To probe the mechanism of C-C bond formation.
-
Reductive cyclization reactions: To trace the fate of the nitrile group and the pyridine ring during the formation of fused heterocyclic systems.
Furthermore, the use of kinetic isotope effect (KIE) studies, where the reaction rate of a labeled substrate is compared to that of an unlabeled one, can provide detailed information about the transition state structure.[3]
Conclusion
Isotopic labeling is an indispensable tool for elucidating the complex reaction pathways of highly functionalized molecules like this compound. By providing a direct window into the movement of atoms during a chemical transformation, it allows for the unambiguous determination of reaction mechanisms.[2][4] The insights gained from these studies are crucial for the rational design of selective and efficient synthetic processes, ultimately accelerating the development of novel pharmaceuticals and agrochemicals. The investment in synthesizing isotopically labeled starting materials is far outweighed by the clarity and certainty it brings to mechanistic investigation.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2,4,5,6-Tetrachloronicotinonitrile Derivatives
Introduction
2,4,5,6-Tetrachloronicotinonitrile and its derivatives are a class of halogenated aromatic compounds with significant applications in the pharmaceutical and agrochemical industries. Accurate and precise quantification of these compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the cross-validation of analytical methods for these derivatives, a critical process when transferring methods between laboratories, comparing a new method to an established one, or when using data from different analytical techniques within the same study.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and apply them to a practical, albeit illustrative, cross-validation study of two common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8][9][10][11][12][13][14]
The Imperative of Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[11][14] Cross-validation is an extension of this principle, aiming to ensure that different analytical methods or the same method in different laboratories produce comparable and reliable data.[1][2] This is crucial for maintaining data integrity throughout the lifecycle of a drug product, from development to post-approval changes.[10]
The following guide will compare a hypothetical RP-HPLC-UV method and a GC-MS method for the quantification of a representative derivative, "Compound X," in a drug substance matrix.
Analytical Methodologies Under Comparison
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended application of the method. For halogenated aromatic compounds like this compound derivatives, both HPLC and GC are viable techniques.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a widely used technique in pharmaceutical analysis due to its versatility and robustness for a broad range of compounds.[15]
-
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected by its absorbance of UV light.
-
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobicity, which provides good retention for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography, offering good separation efficiency.[16] The pH of the mobile phase is controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection is selected due to the presence of a chromophore in the tetrachloronicotinonitrile ring system.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[17][18][19]
-
Principle: The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected based on their mass-to-charge ratio.
-
Causality of Experimental Choices:
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating chlorinated aromatic compounds.[20]
-
Detection: Mass spectrometry provides high specificity, allowing for unambiguous identification and quantification of the analyte, even in complex matrices.[17]
-
Cross-Validation Study Design
The cross-validation study will be conducted by analyzing the same set of samples using both the RP-HPLC-UV and GC-MS methods. The results will be statistically compared to assess the equivalence of the two methods.
Key Validation Parameters for Comparison
According to ICH Q2(R1) and the more recent Q2(R2) guidelines, the following parameters are critical for method validation and will be the focus of our cross-validation:[5][7][11][13][14]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision)
-
Intermediate Precision (Inter-assay precision)
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Workflow
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
Protocol 1: RP-HPLC-UV Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of Compound X at 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low (5 µg/mL), medium (50 µg/mL), and high (90 µg/mL) concentrations by spiking a placebo matrix.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis:
-
Inject the calibration standards to establish the calibration curve.
-
Inject the QC samples in triplicate to assess accuracy and precision.
-
Protocol 2: GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of Compound X at 1 mg/mL in ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Prepare QC samples at low (0.5 µg/mL), medium (10 µg/mL), and high (18 µg/mL) concentrations by spiking a placebo matrix.
-
-
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mode: Selected Ion Monitoring (SIM)
-
-
Analysis:
-
Inject the calibration standards to establish the calibration curve.
-
Inject the QC samples in triplicate to assess accuracy and precision.
-
Data Presentation and Comparison
The following tables summarize the hypothetical performance data for the two methods.
Table 1: Linearity and Range
| Parameter | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Equation | y = 25000x + 1500 | y = 50000x + 500 | - |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | RP-HPLC-UV Accuracy (% Recovery) | RP-HPLC-UV Precision (%RSD) | GC-MS Accuracy (% Recovery) | GC-MS Precision (%RSD) | Acceptance Criteria |
| Low | 5 (HPLC), 0.5 (GCMS) | 99.5% | 1.8% | 101.2% | 2.5% | Accuracy: 80-120% |
| Mid | 50 (HPLC), 10 (GCMS) | 100.2% | 1.2% | 99.8% | 1.5% | Precision: ≤ 15% RSD |
| High | 90 (HPLC), 18 (GCMS) | 101.0% | 0.9% | 100.5% | 1.1% |
Table 3: Specificity and Limit of Quantitation
| Parameter | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Specificity | No interference from placebo at the retention time of the analyte. | No interfering peaks at the retention time and m/z of the analyte. | Method is specific. |
| LOQ | 1 µg/mL | 0.1 µg/mL | Signal-to-noise ratio ≥ 10 |
Discussion and Interpretation
Both the RP-HPLC-UV and GC-MS methods demonstrate acceptable performance based on the pre-defined acceptance criteria, which are in line with ICH guidelines.[7][14]
-
Linearity and Range: Both methods show excellent linearity over their respective ranges. The GC-MS method offers a lower quantification range, making it more suitable for trace analysis.
-
Accuracy and Precision: Both methods are accurate and precise, with recovery values close to 100% and RSDs well below 15%.
-
Specificity: The GC-MS method offers higher specificity due to the nature of mass spectrometric detection.[6] While the HPLC-UV method was shown to be specific in this case, it is more susceptible to interference from co-eluting impurities that share a similar UV chromophore.
-
LOQ: The GC-MS method has a significantly lower LOQ, indicating higher sensitivity.
Statistical Comparison
To formally assess the equivalence of the two methods, statistical tests should be performed on the data obtained from the analysis of the same set of samples.
Caption: Statistical analysis for method comparison.
A paired t-test can be used to compare the mean results, while an F-test can be used to compare the variances. If the p-values from these tests are greater than a significance level of 0.05, it can be concluded that there is no statistically significant difference between the two methods, and they can be considered equivalent for the intended purpose.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of analytical methods for the quantification of this compound derivatives, using RP-HPLC-UV and GC-MS as illustrative examples. The principles of method validation, as outlined by regulatory bodies, have been applied to a practical study design.
The successful cross-validation of analytical methods is a cornerstone of good analytical practice, ensuring data integrity and consistency across different methodologies and laboratories. By following a structured approach that includes a thorough evaluation of key validation parameters and appropriate statistical analysis, researchers can confidently demonstrate the equivalence of their analytical procedures.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Lab Manager Magazine. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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ResearchGate. (2015). UHPLC/MS-MS analysis of six neonicotinoids in honey by modified QuEChERS: Method development, validation and uncertainty measurement. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5,6-Tetrachloronicotinonitrile
This guide provides essential safety and logistical protocols for the proper handling and disposal of 2,4,5,6-Tetrachloronicotinonitrile (CAS No. 17824-82-7). As a research chemical, its management demands a rigorous, science-first approach to ensure personnel safety and environmental protection. The procedures outlined herein are designed for professionals in research and drug development and are grounded in established chemical safety principles and regulatory standards.
Hazard Profile and Risk Assessment: Understanding the 'Why'
This compound is a polychlorinated pyridine derivative. Its chemical structure dictates its hazardous properties. The presence of four chlorine atoms on the pyridine ring and a nitrile group (-C≡N) makes it a halogenated organic compound, a class of chemicals subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper treatment.[1][2][3]
While specific GHS classifications for this exact compound are not universally established, its structural similarity to other chlorinated pesticides and industrial chemicals allows for a scientifically sound hazard assessment.[4]
| Hazard Class | Potential Hazard Statement | Scientific Rationale & Causality |
| Acute Toxicity | Harmful if swallowed. | The nitrile group can be metabolized to release cyanide ions, a potent metabolic poison. Chlorinated aromatics can also exhibit systemic toxicity.[5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Polychlorinated aromatic compounds are notoriously persistent in the environment and can bioaccumulate. Their low water solubility contributes to this persistence.[4] |
| Combustion Byproducts | Forms toxic and corrosive gases upon combustion. | High-temperature decomposition will liberate toxic gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN).[1][6][7] |
| Skin/Eye Irritation | May cause skin and eye irritation. | As with many reactive organic solids and their dusts, direct contact can lead to irritation.[6][8] |
Pre-Disposal Safety & Handling: The First Line of Defense
Proper disposal begins with safe handling during use. Minimizing exposure and preventing spills are paramount. All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[9][10]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes or dust.[1][6]
-
Hand Protection : Use chemically resistant nitrile gloves. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[1][9]
-
Body Protection : A standard lab coat is required. For handling larger quantities or managing spills, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95, P100) is necessary.[11]
Spill Management Protocol
Accidents require immediate and correct action. The primary goal is to contain the spill, prevent dust dispersal, and protect personnel.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain the Spill : Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[9]
-
Dampen (If Safe) : To further reduce dust, carefully dampen the contained material with 60-70% ethanol.[12]
-
Collect Waste : Carefully sweep or scoop the dampened material into a designated, sealable hazardous waste container. Use absorbent paper dampened with ethanol to wipe the spill area.[12]
-
Decontaminate : Clean the spill surface thoroughly with a soap and water solution.[12]
-
Package & Label : Seal the container holding the spill cleanup materials. Label it clearly as "Hazardous Waste" and list all contents, including the chemical and the absorbent materials.
-
Dispose : The sealed container must be disposed of following the core disposal workflow in Section 4.
The Core Disposal Workflow: A Step-by-Step Guide
Disposing of this compound is not merely about discarding it; it is a regulated process. The following workflow illustrates the decision-making and procedural steps required.
Caption: Decision workflow for handling and disposing of this compound waste.
Waste Accumulation Protocol:
-
Waste Determination : As the generator, you are legally required to determine that this substance is a hazardous waste.[13] Given its chemical nature, this compound must be managed as such.
-
Container Selection : Collect all waste (pure chemical, contaminated labware, spill debris) in a container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.[14] The container must have a tight-fitting lid.[13]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13][15]
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[14] Incompatible mixtures can create unforeseen hazards.
-
Storage : Store the sealed container in a designated and properly signed satellite accumulation area within your laboratory. This area should be secure and away from drains or sources of ignition.[15]
-
Arrange for Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4][16] They will manage the final transport to a licensed disposal facility.
Primary Disposal Method: High-Temperature Incineration
The required and accepted disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[2][8]
-
Why Incineration? This process provides the high energy required to break the stable carbon-chlorine and carbon-carbon bonds, destroying the molecule.
-
Essential Technology : The incinerator must be equipped with an afterburner for complete combustion and a scrubber system. The scrubber is critical for neutralizing the acidic gases, primarily hydrogen chloride (HCl), that are produced, preventing their release into the atmosphere.[2][8]
Regulatory Framework: The Principle of 'Cradle-to-Grave'
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] As a halogenated organic compound (HOC), it is subject to Land Disposal Restrictions (LDRs).[3][17] This means it cannot be placed in a hazardous waste landfill without first being treated to meet specific EPA standards. The "cradle-to-grave" concept holds the generator—the laboratory that created the waste—permanently responsible for its safe management from generation to final disposal.[13]
By adhering to these procedures, you ensure that your work is not only scientifically sound but also ethically and legally compliant, protecting both your colleagues and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,5,6-Tetrachloronicotinonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven directives for the safe handling of 2,4,5,6-Tetrachloronicotinonitrile, a compound whose unique structure necessitates a stringent and well-understood personal protective equipment (PPE) protocol. Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers you to work safely and effectively.
Foundational Hazard Assessment: Understanding the 'Why'
While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily accessible, a chemical risk assessment based on its structure is critical. The molecule contains two key toxaphores: a tetrachlorinated pyridine ring and a nitrile (-CN) group.
-
Chlorinated Aromatic System: Polychlorinated aromatic compounds are often associated with skin irritation, and some have the potential for dermal absorption and systemic toxicity. They can also be persistent in the environment.[1]
-
Nitrile Group: The nitrile functional group is a well-known toxicological concern. Nitriles can be metabolized in the body to release cyanide ions, which are potent metabolic poisons.[2][3] Exposure routes of concern for nitriles include inhalation, skin absorption, and ingestion.[3]
Given these structural alerts, we must assume this compound is harmful if swallowed, toxic in contact with skin, a skin/eye irritant, and potentially toxic if inhaled .[4][5] Therefore, the PPE strategy is designed to eliminate all potential routes of exposure.
Core PPE Directives: A Multi-Layered Defense
Handling this compound, which is typically a solid/powder, requires a comprehensive PPE ensemble. Never handle this compound with anything less than the following.
-
Respiratory Protection: Because of the risk of inhaling fine powders, respiratory protection is mandatory. An air-purifying respirator with a high-efficiency particulate filter (e.g., N100, R100, or P100) is required for handling the solid.[6] If there is a risk of vapors or if the substance is being heated, an organic vapor cartridge should be used in combination with the particulate filter.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
-
Eye and Face Protection: The potential for eye irritation from dust or splashes is high.[7] Wear chemical safety goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[8] For operations with a higher risk of splashes, such as during transfers or solution preparation, a full-face shield should be worn over the safety goggles.[9]
-
Hand Protection: The risk of dermal absorption makes glove selection critical. Double-gloving is the required standard.
-
Inner Glove: A thinner nitrile glove.
-
Outer Glove: A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene) with extended cuffs (gauntlet style) to protect the forearm.[10][11] Always check the manufacturer's glove compatibility charts for chlorinated and nitrile-containing compounds. Before removal, wash the outside of the outer gloves.[12]
-
-
Body Protection: To prevent skin contact, a chemical-resistant lab coat is the minimum requirement. For larger quantities or tasks with a high risk of dust generation, a disposable chemical-resistant suit (e.g., Tychem®) is recommended.[8] Pant legs must be worn outside of footwear to prevent chemicals from entering boots.[8] All protective clothing should be removed before leaving the laboratory area.
Operational Plan: PPE Selection by Task
The level of PPE must match the risk associated with the specific laboratory task. Use the following table as a guide for your risk assessment.
| Task | Minimum Required PPE | Rationale |
| Pre-weighing / Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N100/P100 Respirator | High risk of inhaling fine, potent powder. Direct handling of primary container. |
| Solution Preparation / Dissolution | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, N100/P100 Respirator with Organic Vapor Cartridge (if heating/refluxing) | Risk of both powder inhalation and liquid splashes. A face shield protects against unexpected splashes during solvent addition.[9] |
| Reaction Monitoring / Sampling | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Lower risk of direct exposure, but splashes are still possible. Assumes a closed system. |
| Work-up and Purification | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | Involves transfers of potentially concentrated solutions, increasing the risk of splashes. |
| Spill Cleanup | Chemical-Resistant Suit, Double Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Full-Face Respirator with appropriate cartridges | Maximum potential for exposure to concentrated material. The area must be evacuated and handled by trained personnel.[13][14] |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Handling sealed waste containers. Risk is lower but standard PPE is required to prevent contamination. |
Procedural Protocols
Experimental Workflow: PPE Donning & Doffing
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Methodology: Donning (Putting On) PPE
-
Body Protection: Put on your lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: Put on and adjust your respirator. Perform a positive and negative pressure seal check to ensure it is fitted correctly.
-
Eye/Face Protection: Put on your chemical safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Hand Protection: First, put on your inner pair of gloves. Then, put on the outer, chemical-resistant gloves, ensuring the cuffs are pulled up and over the sleeves of your lab coat or suit.[10]
Step-by-Step Methodology: Doffing (Taking Off) PPE
This process is designed to contain contaminants.
-
Outer Gloves: While still wearing your inner gloves, remove the outer gloves. Peel them off, turning them inside out, without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove your lab coat or suit by rolling it down and away from your body, turning it inside out to contain any contamination. Place it in the appropriate disposal or laundry receptacle.
-
Face/Eye Protection: Remove the face shield first, followed by the goggles. Handle them by the straps or sides to avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Respirator: Remove your respirator without touching the front of the mask. Place it in a sealed bag for storage or disposal according to your institution's policy.
-
Inner Gloves: Remove the final pair of gloves, again, by peeling them off inside-out.
-
Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[12]
Disposal Plan
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, disposable suits, bench paper, and any materials used for cleanup should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused material and solutions must be disposed of according to local, state, and federal regulations.[12][13] Do not pour this chemical down the drain, as it is expected to be toxic to aquatic life.[15]
By adhering to these rigorous standards, you build a culture of safety that protects not only yourself but your colleagues and the environment. This procedural guide should be a living document, reviewed and adapted as part of your laboratory's ongoing risk assessment process.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
